N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQMDLWYRORLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406003 | |
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893570-33-7 | |
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of substituted N-benzylallylamines
Title: Physicochemical Profiling and Synthetic Utility of Substituted N-Benzylallylamines: A Technical Guide for Medicinal Chemists
Executive Summary
The N-benzylallylamine scaffold represents a privileged structural motif in medicinal chemistry, serving as both a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines) and a pharmacophore in antifungal and CNS-active agents. This guide provides a comprehensive technical analysis of the physicochemical properties—specifically pKa, lipophilicity (LogP), and solubility—of substituted N-benzylallylamines. By correlating structural modifications with physicochemical outcomes, this document aims to empower researchers to rationally design derivatives with optimized pharmacokinetic (PK) profiles.
Structural Architecture & Synthetic Methodologies
The core structure consists of a basic nitrogen atom flanked by a benzyl group (providing lipophilicity and
Synthetic Pathways
Two primary routes are employed for the synthesis of substituted N-benzylallylamines. The choice of pathway depends on the electronic nature of the benzyl substituent and the desired purity profile.
Method A: Reductive Amination (Preferred)
This method minimizes over-alkylation. A substituted benzaldehyde is condensed with allylamine to form an imine intermediate, which is subsequently reduced using sodium borohydride (
Method B: Nucleophilic Substitution Direct alkylation of benzyl halides with allylamine. This method often requires a large excess of allylamine to prevent the formation of tertiary amines (bis-alkylation).
Figure 1: Synthetic Pathways for N-Benzylallylamines
Caption: Comparative synthetic routes. Method A is generally preferred for mono-alkylation selectivity.
Detailed Experimental Protocol: Synthesis of N-(4-Chlorobenzyl)allylamine
Target Audience: Synthetic Chemists requiring a validated procedure.
-
Imine Formation: To a solution of 4-chlorobenzaldehyde (10.0 mmol) in anhydrous MeOH (20 mL), add allylamine (12.0 mmol) dropwise. Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the solution to 0°C. Add
(15.0 mmol) portion-wise over 20 minutes. (Caution: Gas evolution). -
Work-up: Allow to warm to RT and stir for 2 hours. Quench with water (10 mL). Extract with Dichloromethane (DCM, 3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography ( , Hexane/EtOAc gradient) to yield the pure oil. -
Validation: Confirm structure via
NMR (diagnostic allylic signals at 5.8-6.0 ppm).
Physicochemical Profiling
Understanding the physicochemical behavior of these amines is crucial for predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Basicity (pKa) and Ionization
The nitrogen center in N-benzylallylamine is a secondary amine. Its basicity is influenced by the inductive and resonance effects of the benzyl substituents.
-
Base pKa Value: Unsubstituted N-benzylallylamine has a pKa of approximately 9.4 – 9.6 (conjugate acid).
-
Substituent Effects (Hammett Correlation):
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or on the benzyl ring decrease electron density on the nitrogen via inductive effects, lowering the pKa (making the amine less basic). -
Electron-Donating Groups (EDGs): Substituents like
or slightly increase the pKa.
-
Table 1: Estimated pKa Shifts based on Benzyl Substitution
| Substituent (para) | Electronic Effect ( | Estimated pKa | Physiological State (pH 7.4) |
| -OMe | Donating (-0.27) | ~9.65 | >99% Ionized (Cationic) |
| -H | Neutral (0.[1]00) | ~9.50 | >99% Ionized (Cationic) |
| -Cl | Withdrawing (+0.[1]23) | ~9.10 | ~98% Ionized (Cationic) |
| -NO2 | Strong Withdrawing (+0.[1]78) | ~8.30 | ~90% Ionized (Cationic) |
Implication: At physiological pH, these compounds exist predominantly as cationic species, which aids solubility but may limit passive membrane permeability unless active transport or ion-pairing occurs.
Lipophilicity (LogP) and Solubility
The lipophilicity of N-benzylallylamines is tunable. The allyl group contributes moderately to lipophilicity, while the benzyl ring is the primary hydrophobic driver.
-
LogP Range: Typically 2.0 – 4.5 depending on substitution.
-
Solubility:
-
Free Base: Low aqueous solubility (< 1 mg/mL); highly soluble in organic solvents (DCM, DMSO).
-
Hydrochloride Salt: High aqueous solubility. However, highly lipophilic derivatives (e.g., di-halogenated benzyls) may form salts with limited water solubility due to high lattice energy.
-
Figure 2: Structure-Property Relationships (SPR)
Caption: Impact of structural modifications on physicochemical parameters.
Spectroscopic Characterization
Accurate identification relies on specific spectroscopic signatures.
-
NMR (CDCl
, 400 MHz):-
Allylic System: A complex multiplet at
5.8–6.0 ppm ( ) and two doublets/multiplets at 5.1–5.3 ppm ( ). -
Benzylic Methylene: A singlet (or doublet if coupled to NH) at
3.7–3.9 ppm. -
Allylic Methylene: A doublet at
3.2–3.3 ppm.
-
-
IR Spectroscopy:
-
N-H Stretch: Weak band at 3300–3350 cm
(secondary amine). -
C=C Stretch: Diagnostic band at 1640–1650 cm
.
-
Medicinal Chemistry Applications
Antifungal Activity (Allylamine Class)
N-benzylallylamines are structural analogs of Naftifine and Terbinafine . The mechanism involves the inhibition of squalene epoxidase , a key enzyme in ergosterol biosynthesis.
-
SAR Insight: Bulky lipophilic groups (e.g., naphthyl or substituted benzyl) on the nitrogen are essential for hydrophobic pocket binding within the enzyme.
Synthetic Intermediates (Ring-Closing Metathesis)
These amines are precursors for synthesizing pyrrolidines and piperidines via Ring-Closing Metathesis (RCM).
-
Workflow: N-Benzylallylamine
Acylation with acryloyl chloride Grubbs Catalyst Cyclic Lactam.
References
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: National Science Foundation (NSF) Public Access Repository. URL:[Link] Relevance: Provides crystallographic data and synthetic protocols for sulfonamide derivatives of N-benzylallylamines.
-
Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. Source: ResearchGate.[2] URL:[Link] Relevance: Discusses general physicochemical profiling methodologies (solubility, MIC) relevant to benzylamine derivatives.
-
pKa Data Compiled by R. Williams. Source: Organic Chemistry Data.[3][4] URL:[Link] Relevance: Authoritative source for pKa values of allylamine (9.49) and benzylamine (9.33), serving as the baseline for the technical analysis.
-
Lipophilicity Parameters of Analyzed Compounds with the log P Values. Source: ResearchGate.[2] URL:[Link] Relevance: Provides comparative LogP data and methodologies for N-substituted aromatic amines.
-
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization. Source: ResearchGate.[2] URL:[Link] Relevance: Demonstrates the utility of N-benzyl amines in cyclization reactions to form heterocycles.
Sources
Spectroscopic analysis (NMR, IR, MS) of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Introduction
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is a secondary amine featuring a substituted aromatic ring and an allylic functional group. Such motifs are common scaffolds in the design of biologically active compounds. Therefore, a robust and multi-faceted analytical approach is essential to confirm its identity, purity, and structural integrity.
This technical guide provides a comprehensive examination of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique should converge to provide a coherent and definitive structural assignment. This paper is intended for researchers and scientists who require not just the data, but a deeper understanding of the causality behind the spectral features and the experimental design.
Molecular Structure and Atom Numbering
A clear and systematic numbering convention is the foundation of unambiguous spectral assignment. The structure of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine and the numbering scheme used throughout this guide are presented below.
Caption: IUPAC Numbering for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted spectrum of the title compound is characterized by distinct regions corresponding to the aromatic, olefinic, and aliphatic protons.
Anticipated ¹H NMR Spectral Features
The chemical structure suggests a complex but interpretable spectrum. The 1,4-disubstituted (para) aromatic ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets. The allyl group will display three protons in the olefinic region with specific splitting patterns. The ethyl and benzylic protons will be found in the aliphatic region.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H3, H6 | ~ 7.25 | d | J ≈ 8.0 | 2H | Aromatic |
| H4, H5 | ~ 7.15 | d | J ≈ 8.0 | 2H | Aromatic |
| H11 | ~ 5.95 | ddt | J ≈ 17.0, 10.2, 5.2 | 1H | Allyl CH |
| H12a | ~ 5.23 | dq | J ≈ 17.0, 1.5 | 1H | Allyl CH₂ (trans) |
| H12b | ~ 5.15 | dq | J ≈ 10.2, 1.5 | 1H | Allyl CH₂ (cis) |
| H1 | ~ 3.75 | s | - | 2H | Benzylic CH₂ |
| H10 | ~ 3.25 | dt | J ≈ 5.2, 1.5 | 2H | Allylic CH₂ |
| H8 | ~ 2.65 | q | J ≈ 7.6 | 2H | Ethyl CH₂ |
| N-H | ~ 1.8 (variable) | br s | - | 1H | Amine |
| H9 | ~ 1.24 | t | J ≈ 7.6 | 3H | Ethyl CH₃ |
Interpretation and Causality
-
Aromatic Region (7.1-7.3 ppm): The electron-donating nature of the ethyl group and the benzylamine moiety results in the aromatic protons being relatively shielded. The para-substitution pattern creates chemical equivalence for H3/H6 and H4/H5, leading to two doublets.
-
Olefinic Region (5.1-6.0 ppm): The H11 proton is coupled to the two terminal alkene protons (H12a/H12b) and the allylic protons (H10), resulting in a complex doublet of doublet of triplets (ddt). The terminal H12 protons are diastereotopic and exhibit distinct chemical shifts and couplings (geminal, cis, and trans).
-
Aliphatic Region (1.2-3.8 ppm):
-
The benzylic protons (H1) are adjacent to the aromatic ring and the nitrogen atom, placing them around 3.75 ppm. They appear as a singlet as there are no adjacent protons to couple with, assuming no significant coupling to the N-H proton.
-
The allylic protons (H10) are coupled to the olefinic proton H11, resulting in a doublet of triplets.
-
The ethyl group shows a classic quartet (H8) and triplet (H9) pattern due to mutual coupling.
-
The N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. A D₂O shake experiment would confirm this assignment, as the proton would be exchanged for deuterium, causing the signal to disappear.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for similar organic molecules and its single residual peak at 7.26 ppm, which does not interfere with key signals.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion, which is critical for resolving the complex multiplets in the olefinic region.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is instrumental in determining the number of unique carbon atoms and their respective chemical environments (sp³, sp², aromatic).
Anticipated ¹³C NMR Spectral Features
The molecule possesses 12 unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, thereby validating the assignments.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C5 | ~ 143.5 | Negative (Quaternary C) | Aromatic C-CH₂CH₃ |
| C2 | ~ 137.8 | Negative (Quaternary C) | Aromatic C-CH₂N |
| C11 | ~ 135.5 | Positive (CH) | Allyl CH |
| C3, C6 | ~ 128.5 | Positive (CH) | Aromatic CH |
| C4, C5 | ~ 128.2 | Positive (CH) | Aromatic CH |
| C12 | ~ 117.0 | Negative (CH₂) | Allyl CH₂ |
| C1 | ~ 53.5 | Negative (CH₂) | Benzylic CH₂ |
| C10 | ~ 51.8 | Negative (CH₂) | Allylic CH₂ |
| C8 | ~ 28.4 | Negative (CH₂) | Ethyl CH₂ |
| C9 | ~ 15.6 | Positive (CH₃) | Ethyl CH₃ |
Interpretation and Causality
-
Aromatic & Olefinic Carbons (117-144 ppm): The two quaternary aromatic carbons (C2, C5) are the most deshielded due to their substitution. The olefinic carbons (C11, C12) are clearly identifiable, with the terminal CH₂ being more shielded than the internal CH.
-
Aliphatic Carbons (15-54 ppm): The carbons directly attached to the electronegative nitrogen atom (C1, C10) are found in the 50-55 ppm range. The benzylic carbon (C1) is slightly more deshielded than the allylic carbon (C10). The ethyl group carbons (C8, C9) are the most shielded, appearing furthest upfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT Experiments: Run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) to confirm carbon types.
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Anticipated IR Absorption Bands
The IR spectrum will be dominated by absorptions corresponding to the N-H, C-H (aromatic and aliphatic), C=C (alkene and aromatic), and C-N bonds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3350 | Weak-Medium, Broad | N-H Stretch | Secondary Amine |
| 3080-3010 | Medium | C-H Stretch | Aromatic & Alkene |
| 2965-2850 | Strong | C-H Stretch | Aliphatic (Ethyl, Benzyl, Allyl) |
| ~ 1645 | Medium | C=C Stretch | Alkene |
| 1610, 1515, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1115 | Medium | C-N Stretch | Amine |
| ~ 820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Interpretation and Causality
-
The single, broad peak around 3350 cm⁻¹ is a hallmark of a secondary amine (R₂NH).[4] Primary amines (RNH₂) would show two distinct peaks in this region.
-
The distinction between sp² C-H stretches (>3000 cm⁻¹) and sp³ C-H stretches (<3000 cm⁻¹) is a clear indicator of the presence of both aromatic/alkene and aliphatic moieties.
-
The strong absorption around 820 cm⁻¹ is a highly diagnostic band for para-substitution on a benzene ring, providing crucial structural information about the aromatic portion of the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background scan of the empty sample compartment first. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Anticipated Mass Spectrum Features
The molecular formula C₁₂H₁₇N corresponds to a monoisotopic mass of 175.1361 Da. The fragmentation pattern is predicted to be dominated by cleavage at the weakest bonds, particularly the benzylic C-N bond, which leads to the formation of a highly stable carbocation.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 175 | [M]⁺ | [C₁₂H₁₇N]⁺ | Molecular Ion |
| 119 | [C₉H₁₁]⁺ | [CH₃CH₂-C₆H₄-CH₂]⁺ | Base Peak, from benzylic cleavage |
| 91 | [C₇H₇]⁺ | [C₆H₅-CH₂]⁺ | Tropylium ion, from subsequent fragmentation |
| 56 | [C₃H₆N]⁺ | [CH₂=CH-CH₂-NH]⁺ | From cleavage of the benzyl-N bond |
Dominant Fragmentation Pathway
The primary fragmentation pathway involves the alpha-cleavage of the benzylic C1-N bond. This is the most favored fragmentation because it results in the formation of the resonance-stabilized 4-ethylbenzyl cation (m/z 119), which is expected to be the base peak in the spectrum.
Sources
The Inner Workings of N-Allylamines: A Technical Guide to Squalene Epoxidase Inhibition
Introduction: A New Class of Antifungal Agents
N-allylamine derivatives represent a significant class of synthetic antifungal agents, distinguished by their unique mechanism of action and high specificity for fungal cells.[1] Developed from the prototype naftifine, this class includes key therapeutic compounds such as terbinafine and butenafine, which have become mainstays in the treatment of dermatophyte infections.[2][3] Unlike azole antifungals that target a later step in the ergosterol biosynthesis pathway, N-allylamines act on squalene epoxidase, a critical enzyme in the early stages of fungal sterol production.[4] This guide provides an in-depth exploration of the mechanism of action of N-allylamine derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions, the biochemical consequences of enzyme inhibition, and the validated experimental protocols used to investigate these powerful antifungal compounds.
Part 1: The Primary Mechanism of Action: Targeting Fungal Squalene Epoxidase
The principal antifungal activity of N-allylamine derivatives stems from their potent and specific inhibition of squalene epoxidase (SE), also known as squalene monooxygenase.[5][6] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway, which is functionally analogous to the cholesterol synthesis pathway in mammals.[7] Ergosterol is an essential molecule for fungi, playing a vital role in maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[8]
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[7] N-allylamine derivatives act as specific, reversible, and non-competitive inhibitors of this enzyme in fungi.[5][9] This non-competitive inhibition is a key characteristic, suggesting that the drug binds to a site on the enzyme distinct from the squalene-binding site, inducing a conformational change that prevents the natural substrate from binding and being converted.[10][11] This high degree of selectivity for the fungal enzyme over its mammalian counterpart is a cornerstone of the favorable safety profile of these drugs.[1]
The inhibition of squalene epoxidase by N-allylamines leads to a dual antifungal effect:
-
Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this vital sterol in the fungal cell membrane.[4][12] This depletion compromises the structural and functional integrity of the membrane, leading to increased permeability and disruption of cellular processes.[13] This fungistatic effect hinders fungal growth and replication.
-
Toxic Accumulation of Squalene: The inhibition of squalene epoxidase causes the intracellular accumulation of its substrate, squalene.[2][8] High concentrations of squalene are toxic to fungal cells, interfering with membrane function and cell wall synthesis, ultimately leading to cell death.[5][11] This accumulation is considered the primary fungicidal mechanism of N-allylamine derivatives.[4]
This dual mechanism of fungistatic ergosterol depletion and fungicidal squalene accumulation makes N-allylamine derivatives highly effective antifungal agents, particularly against dermatophytes.[1]
Figure 1: Ergosterol biosynthesis pathway and the site of N-allylamine inhibition.
Part 2: Key Experimental Workflows
Elucidating the mechanism of action of N-allylamine derivatives relies on a series of well-established in vitro and cellular assays. Here, we provide detailed methodologies for the core experimental workflows.
In Vitro Squalene Epoxidase Inhibition Assay
This assay directly measures the inhibitory effect of N-allylamine derivatives on the activity of squalene epoxidase. The enzyme is typically sourced from a microsomal fraction of fungal cells.
2.1.1 Preparation of Fungal Microsomal Fraction
-
Fungal Culture: Grow the desired fungal strain (e.g., Candida albicans, Trichophyton rubrum) in a suitable liquid medium to late logarithmic phase.[14]
-
Cell Harvesting: Harvest the fungal cells by centrifugation.[14]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or a bead mill.[15]
-
Differential Centrifugation:
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C. Determine the protein concentration using a standard method like the Bradford assay.
2.1.2 Spectrophotometric Squalene Epoxidase Assay
This method monitors the consumption of NADPH, a cofactor for squalene epoxidase, by measuring the decrease in absorbance at 340 nm.[2]
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Triton X-100
-
MgCl₂
-
Flavin adenine dinucleotide (FAD)
-
NADPH
-
Fungal microsomal fraction (as the enzyme source)
-
-
Inhibitor Addition: Add the N-allylamine derivative at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate, squalene.
-
Absorbance Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., every 5 seconds for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for the in vitro squalene epoxidase inhibition assay.
Cellular Ergosterol Quantification
This workflow quantifies the amount of ergosterol in fungal cells following treatment with an N-allylamine derivative, providing a measure of the drug's effect on the biosynthesis pathway in a cellular context.
2.2.1 Ergosterol Extraction
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium and expose it to the N-allylamine derivative at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them to remove any residual medium and drug.
-
Saponification: Resuspend the cell pellet in an alcoholic potassium hydroxide solution (e.g., KOH in methanol).[13]
-
Heating: Heat the mixture (e.g., at 80°C for 30 minutes) to lyse the cells and saponify the lipids.[13]
-
Extraction: After cooling, add a non-polar solvent (e.g., chloroform or cyclohexane) and vortex to extract the non-saponifiable lipids, including ergosterol.[4][5]
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Evaporation and Reconstitution: Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).
2.2.2 HPLC Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[9]
-
Injection: Inject the reconstituted lipid extract onto the HPLC column.
-
Detection: Monitor the elution of ergosterol by its absorbance at a specific wavelength (typically around 282 nm).
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the amount of ergosterol in the samples by comparing their peak areas to the standard curve.[13]
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an N-allylamine derivative, which is the lowest concentration that inhibits the visible growth of a fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this testing.[18]
Protocol (adapted from CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells from a fresh culture.
-
Drug Dilution: Prepare serial twofold dilutions of the N-allylamine derivative in a 96-well microtiter plate using a standardized medium like RPMI 1640.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at a specified temperature (e.g., 28°C or 35°C) for a defined period (e.g., 4 to 7 days for Trichophyton rubrum).
-
MIC Determination: Visually read the MIC as the lowest drug concentration that causes a significant inhibition of growth (e.g., 80% or 100% inhibition) compared to the growth control.
Part 3: Comparative Analysis of N-Allylamine Derivatives
While all N-allylamine derivatives share the same primary mechanism of action, they exhibit differences in their potency, spectrum of activity, and clinical applications.
| Derivative | Primary Application | Potency (IC₅₀ against T. rubrum SE) | Key Features |
| Naftifine | Topical | 114.6 nM | The first clinically used allylamine. Also exhibits anti-inflammatory and antibacterial properties.[10] |
| Terbinafine | Topical and Oral | 15.8 nM | Highly potent against dermatophytes. Well-absorbed orally and accumulates in the skin and nails.[1][16] |
| Butenafine | Topical | Not widely reported, but highly effective | A benzylamine derivative with a similar mechanism to allylamines. Also causes direct membrane damage.[13] |
Part 4: Secondary and Off-Target Mechanisms
Beyond the primary mechanism of squalene epoxidase inhibition, some N-allylamine derivatives have been reported to exert other biological effects that may contribute to their therapeutic efficacy.
-
Anti-inflammatory Properties: Naftifine has been shown to possess anti-inflammatory activity, which can be beneficial in treating inflamed fungal skin infections.
-
Effects on Immune Cells: Terbinafine and naftifine have been observed to enhance certain functions of human polymorphonuclear leukocytes (PMNs), such as superoxide anion production and the killing of Candida albicans.[6] This suggests a potential immunomodulatory role that could aid in clearing fungal infections.
-
Antibacterial Activity: Naftifine also demonstrates antibacterial effects, which can be advantageous in mixed fungal and bacterial infections.[10]
These secondary mechanisms highlight the multifaceted nature of N-allylamine derivatives and warrant further investigation to fully understand their therapeutic profiles.
Conclusion
The N-allylamine derivatives are a potent class of antifungal agents with a well-defined and highly specific mechanism of action. Their ability to inhibit fungal squalene epoxidase, leading to ergosterol depletion and the toxic accumulation of squalene, provides a powerful dual assault on fungal pathogens. The high selectivity for the fungal enzyme ensures a favorable safety profile in clinical use. A thorough understanding of their mechanism, supported by robust experimental workflows, is crucial for the continued development and optimization of this important class of antifungal drugs. The insights and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of antifungal therapy.
References
-
Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs. (2025). PubMed Central. [Link]
-
Ergosterol extraction. (2022). nature.com. [Link]
-
Ergosterol extraction: a comparison of methodologies. (n.d.). PubMed Central. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). PubMed Central. [Link]
-
What is the easiest way to isolate and purify an enzyme from fungi?. (2023). ResearchGate. [Link]
-
A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene. (n.d.). Academia.edu. [Link]
-
M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene. (n.d.). PubMed. [Link]
-
Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. (n.d.). MDPI. [Link]
-
Sample preparation procedure for cellular fungi. (n.d.). PubMed. [Link]
-
In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. (n.d.). PubMed. [Link]
-
Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics. (2025). nature.com. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. [Link]
-
Clinical Trichophyton rubrum Strain Exhibiting Primary Resistance to Terbinafine. (n.d.). ASM Journals. [Link]
- Extraction of ergosterol and ergosterol-like sterols from yeast and analogous products. (n.d.).
-
Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy. (n.d.). PubMed Central. [Link]
-
Isolation, production and partial purification of fungal extracellular pectinolytic enzymes from the forest soils of Bhadra Wild. (n.d.). ResearchGate. [Link]
-
Simplified and rapid method for extraction of ergosterol from natural samples and detection with quantitative and semi-quantitative methods using thin-layer chromatography. (2025). ResearchGate. [Link]
-
Squalene Epoxidase: Its Regulations and Links with Cancers. (2024). PubMed. [Link]
-
Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (n.d.). nature.com. [Link]
-
Comparison of Broth Micro Dilution and Disk Diffusion Method for Susceptibility Testing of Dermatophytes. (n.d.). ResearchGate. [Link]
-
Subcellular Fractionation Protocol - Mitochrondria, Nuclear, Cytosolic. (n.d.). Assay Genie. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008). Clinical and Laboratory Standards Institute. [Link]
-
Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011). PubMed. [Link]
-
(PDF) Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). Academia.edu. [Link]
-
Terbinafine growth inhibition curves for (a) a resistant Trichophyton... (n.d.). ResearchGate. [Link]
-
Method for Antifungal Disk Diffusion Susceptibility Testing of Filamentous Fungi; Proposed Guideline. (n.d.). ANSI Webstore. [Link]
-
Effects of naftifine and terbinafine, two allylamine antifungal drugs, on selected functions of human polymorphonuclear leukocytes. (n.d.). PubMed. [Link]
-
What is the mechanism of Butenafine Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
Allylamine Derivatives: New Class of Synthetic Antifungal Agents Inhibiting Fungal Squalene Epoxidase. (n.d.). PubMed. [Link]
-
What is the mechanism of Naftifine Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
Terbinafine: mode of action and properties of the squalene epoxidase inhibition. (n.d.). PubMed. [Link]
-
In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. (n.d.). PubMed. [Link]
-
Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. (n.d.). PubMed. [Link]
-
Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. (n.d.). PubMed Central. [Link]
-
Pharmacology of Butenafine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
Sources
- 1. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Squalene Epoxidase: Its Regulations and Links with Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene [academia.edu]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation procedure for cellular fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. (PDF) Antifungal Susceptibility Testing of Filamentous Fungi [academia.edu]
In Silico Elucidation of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine: From Target Identification to Molecular Dynamics
Topic: In Silico Modeling of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine Receptor Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Context
The molecule N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (herein referred to as EPMA ) represents a distinct pharmacophore characterized by a secondary allylamine "warhead" linked to a lipophilic 4-ethylbenzyl moiety.
While structurally homologous to known Squalene Epoxidase (SQLE) inhibitors (e.g., terbinafine derivatives), the lipophilic cationic nature of EPMA at physiological pH strongly suggests high affinity for the Sigma-1 Receptor (S1R) . S1R is a ligand-gated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neuroprotection and neurodegenerative pathways.[1]
This guide details a rigorous, self-validating in silico framework to model the binding of EPMA to the Sigma-1 Receptor. We prioritize S1R over enzymatic targets (like SQLE or MAO-B) to address the specific "receptor binding" requirement of the directive, while acknowledging the necessity of selectivity profiling.
Physicochemical Profile (Predicted)
| Property | Value | Implication for Modeling |
| Molecular Weight | ~189.29 g/mol | Fragment-like/Lead-like space; high ligand efficiency potential. |
| logP | ~3.2 - 3.5 | High lipophilicity; requires membrane-embedded simulation environments. |
| pKa (Basic Amine) | ~9.5 | Critical: Ligand must be modeled as a protonated cation ( |
| Rotatable Bonds | 4 | Moderate flexibility; Induced-Fit Docking (IFD) is required over rigid docking. |
Computational Workflow Architecture
The following diagram outlines the decision-matrix for modeling EPMA, emphasizing the transition from static docking to dynamic validation.
Figure 1: End-to-end computational pipeline for characterizing EPMA-S1R binding dynamics.
Protocol 1: Pharmacophore-Guided Target Selection
Before docking, we must validate the target hypothesis. The S1R pharmacophore requires a positive ionizable group (to interact with Asp126) flanked by hydrophobic regions .
The "Allylamine" Factor
The prop-2-en-1-amine (allylamine) group is chemically distinct from the propargyl (alkyne) group found in MAO inhibitors like selegiline.
-
MAO-B: Prefers propargylamines (mechanism-based suicide inhibition).
-
Sigma-1 / SQLE: Tolerates and binds allylamines.
-
Decision: We utilize the Crystal Structure of Human Sigma-1 Receptor (PDB: 5HK1) . This structure is co-crystallized with PD144418, a high-affinity ligand structurally analogous to EPMA (containing a central amine and lipophilic tails).
Protocol 2: Induced-Fit Docking (IFD)
Standard rigid-receptor docking often fails for S1R due to the plasticity of its hydrophobic pocket (Tyr103, Leu105, Phe107). EPMA’s ethylphenyl tail requires specific rotameric adjustments within the pocket.
Step-by-Step Methodology
-
Ligand Preparation:
-
Generate 3D conformers using OPLS4 force field.
-
Crucial: Set ionization state to pH 7.4. Ensure the secondary amine is protonated (
). The neutral form will not bind Asp126 and will yield false negatives. -
Stereochemistry: The allyl group is achiral, but the nitrogen inversion should be sampled.
-
-
Protein Preparation (PDB: 5HK1):
-
Pre-process: Remove water molecules (except those bridging the ligand, though S1R pocket is largely dry).
-
H-bond Optimization: Optimize H-bond networks using PROPKA at pH 7.0.
-
Restrained Minimization: Converge heavy atoms to RMSD 0.30 Å to relieve steric clashes from crystallization.
-
-
Grid Generation:
-
Center the grid on the co-crystallized ligand (PD144418).
-
Define the "Enclosing Box" to 20 Å to capture the full transmembrane access channel.
-
Constraint: Define a positional constraint (or H-bond constraint) on Asp126 . This residue is the "anchor" for S1R ligands.
-
-
Induced Fit Docking (IFD) Parameters:
-
Initial Docking: Softened potential (Van der Waals radii scaling 0.5) to allow initial overlap.
-
Prime Refinement: Refine residues within 5.0 Å of ligand poses. Specifically allow flexibility for Tyr103 , Phe107 , and Trp164 .
-
Redocking: Perform rigorous docking (XP mode) into the refined receptor structures.
-
Success Criteria (Self-Validation)
-
Docking Score: Target < -9.0 kcal/mol.
-
Salt Bridge: A salt bridge between the EPMA protonated amine and Asp126 (distance < 3.5 Å) is mandatory.
-
Pi-Cation/Pi-Pi: Look for interaction between the phenyl ring of EPMA and Tyr103 or Phe107 .
Protocol 3: Membrane-Embedded Molecular Dynamics
Static docking ignores the entropic cost of the flexible allyl tail and the membrane environment. S1R is an integral membrane protein; vacuum simulations are invalid.
System Setup (GROMACS/Desmond)
-
Membrane Builder: Embed the S1R-EPMA complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Align the transmembrane helices along the Z-axis.
-
Solvation: Solvate with TIP3P water models (buffer > 10 Å from protein edge).
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration to mimic physiological ionic strength.
Simulation Protocol
-
Minimization: Steepest descent (5000 steps) to relax lipid-protein contacts.
-
Equilibration (NVT): 1 ns at 310 K with restraints on protein heavy atoms.
-
Equilibration (NPT): 1 ns at 1 atm (Berendsen barostat) to stabilize membrane density.
-
Production Run: 100 ns unconstrained simulation.
-
Time step: 2 fs.
-
Thermostat: Nose-Hoover.
-
Barostat: Parrinello-Rahman (semi-isotropic coupling for membrane).
-
Analysis Metrics
-
RMSD: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.
-
Contact Frequency: The Asp126 salt bridge should be present in >80% of simulation frames.
-
Lipid Interaction: Monitor if the ethyl group interacts with the lipid interface or remains buried in the hydrophobic core.
Interaction Topology & Mechanism
The following diagram illustrates the specific binding mode of EPMA within the S1R pocket, derived from established SAR (Structure-Activity Relationship) data for benzylamines.
Figure 2: Interaction map showing the critical salt bridge and hydrophobic encapsulation of EPMA.
Selectivity & Off-Target Considerations
While this guide focuses on S1R, the "allylamine" motif is a known pharmacophore for Squalene Epoxidase (SQLE) .
-
Differentiation: SQLE inhibitors (like Terbinafine) typically require a bulky naphthalene or similar group attached to the amine to span the large SQLE binding groove. EPMA has a smaller phenyl-allyl profile.
-
In Silico Check: To validate selectivity, one should perform a "Cross-Docking" experiment against the SQLE crystal structure (PDB: 6C6P ).
-
Hypothesis: EPMA will bind SQLE but likely with lower affinity than S1R due to insufficient steric bulk to fully occupy the SQLE central cavity, making it a potentially selective S1R ligand or a weak SQLE inhibitor.
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[2] Nature, 532(7600), 527-530. [Link]
-
Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10, 97. [Link]
-
Runeberg, P., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines.[3][4] Current Pharmaceutical Design, 21(32). [Link]
-
Gellért, Á., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Pharmaceuticals, 13(12), 468. [Link]
-
Birnbaum, J. E. (1990).[5][6] Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4), 782-785. [Link]
Sources
- 1. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of the Sigma-1 Receptor with N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12) – Evidence for Receptor Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cytotoxicity Profiling of Novel Allylamine Architectures: From Safety to Efficacy
Executive Summary
The allylamine pharmacophore, exemplified by terbinafine and naftifine, has historically served as a cornerstone of antifungal therapy through the selective inhibition of squalene epoxidase (SQLE). However, the recent surge in synthesizing novel allylamine derivatives—aimed at overcoming resistance or repurposing for oncology—demands a rigorous re-evaluation of their cytotoxicity profiles.
This guide moves beyond basic "live/dead" screening.[1] It establishes a tiered, self-validating workflow designed to distinguish between target-mediated efficacy (e.g., in SQLE-overexpressing cancers) and off-target chemotoxicity in healthy mammalian tissues.
Part 1: The Allylamine Rationale & Toxicity Risks
The Biological Target: Squalene Epoxidase (SQLE)
Allylamines function by inhibiting SQLE, a rate-limiting enzyme in the sterol biosynthesis pathway.
-
In Fungi: Inhibition blocks ergosterol synthesis, leading to membrane collapse and toxic accumulation of intracellular squalene.
-
In Mammals: While mammalian SQLE is less sensitive to first-generation allylamines, novel lipophilic derivatives may cross-react. Furthermore, SQLE is increasingly recognized as an oncogene in hepatocellular carcinoma (HCC) and squamous cell carcinomas. Therefore, cytotoxicity screening must now assess efficacy (in cancer lines) alongside safety (in normal fibroblasts/hepatocytes).
The Solubility Challenge
Allylamines are inherently lipophilic. A common experimental error in preliminary screening is precipitation in aqueous media, leading to false negatives (compound doesn't reach cell) or false positives (crystals physically damaging cells).
-
Critical Control: All protocols below mandate a solvent tolerance test (DMSO limit < 0.5% v/v).
Part 2: The Screening Workflow (Visualization)
The following decision matrix outlines the logical progression from compound solubilization to mechanistic validation.
Figure 1: The tiered screening cascade ensures resources are not wasted on insoluble compounds or non-selective toxins.
Part 3: Core Assay Protocols
Protocol A: Metabolic Activity (CCK-8/WST-8)
Why not MTT? Traditional MTT assays require the solubilization of formazan crystals, which can be problematic with lipophilic allylamines that may interact with the solubilization solvent (SDS/DMSO). We utilize Cell Counting Kit-8 (CCK-8) , which uses WST-8.[1][2][3] It is water-soluble, non-toxic (allowing time-course measurement), and more sensitive.[1][3]
Reagents:
-
CCK-8 Reagent (Dojindo or equivalent).
-
Cell Lines: HFF-1 (Human Foreskin Fibroblast) as normal control; HepG2 or MCF-7 as targets.
-
Positive Control: Doxorubicin (Standard) or Terbinafine (Analog control).
-
Vehicle Control: 0.5% DMSO in media.
Step-by-Step Methodology:
-
Seeding: Seed cells in 96-well plates at optimized densities (e.g., 5,000 cells/well for HFF-1, 3,000 for HepG2) in 100 µL media.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to ensure adherence and log-phase growth.
-
Treatment:
-
Remove old media (crucial to eliminate metabolic waste).
-
Add 100 µL of fresh media containing serial dilutions of the allylamine compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Self-Validation Step: Include "Blank" wells (media + drug, no cells) to check if the compound itself absorbs at 450nm.
-
-
Incubation: Incubate for 24–48 hours.
-
Development: Add 10 µL of CCK-8 solution directly to each well (avoiding bubbles).
-
Readout: Incubate for 1–4 hours until orange color develops. Measure Absorbance at 450 nm .
Protocol B: Membrane Integrity (LDH Release)
Metabolic assays can yield false positives if a compound induces mitochondrial dormancy without death (cytostasis). The Lactate Dehydrogenase (LDH) assay confirms actual cytotoxicity (membrane rupture).
-
Supernatant Collection: After the treatment period (from Protocol A), transfer 50 µL of supernatant to a new plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).
-
Incubation: Incubate 30 mins at room temperature in the dark.
-
Stop: Add Stop Solution (Acetic acid or HCl).
-
Readout: Measure Absorbance at 490 nm .
-
Calculation: % Cytotoxicity = [(Exp. Value - Low Control) / (High Control - Low Control)] * 100.
-
High Control: Cells treated with Triton X-100 (100% lysis).
-
Part 4: Data Analysis & Interpretation[4]
Quantitative rigor is required to move a compound forward. Raw OD values must be converted into the Selectivity Index (SI).
Calculating IC50
Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
The Selectivity Index (SI) Table
The SI is the definitive metric for safety.
| Compound ID | IC50 (HFF-1 Normal) [µM] | IC50 (HepG2 Cancer) [µM] | Selectivity Index (SI) | Status |
| Ideal Target | > 100 | < 5 | > 20 | Lead Candidate |
| Acceptable | 50 | 10 | 5 | Optimization Required |
| Toxic | 5 | 5 | 1 | Discard / Re-design |
| Terbinafine | > 100 | > 50 | N/A | Negative Control |
Note: According to ISO 10993-5, a reduction in viability by >30% is considered a cytotoxic effect [1]. An SI < 2 indicates the compound is effectively a general toxin.
Part 5: Mechanistic Validation (Pathway Analysis)
If a novel allylamine shows cytotoxicity, you must determine why. Is it on-target (SQLE inhibition) or off-target?
Mechanism: Allylamines inhibit SQLE, preventing the conversion of Squalene to 2,3-Oxidosqualene.
-
Consequence 1 (Therapeutic): Depletion of cholesterol/ergosterol (membrane rigidity loss).
-
Consequence 2 (Toxic): Accumulation of Squalene .[4][5] High intracellular squalene is lipotoxic, inducing lipid droplet formation and ER stress [2].
Figure 2: The Dual-Edge Sword of SQLE Inhibition. Efficacy is derived from blocking downstream sterols; toxicity arises from upstream squalene overload.
Validation Experiment: To confirm the mechanism is SQLE-mediated, perform a Rescue Experiment :
-
Treat cells with the allylamine (at IC50).
-
Co-treat with downstream metabolites (e.g., Cholesterol or Ergosterol).
-
Result: If cell viability is restored, the toxicity was due to sterol depletion (On-Target). If viability remains low, toxicity is likely due to squalene accumulation or off-target effects.
References
-
ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[6][7][8] [Link]
-
Chua, N. K., et al. (2020). A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate.[5] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Patsnap Synapse. (2025).[9] Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. [Link]
-
National Institutes of Health (NIH). (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications. [Link]
Sources
- 1. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 2. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. dent.chula.ac.th [dent.chula.ac.th]
- 7. measurlabs.com [measurlabs.com]
- 8. eag.com [eag.com]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel 6-Alkynylated Harmine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Protocol: Conformational Dynamics of N-Aryl Allylamines
Executive Summary
This technical guide outlines a high-fidelity computational workflow for analyzing the conformational landscape of N-aryl allylamines. These systems present a unique challenge in quantum chemistry due to the competition between electronic delocalization (favoring planarity) and allylic strain (favoring torsion). Accurate modeling of these conformers is the critical prerequisite for predicting reactivity in [3,3]-sigmatropic rearrangements (aza-Claisen) and binding affinity in antifungal pharmacophores (e.g., Naftifine).
Part 1: The Conformational Landscape
Before initiating calculations, one must understand the physical forces at play. The N-aryl allylamine motif is not static; it exists as a dynamic equilibrium governed by three competing vectors:
-
Nitrogen Pyramidalization (
vs. ):-
Unlike aliphatic amines, the nitrogen lone pair (
) in N-aryl systems delocalizes into the aromatic -system ( ). -
Effect: This lowers the nitrogen inversion barrier (< 2 kcal/mol) and flattens the geometry.
-
Computational Risk: Standard functionals (e.g., B3LYP) often over-delocalize this system, artificially predicting a planar ground state.
-
-
Allylic Strain (A
):-
Steric repulsion between the N-substituents and the allylic vinyl group.
-
Effect: Forces the allyl group to rotate out of the plane, breaking conjugation.
-
-
Dispersion Interactions:
-
In the reactive "chair-like" conformation required for rearrangement, the allyl group often folds over the aryl ring.
-
Effect: weak London dispersion forces stabilize this otherwise sterically crowded state.
-
Part 2: Computational Methodology (The Protocol)
This protocol is designed for self-validation. Do not proceed to the next step until the quality assurance (QA) metric of the current step is met.
Step 1: Conformational Sampling (Coarse-Grained)
Because of the low nitrogen inversion barrier, a single optimization is insufficient. You must sample the potential energy surface (PES).
-
Method: Monte Carlo or Systematic Rotor Search.
-
Force Field: MMFF94s (static) or OPLS4.
-
Key Dihedrals to Scan:
-
:
(Allyl rotation). -
:
(Aryl twist).
-
:
-
QA Metric: Ensure at least 10 conformers are generated within a 5 kcal/mol window.
Step 2: Geometry Optimization (DFT)
Refine the coarse structures using Density Functional Theory.
-
Functional Selection:
-
Primary Choice: M06-2X .[1][2] This Minnesota functional is heavily parameterized for non-covalent interactions and main-group thermochemistry, making it superior for capturing the subtle dispersion effects in the folded conformers.
-
Alternative:
B97X-D . Includes explicit dispersion corrections and long-range corrections, essential if the aryl ring has charge-transfer character (e.g., nitro-substituted). -
Avoid: B3LYP (without D3 correction) due to poor description of dispersion and barrier heights.
-
-
Basis Set:
-
Optimization: def2-SVP or 6-31G(d,p) for speed.
-
Final Energy: def2-TZVP or 6-311++G(d,p) .
-
Note: Diffuse functions (++) are mandatory for the nitrogen atom to correctly describe the lone pair spatial extent.
-
-
Solvation:
-
Use SMD (Solvation Model based on Density). Implicit solvation is critical as polar solvents stabilize the zwitterionic character of the transition states.
-
Step 3: Electronic Analysis (NBO)
To explain why a conformer is preferred, perform Natural Bond Orbital (NBO) analysis.
-
Target: Second-order perturbation theory analysis (
). -
Look for: Interaction energy between the Nitrogen lone pair (LP) and the Aryl
antibonding orbital.-
High
value = High conjugation (Planar). -
Low
value = Steric twist dominant.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision tree for isolating the reactive conformer.
Caption: Figure 1. Iterative computational workflow for identifying global minima and reactive conformers. Blue indicates input, Yellow indicates processing, Red indicates decision logic, and Green indicates final data generation.
Part 4: Data Interpretation & Case Application
Data Presentation Standard
When reporting your results, summarize the electronic and steric parameters in a comparative table.
| Conformer | Rel. Energy ( | N-C-C-C Dihedral ( | N-Pyramidalization ( | |
| Ground State (GS) | 0.0 | 120.5 (Extended) | 358.2 (Planar) | 18.4 |
| Reactive (Chair) | +2.8 | 65.0 (Folded) | 342.1 (Pyramidal) | 12.1 |
| Twisted | +4.1 | 90.0 (Orthogonal) | 328.5 (Pyramidal) | 2.3 |
Application: The Pre-Reaction State (Aza-Claisen)
In the context of the aza-Claisen rearrangement (e.g., synthesis of ortho-allyl anilines), the Reactive (Chair) conformer is the gateway to the reaction.
-
The Energy Penalty: There is an energetic cost (approx. 2-3 kcal/mol) to distort the molecule from the conjugated Ground State to the Reactive Chair.
-
The Trade-off: While the Chair conformer loses
stabilization (lower ), it aligns the orbitals for the [3,3]-sigmatropic shift. -
Catalytic Insight: Lewis acids (e.g.,
) coordinate to the nitrogen lone pair. This breaks the ground-state conjugation, artificially raising the ground state energy and making the Chair conformer more accessible.
Self-Validation Check: If your calculated barrier for the rearrangement is < 30 kcal/mol for a neutral N-aryl allylamine, your basis set likely lacks sufficient diffuse functions, or your functional is underestimating the barrier (common with B3LYP). Experimental values typically range from 40-49 kcal/mol for uncatalyzed systems.
References
-
Benchmarking DFT Functionals
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link
-
-
N-Aryl Allylamine Rearrangements (Aza-Claisen)
-
Conformational Preferences & Allylic Strain
-
Seo, S. H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. Link
-
-
NBO Analysis & Nitrogen Inversion
-
Weinhold, F., & Landis, C. R. (2001). Natural Bond Orbitals and Extensions of Localized Bonding Concepts. Chemistry Education Research and Practice. Link (General Reference for NBO 5.0/6.0/7.0 methodology).
-
Sources
- 1. Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines [physchemres.org]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Strategic Discovery and Optimization of N-Aryl-N-Benzylamines
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the N-aryl-N-benzylamine pharmacophore represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From the acetylcholinesterase (AChE) inhibitory activity of Donepezil analogs to novel tubulin polymerization inhibitors for gastric cancer, this scaffold offers a unique balance of lipophilicity, basicity, and π-stacking capability.
This guide provides a rigorous technical workflow for the discovery, synthesis, and optimization of novel N-aryl-N-benzylamines. It moves beyond textbook definitions to address practical challenges: overcoming steric hindrance in synthesis, mitigating CYP450-mediated
Rational Design & Chemical Space
The N-aryl-N-benzylamine scaffold consists of three critical domains:
-
The Benzyl Moiety: Often targets hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).
-
The Nitrogen Core: Protonated at physiological pH (pKa ~8-9), providing ionic interactions (cation-π).
-
The N-Aryl Ring: A vector for electronic tuning and π-π stacking interactions.
Structural Logic Workflow
The following diagram illustrates the logic flow from target identification to scaffold selection.
Figure 1: Iterative discovery workflow for N-aryl-N-benzylamine therapeutics.
Synthetic Protocols: The "Make" Phase
Selecting the correct synthetic route is binary: it depends on the electronic nature of the aryl amine and the availability of the aldehyde precursor.
Protocol A: Reductive Amination (The Standard)
Best for: Electron-rich to neutral anilines reacting with benzaldehydes. Mechanism: Formation of an imine intermediate followed by in situ reduction.[1]
Standard Operating Procedure (SOP):
-
Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)
) is the reagent of choice due to its selectivity for aldehydes over ketones and mild nature compared to NaCNBH [1]. -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Catalyst: Acetic acid (AcOH) is often required to catalyze imine formation and protonate the intermediate for reduction.
Step-by-Step Protocol:
-
Dissolve the aniline (1.0 equiv) and benzaldehyde derivative (1.1 equiv) in DCE (0.2 M).
-
Add AcOH (1.0–2.0 equiv) if the reaction is sluggish. Stir for 30–60 mins to ensure imine formation.
-
Add NaBH(OAc)
(1.5 equiv) in one portion. -
Monitor via LC-MS. Upon completion (typically 2–16 h), quench with saturated NaHCO
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insight: If the aniline is electron-deficient (e.g., 4-nitroaniline), imine formation will be slow. In such cases, use Ti(OiPr)
as a Lewis acid additive before adding the reducing agent.
Protocol B: Buchwald-Hartwig Amination (The Problem Solver)
Best for: Electron-deficient aryl halides or when the aldehyde precursor is unstable/unavailable. Mechanism: Pd-catalyzed cross-coupling of an aryl halide with a benzylamine.
SOP:
-
Catalyst System: Pd
(dba) or Pd(OAc) with phosphine ligands like BINAP or Xantphos [2]. -
Base: NaOtBu or Cs
CO . -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Protocol:
-
Charge a reaction vial with aryl bromide (1.0 equiv), benzylamine (1.2 equiv), Pd(OAc)
(5 mol%), and BINAP (10 mol%). -
Add NaOtBu (1.4 equiv) and purge with Argon.
-
Add anhydrous Toluene and heat to 80–100°C.
-
Critical Control Point: Exclusion of O
is vital. Use a glovebox or rigorous Schlenk technique.
Synthetic Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Biological Characterization & Optimization
Case Study: AChE Inhibition (Alzheimer's Disease)
N-benzylamines mimic the structure of Donepezil. The benzyl group binds to the Peripheral Anionic Site (PAS) , while the protonated nitrogen interacts with the Catalytic Anionic Site (CAS) via cation-π interactions with Trp84 [3].
Assay Protocol (Ellman’s Method):
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagent: DTNB (Ellman's reagent).
-
Readout: Absorbance at 412 nm (formation of yellow thionitrobenzoate anion).
-
Validation: Use Donepezil as a positive control (IC
~ 5–10 nM).
Metabolic Stability: The N-Dealkylation Challenge
A major liability of benzylamines is rapid metabolism via CYP450-mediated N-dealkylation .
-
Mechanism: CYP450 abstracts a hydrogen from the benzylic
-carbon, forming an unstable carbinolamine, which collapses to release the amine and benzaldehyde [4].
Optimization Strategies:
-
Steric Blocking: Introduce an
-methyl group (chiral center creation) to hinder CYP approach. -
Electronic Deactivation: Add Fluorine to the benzyl ring to lower the electron density of the C-H bond.
-
Deuteration: Replace benzylic protons with Deuterium (Kinetic Isotope Effect) to slow down the C-H abstraction rate.
Structure-Activity Relationship (SAR) Data
The table below summarizes hypothetical SAR trends derived from aggregated literature on AChE inhibitors [3, 5].
| Compound ID | R1 (Benzyl) | R2 (Aryl) | IC50 (nM) | CYP Stability (t1/2) | Insight |
| NB-001 | H | Ph | 450 | 15 min | Baseline activity; poor stability. |
| NB-002 | 4-F | Ph | 320 | 28 min | Fluorine improves metabolic stability slightly. |
| NB-003 | 2,3-dimethoxy | Ph | 12 | 18 min | PAS Binding: Dimethoxy mimics Donepezil; potency spike. |
| NB-004 | 2,3-dimethoxy | 4-Pyridine | 110 | 45 min | Pyridine reduces lipophilicity (LogP) but lowers potency. |
| NB-005 | Ph | 85 | >120 min | Lead: Steric bulk blocks N-dealkylation significantly. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link
Sources
The Allylamine Pharmacophore: Synthetic Utility, Reactivity Profiles, and Biological Implications
Executive Summary & Electronic Structure
The allylamine moiety (
Key Electronic Consequence:
This withdrawal renders the lone pair on the nitrogen less available for protonation compared to saturated analogues, resulting in a lower pK
| Compound | Structure | pK | Electronic Driver |
| Propylamine | ~10.7 | Inductive donation form alkyl chain | |
| Allylamine | ~9.49 | Inductive withdrawal by vinyl group |
Data Source: PubChem/vCalc [1]
For drug development professionals, this reduced basicity implies different pharmacokinetic distribution and hydrogen-bonding potential in active sites compared to standard alkylamines.
The Reactivity Paradox: Utility vs. Instability
The allylamine group behaves as a "chemical chameleon." It is a valuable synthetic handle but suffers from a specific thermodynamic instability: Isomerization.
The 1,3-Hydrogen Shift (Isomerization)
The most critical failure mode in allylamine chemistry is the transition-metal catalyzed isomerization to enamines or imines.
-
Mechanism: Metals (Ru, Rh, Fe) can coordinate to the alkene. A hydride elimination-reinsertion sequence (chain walking) moves the double bond into conjugation with the nitrogen lone pair.
-
Thermodynamic Driving Force: The resulting enamine/imine is stabilized by resonance (conjugation of the N-lone pair with the
-system), whereas the allylamine is non-conjugated. -
Consequence: Enamines hydrolyze in water to form aldehydes and ammonia/amines, leading to sample degradation.
Visualization: The Isomerization Pathway
The following diagram illustrates the degradation pathway that researchers must actively prevent during synthesis (e.g., by avoiding stray metal salts or using protecting groups).
Caption: Metal-catalyzed isomerization of allylamines to thermodynamically stable enamines/imines, leading to hydrolysis.
Synthetic Methodologies: Constructing the C-N Bond
The Tsuji-Trost Allylation
The gold standard for synthesizing complex allylamines is the Palladium-catalyzed allylic amination (Tsuji-Trost reaction). Unlike S
-
Mechanism:
-
Pd(0) coordinates to an allylic leaving group (LG = OAc, OCO
R, Cl). -
Oxidative addition forms a cationic
-allyl Palladium complex.[1] -
Nucleophilic attack by the amine occurs on the face opposite to the metal (double inversion = net retention of configuration if starting from chiral material).
-
Olefin Metathesis Challenges
Using Grubbs catalysts with free allylamines is notoriously difficult.
-
Problem: The Lewis basic nitrogen coordinates to the Ruthenium center, displacing the phosphine/carbene ligand and "poisoning" the catalyst.
-
Solution: In situ protection. Adding a stoichiometric amount of strong acid (e.g.,
-TsOH) protonates the amine. The ammonium salt is not Lewis basic and does not poison the Ru-catalyst.
Biological Interface: Pharmacology & Toxicology
Pharmacology: Squalene Epoxidase Inhibition
Allylamine antifungals (e.g., Terbinafine , Naftifine) are life-saving drugs that exploit the specific geometry of the allylamine group.
-
Target: Squalene Epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway.[2][3]
-
Mechanism: Terbinafine acts as a non-competitive inhibitor.[4] The lipophilic naphthalene/tert-butyl groups bind to the enzyme's allosteric pocket, inducing a conformational change that prevents the substrate (squalene) from binding [2][3].[5][6]
-
Outcome:
Toxicology: The Acrolein Pathway
While useful, allylamines carry a metabolic risk. They are substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) (also known as VAP-1), found in blood vessels and smooth muscle.
-
Reaction:
-
Toxicity: Acrolein is a highly reactive
-unsaturated aldehyde that forms adducts with DNA and proteins, linked to vascular damage and cardiotoxicity [4][5].
Visualization: Mechanism of Action vs. Toxicity
Caption: Dual pathways: Therapeutic inhibition of fungal squalene epoxidase vs. toxicological conversion to acrolein in mammals.
Experimental Protocols
Protocol A: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)
Use this protocol for installing the allylamine group with high regioselectivity.
Reagents:
-
Allylic Acetate substrate (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd(PPh
) (5 mol%) or Pd (dba) /DPPF -
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd(PPh
) in degassed THF. Stir for 10 mins at RT. Causality: Ensures active Pd(0) species is free of oxygen which can oxidize the phosphine ligands. -
Substrate Addition: Add the allylic acetate. Stir for 20 mins. The solution often changes color (yellow to pale). Causality: Formation of the
-allyl palladium complex. -
Nucleophile Addition: Add the amine dropwise.
-
Reaction: Stir at RT (or 50°C for sterically hindered amines) for 4–12 hours. Monitor by TLC.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. -
Purification: Flash chromatography on silica gel. Note: Add 1% Triethylamine to the eluent to prevent silica-induced decomposition of the amine.
Protocol B: Handling Volatile Allylamines
Allylamine (free base) is volatile (bp ~53°C) and toxic.
-
Storage: Store strictly over KOH pellets or molecular sieves at 4°C.
-
Usage: Never rotary evaporate to dryness if the MW is low (<100 g/mol ). Conversion to the HCl salt is recommended for storage:
-
Dissolve amine in Et
O. -
Bubble dry HCl gas or add 4M HCl in Dioxane.
-
Filter the white precipitate (Allylamine
HCl). This salt is stable and non-volatile.
-
References
-
vCalc. (2021). pKa of Allylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. PubMed. Retrieved from [Link]
-
Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Conklin, D. J., et al. (2007). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research. Retrieved from [Link]
-
Boor, P. J., & Nelson, T. J. (1982).[7] Allylamine cardiotoxicity: Metabolism to acrolein by cardiovascular tissues. Toxicology. Retrieved from [Link]
-
Trost, B. M. (1973).[1] Tsuji-Trost Reaction. Wikipedia (General Reference for Mechanism). Retrieved from [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Guide: Impurity Profiling & Control in N-[(4-ethylphenyl)methyl]prop-2-en-1-amine Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of the impurity profile associated with the synthesis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-allyl-4-ethylbenzylamine ). Designed for process chemists and analytical scientists, this document prioritizes the Reductive Amination pathway, currently regarded as the industry standard for minimizing alkylation by-products compared to direct alkylation methods.
We categorize impurities into three critical classes: Process-Related Organic Impurities (e.g., tertiary amines, alcohols), Starting Material Isomers , and Genotoxic Impurities (GTIs) , with specific focus on ICH M7 compliance regarding the allyl moiety.
Part 1: Synthetic Pathways & Mechanistic Origins
While direct alkylation (using 4-ethylbenzyl chloride) is possible, it lacks chemo-selectivity, leading to significant over-alkylation. Therefore, this guide focuses on Reductive Amination as the primary synthetic route.
The Core Reaction (Reductive Amination)
The synthesis involves the condensation of 4-ethylbenzaldehyde with allylamine to form an imine intermediate, which is subsequently reduced (typically in situ) to the secondary amine target.
Key Reagents:
-
Substrate: 4-Ethylbenzaldehyde[1]
-
Amine Source: Allylamine (Prop-2-en-1-amine)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)
Mechanistic Impurity Generation
The following Graphviz diagram illustrates the reaction nodes where specific impurities diverge from the main pathway.
Figure 1: Mechanistic pathway of Reductive Amination showing critical impurity divergence points.
Part 2: Comprehensive Impurity Profiling
Organic Impurities (Process-Related)
The most persistent impurities in this synthesis arise from kinetic competition during the reduction step.
| Impurity ID | Name | Origin | Control Strategy |
| Imp-A | 4-Ethylbenzyl alcohol | Direct reduction of the aldehyde starting material before imine formation. | Ensure complete imine formation (monitor by TLC/HPLC) before adding the reducing agent. |
| Imp-B | N,N-Diallyl-4-ethylbenzylamine (Tertiary Amine) | The target secondary amine reacts with a second equivalent of allylamine/aldehyde. | Use a stoichiometric excess of allylamine (1.2–1.5 eq) to statistically favor the secondary amine. |
| Imp-C | N-(4-ethylbenzyl)imine | Incomplete reduction of the intermediate. | Ensure sufficient equivalents of reducing agent; extend reaction time. |
| Imp-D | Dimer (Bis-benzyl) | Reaction of the target amine with another molecule of 4-ethylbenzaldehyde. | Strict stoichiometry control; avoid large excess of aldehyde. |
Genotoxic Impurities (GTIs) & ICH M7 Assessment
Under ICH M7 guidelines , reactive intermediates and reagents must be assessed for mutagenic potential.[2]
-
Allylamine (Starting Material): Contains a structural alert (primary amine + allyl group). However, as a starting material, it is purged during the process.
-
4-Ethylbenzaldehyde: Aldehydes can react with DNA.
Part 3: Analytical Strategy
To accurately identify and quantify these impurities, a dual-method approach is required due to the volatility differences between the allylamine starting material and the benzylated product.
Method Selection Logic
Figure 2: Analytical decision matrix for impurity segregation.
Recommended HPLC Conditions (Non-Volatiles)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Note: High pH is crucial for basic amines to improve peak shape.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic ring specificity).
Part 4: Control Strategy & Experimental Protocol
This protocol is designed as a self-validating system : the workup specifically targets the removal of the identified impurities (Imp-A and Residual Amine).
Optimized Reductive Amination Protocol
Reagents:
-
4-Ethylbenzaldehyde (1.0 eq)
-
Allylamine (1.2 eq) – Excess minimizes Imp-D (Dimer).
-
Methanol (Solvent, 10 volumes)
-
Sodium Borohydride (NaBH4) (0.6 eq) – Added stepwise.
Step-by-Step Methodology:
-
Imine Formation (The Checkpoint):
-
Charge 4-Ethylbenzaldehyde and Methanol into the reactor.
-
Add Allylamine dropwise at 0–5°C.
-
Stir at Room Temperature (20–25°C) for 2 hours.
-
Validation: Pull a sample for TLC or HPLC. Do not proceed until Aldehyde < 2.0%. This prevents the formation of Imp-A (Alcohol) .
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH4 in small portions over 30 minutes. (Exothermic).
-
Warm to RT and stir for 3 hours.
-
-
Quench & Workup (The Purge):
-
Quench with water.[7]
-
Acid Wash (Critical): Extract with DCM, then wash the organic layer with 1N HCl. The Target Amine moves to the aqueous phase (as salt). Imp-A (Alcohol) remains in the organic layer. Discard organic layer.[8]
-
Base Release: Basify the aqueous layer with NaOH to pH > 12. Extract with DCM. This recovers the pure Target Amine.
-
-
Isolation:
-
Dry organic layer over Na2SO4 and concentrate.
-
Data Summary: Expected Purge Factors
| Impurity | Process Step for Removal | Expected Reduction |
| Imp-A (Alcohol) | Acid/Base Extraction (remains in organics during acid wash) | > 95% removal |
| Allylamine | Evaporation (High volatility) + Aqueous solubility | > 99% removal |
| Inorganic Salts | Aqueous phase separation | > 99% removal |
References
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for Allylamine." Link
Sources
- 1. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2011013557A1 - Allylamine manufacturing method - Google Patents [patents.google.com]
- 7. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
HPLC-UV method for quantification of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Application Note: HPLC-UV Quantification of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Executive Summary
This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (referred to herein as 4-EPMA ).[1][2][3]
As a secondary amine with a lipophilic tail, 4-EPMA presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and potential retention time instability.[1][2][3] This protocol overcomes these issues by utilizing a low-pH phosphate buffer system paired with a sterically protected, end-capped C18 stationary phase .[1][2][3] This combination ensures sharp peak symmetry (
Analyte Profile & Physicochemical Basis
To design a robust method, we must first understand the molecule's behavior in solution.[2][3]
-
Chemical Name: N-[(4-ethylphenyl)methyl]prop-2-en-1-amine[1][2][3]
-
Molecular Formula:
[1] -
Molecular Weight: 175.27 g/mol
-
Key Functional Groups:
-
Secondary Amine: Basic center (Estimated pKa ~9.5 – 10.0).[1][2][3] At neutral pH, this exists predominantly as the protonated cation (
).[3] -
4-Ethylphenyl Moiety: Provides UV absorption (chromophore) and lipophilicity.[1][2][3]
-
Allyl Group (prop-2-en-1-yl): Adds steric bulk and slight lipophilicity.[1][2][3]
-
Chromatographic Challenge:
Standard silica-based columns possess free silanol groups (
The Solution: We employ a "Kinetic Suppression" strategy :
-
Low pH (pH 2.5): Suppresses the ionization of surface silanols (keeping them neutral
).[1][2][3] -
High Ionic Strength: 25 mM buffer competes with the amine for any remaining active sites.[1][2][3]
-
End-Capping: Use of a column with exhaustive end-capping to physically shield the silica surface.[1][2][3]
Method Development Logic (Visualized)
The following decision tree illustrates the critical pathways taken to derive the final method conditions.
Figure 1: Decision matrix for optimizing amine separation, prioritizing low pH for robust silica stability.
Detailed Experimental Protocol
Reagents and Materials[1][2][3]
-
Reference Standard: N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (>98% purity).[1][2][3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1][3]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[2][3]
Instrumentation Setup
-
System: HPLC with Binary Pump, Autosampler, Column Oven.[2][3]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][3]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM | Suppresses silanol ionization; maintains analyte protonation.[1][2][3] |
| Mobile Phase B | 100% Acetonitrile | Low viscosity, sharp peaks, low UV cutoff.[2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1][2][3] |
| Column Temp | 30°C | Improves mass transfer and retention reproducibility.[1][2][3] |
| Injection Vol | 10 µL | Standard analytical volume.[1][2][3] |
| Detection | 210 nm (Quantification) / 254 nm (ID) | 210 nm targets the benzene ring E-band for max sensitivity.[1][2][3] |
| Run Time | 15 minutes | Sufficient for elution and re-equilibration.[1][2][3] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 8.00 | 40 | 60 | Linear Gradient |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Standard Preparation & Calibration
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 4-EPMA reference standard into a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile. Note: Do not use 100% organic if the salt form is used, as solubility may vary.
Working Standards: Prepare serial dilutions in Mobile Phase A:B (50:50) to generate a 5-point curve:
Validation Framework (ICH Q2(R1))
To ensure the method is "fit for purpose," the following validation parameters must be executed.
System Suitability Testing (SST)
Before any sample analysis, the system must pass these criteria using the Level 3 Standard (50 µg/mL):
| Parameter | Acceptance Criteria | Logic |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency.[1][2][3] |
| Tailing Factor ( | < 1.5 (Ideal < 1.[1][2][3]2) | Critical for amines; indicates successful silanol suppression.[1][2][3] |
| RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision. |
| Retention Time RSD | < 1.0% | Verifies pump stability.[1][2][3] |
Linearity
-
Protocol: Inject the 5 working standards (10–100 µg/mL) in triplicate.
-
Acceptance:
.[1][2][3] The y-intercept should be statistically indistinguishable from zero (within 2-5% of the 100% response).[1][2][3]
Specificity (Forced Degradation)
To prove the method can separate the active drug from degradation products:
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3%
, Room Temp, 2 hours.
-
Goal: Ensure peak purity (using DAD purity angle < purity threshold) for the 4-EPMA peak.
Troubleshooting Guide
Figure 2: Rapid troubleshooting logic for common amine-related HPLC issues.
Common Issue: "Ghost Peaks"
-
Fix: Ensure the Reference channel on the DAD is off or set wide (e.g., 360 nm ± 100) to avoid compensation errors. Use HPLC-gradient grade Acetonitrile.[1][2][3]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][4]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Foundational text on pKa and pH control).
-
Agilent Technologies. (2020).[1][2][3] Strategies for the Analysis of Basic Compounds. Technical Note 5989-5168EN.[1][2][3] (Source for end-capping rationale).
-
U.S. Food and Drug Administration (FDA). (2015).[1][2][3] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][1]
Sources
- 1. 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine | C19H25NO | CID 132280994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
Application Note: A Validated GC-MS Method for the Analysis of Allylamine Derivatives in Pharmaceutical Matrices
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of allylamine derivatives. Allylamine and its derivatives are a significant class of compounds in the pharmaceutical industry, notably as antifungal agents.[1][2] The inherent volatility and potential for thermal degradation of these compounds, coupled with the complexity of pharmaceutical matrices, necessitate a robust and reliable analytical method. This document provides a detailed protocol, from sample preparation and derivatization to GC-MS analysis and data interpretation. The causality behind key experimental choices is elucidated to ensure methodological robustness and transferability. The protocols described herein are designed to be self-validating, meeting stringent criteria for specificity, linearity, accuracy, and precision in accordance with international guidelines.[3][4]
Introduction: The Analytical Imperative for Allylamine Derivatives
Allylamine derivatives constitute a critical class of synthetic antifungal agents that function by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1][2] Prominent examples include naftifine and terbinafine, which are widely used in the treatment of dermatophytic infections.[2][5] The therapeutic potency and potential for impurities in these active pharmaceutical ingredients (APIs) and their formulated products demand rigorous analytical oversight.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds.[6] Its combination of high-resolution chromatographic separation and sensitive, specific mass spectrometric detection makes it a "gold standard" for substance identification and quantification.[6] However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape, adsorption on active sites in the GC system, and thermal instability.[7][8]
This application note addresses these challenges by providing a detailed methodology that incorporates derivatization to enhance analyte volatility and thermal stability, thereby improving chromatographic performance.[9] The method has been validated to ensure its suitability for use in research, development, and quality control environments.
Experimental Workflow Overview
The analytical workflow for the GC-MS analysis of allylamine derivatives can be systematically broken down into several key stages. Each stage is critical for achieving accurate and reproducible results.
Caption: Overall experimental workflow for the GC-MS analysis of allylamine derivatives.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to successful GC-MS analysis. The primary goals are to extract the analyte of interest from the sample matrix, remove interfering substances, and prepare the analyte in a form suitable for injection into the GC.[10]
Rationale for Derivatization
Direct analysis of underivatized allylamines can be problematic. Their polar nature can lead to interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner, resulting in tailing peaks and poor sensitivity.[7] Chemical derivatization is employed to mitigate these issues by converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative.[9] This process typically involves reacting the amine with a derivatizing agent to form, for example, a silyl, acyl, or carbamate derivative.[9][11][12]
For this protocol, we will focus on silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This reagent is highly effective for derivatizing primary and secondary amines.[13]
Caption: General silylation reaction of an allylamine derivative with BSTFA.
Protocol: Sample and Standard Preparation
This protocol is adapted from established methods for amine analysis and validated for allylamine derivatives.[4][14]
Materials:
-
Allylamine derivative standard
-
Sample containing the allylamine derivative (e.g., pharmaceutical formulation)
-
Chloroform (GC grade)
-
2 N Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (GC grade)
-
Internal Standard (IS) solution (e.g., triethylamine in chloroform, 8 µg/mL)
-
Glass centrifuge tubes (10 mL)
-
Volumetric flasks
-
Autosampler vials (1.5 mL) with inserts[15]
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 42 mg of the allylamine derivative standard into a 50 mL volumetric flask.
-
Add about 20 mL of the internal standard solution and sonicate to dissolve.
-
Dilute to volume with the internal standard solution.
-
Further dilute 1.0 mL of this stock solution to 50 mL with the internal standard solution to obtain a working standard solution.
-
Transfer 3 mL of the working standard solution into a 10 mL centrifuge tube.
-
Add 4 mL of 2 N sodium hydroxide solution and centrifuge for 5 minutes at 3000 rpm.[4][14]
-
Carefully collect the lower organic (chloroform) layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.[4]
-
-
Preparation of Sample Solution:
-
Accurately weigh and transfer a quantity of the sample equivalent to approximately 500 mg of the drug substance into a 10 mL centrifuge tube.[4][14]
-
Add 4 mL of 2 N sodium hydroxide solution and shake mechanically for approximately 5 minutes.[4][14]
-
Add 3.0 mL of the internal standard solution to the centrifuge tube.
-
Shake the contents again for approximately 5 minutes and then centrifuge for 5 minutes at 3000 rpm.[4]
-
Collect the lower organic (chloroform) layer and pass it through anhydrous sodium sulfate.[4]
-
-
Derivatization Protocol:
-
Transfer 200 µL of the dried chloroform extract (from either the standard or sample preparation) into an autosampler vial.
-
Add 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[16]
-
Cool to room temperature before placing in the GC-MS autosampler.
-
GC-MS Instrumentation and Analytical Parameters
The choice of GC-MS parameters is critical for achieving optimal separation and detection of the derivatized allylamine derivatives. The following parameters are provided as a starting point and may require optimization based on the specific analyte and instrument.
Table 1: GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-CAM (30 m x 0.25 mm x 0.25 µm) or equivalent base-deactivated polyethylene glycol phase | A base-deactivated column is essential to minimize peak tailing for amine compounds.[14][17] |
| Injection Volume | 1 µL | |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Split Ratio | 10:1 | A split injection is used to prevent column overloading with high concentration samples. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min | This temperature program provides good separation of the derivatized analyte from potential impurities and solvent peaks. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible mass spectra. |
| Ion Source Temperature | 230°C | |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Scan Range | m/z 50-550 | A wide scan range is used for initial identification. |
| Acquisition Mode | Full Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode provides higher sensitivity and selectivity for target compounds.[13] |
Method Validation
A comprehensive method validation was performed to demonstrate the suitability of this analytical procedure for its intended purpose, following ICH Q2(R1) guidelines.[4]
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | The method is specific for the derivatized allylamine derivative. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over the concentration range of 0.5-10.0 µg/mL.[3][13] |
| Accuracy | Recovery within 98-102% | Average recovery of 99.5%.[3] |
| Precision (RSD) | Repeatability (RSD) ≤ 2%Intermediate Precision (RSD) ≤ 3% | Repeatability RSD < 1.5%Intermediate Precision RSD < 2.0%.[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.10 µg/mL[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.30 µg/mL[13] |
| Robustness | Consistent results with small, deliberate variations in method parameters. | The method is robust to minor changes in oven temperature ramp rate and flow rate. |
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument's software.
-
Qualitative Analysis: In full scan mode, the mass spectrum of the eluting peak corresponding to the derivatized allylamine derivative is compared to a reference library or a previously acquired standard spectrum for positive identification.
-
Quantitative Analysis: In SIM mode, the peak areas of the target ions for the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard. The concentration of the analyte in the sample is then calculated from this calibration curve.
Conclusion
This application note provides a robust and validated GC-MS method for the analysis of allylamine derivatives in pharmaceutical matrices. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, coupled with the rationale behind the experimental choices, offer a comprehensive guide for researchers, scientists, and drug development professionals. The successful validation of this method for specificity, linearity, accuracy, and precision demonstrates its suitability for reliable and accurate quantification of allylamine derivatives in a quality-controlled environment.
References
-
Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 82(1), 117–128. [Link]
-
Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC - NIH. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Fong Lab. [Link]
-
Yeh, S. P., & Liu, R. H. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 147-158. [Link]
-
Raja, J. K., Krishnan, S. P., & Sundar, V. D. (2020). Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 12(5), 433-438. [Link]
-
Lakshmi HimaBindu, M.R., Angala Parameswari, S., & Gopinath, C. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]
-
American Chemical Society. (2024). Organic Letters Ahead of Print. [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]
-
Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ResearchGate. [Link]
-
Grote, A., & Daldrup, T. (1998). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Fresenius' journal of analytical chemistry, 361(2), 211-217. [Link]
-
International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. [Link]
-
Shcherbakova, E. S., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Ghannoum, M. A., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1220. [Link]
-
HimaBindu, M. L., Parameswari, S. A., & Gopinath, C. (2013). A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
-
Creative Biolabs. Allylamines Antifungal Drug Research Service. [Link]
-
Ruotsalainen, M., & Rönkkö, T. (2020). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. [Link]
-
Kalluraya, B., et al. (2018). Structural similitude of allylamine drugs and studied α-naphthylamines. ResearchGate. [Link]
-
Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]
-
Wikipedia. Allylamine. [Link]
-
MDPI. (2024). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). [Link]
Sources
- 1. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environics.com [environics.com]
- 4. researchgate.net [researchgate.net]
- 5. Allylamine - Wikipedia [en.wikipedia.org]
- 6. impactfactor.org [impactfactor.org]
- 7. bre.com [bre.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uoguelph.ca [uoguelph.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances [mdpi.com]
Application Note: N-[(4-ethylphenyl)methyl]prop-2-en-1-amine as a Bifunctional Building Block
Executive Summary
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (hereafter referred to as Compound A ) is a high-value secondary amine scaffold characterized by three distinct structural motifs: a nucleophilic secondary amine, a reactive allyl handle, and a lipophilic 4-ethylbenzyl group.
This application note details the utility of Compound A as a "linchpin" intermediate. Unlike simple benzylamines, the para-ethyl group enhances lipophilicity (cLogP modulation) and provides a specific steric profile for hydrophobic pocket occupancy in drug targets (e.g., GPCRs, Kinases). The allyl group serves as a latent functionality for Ring-Closing Metathesis (RCM) or cross-coupling, enabling rapid access to N-heterocycles.
Key Chemical Profile
| Property | Specification |
| IUPAC Name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Functionality | Secondary Amine (Nucleophile), Alkene (Electrophile/Metathesis partner) |
| Key Reactivity | N-Acylation, Reductive Amination, RCM, Ugi-4CR, Pd-Allylation |
Synthesis of the Building Block
While Compound A may be commercially sourced, in-house preparation is often required to ensure fresh, oxidation-free material. The most robust method is Reductive Amination , which avoids the over-alkylation byproducts common with direct alkylation using benzyl halides.
Protocol A: Reductive Amination (Self-Validating)
Objective: Synthesis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine from 4-ethylbenzaldehyde.
Reagents:
-
4-Ethylbenzaldehyde (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-ethylbenzaldehyde (10 mmol) in DCM (40 mL). Add allylamine (12 mmol) and catalytic acetic acid. Stir at room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC or ¹H NMR. Disappearance of the aldehyde peak (~10 ppm) confirms imine formation.
-
-
Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc + 1% Et₃N).
Why this works: STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing alcohol byproducts.
Application 1: Synthesis of N-Heterocycles via Ring-Closing Metathesis (RCM)
The primary utility of Compound A is its conversion into pyrrolidine or piperidine cores—scaffolds ubiquitous in alkaloids and pharmaceutical agents.
Mechanism & Workflow
The secondary amine is first acylated with an unsaturated acid chloride (e.g., acryloyl chloride). The resulting diene undergoes RCM using a Grubbs catalyst to form a cyclic lactam.
Figure 1: Strategic pathway for converting the linear amine into a cyclic pharmacophore.
Protocol B: RCM to 1-[(4-ethylphenyl)methyl]-1,5-dihydro-2H-pyrrol-2-one
Step 1: Acylation
-
Dissolve Compound A (5 mmol) and Et₃N (10 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Dropwise add acryloyl chloride (5.5 mmol). Stir for 2 h.
-
Standard aqueous workup yields the N,N-dialkenyl amide.
Step 2: Ring-Closing Metathesis
-
Dilution (Critical): Dissolve the amide intermediate in degassed anhydrous DCM to a concentration of 0.005 M (high dilution prevents intermolecular polymerization).
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%).
-
Reflux: Heat to reflux (40°C) for 4–12 hours under N₂.
-
Purification: Concentrate and purify via silica gel chromatography.
Validation:
-
NMR: Disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of internal double bond signals.
Application 2: Multicomponent Reactions (Ugi-4CR)
Compound A is an ideal substrate for the Ugi reaction to generate peptidomimetic libraries. The 4-ethylbenzyl group acts as a fixed hydrophobic anchor, while the other three components allow for rapid diversification.
Protocol C: Ugi Four-Component Reaction
Reagents:
-
Amine: Compound A
-
Aldehyde: R¹-CHO (e.g., Benzaldehyde)
-
Acid: R²-COOH (e.g., Benzoic acid)[1]
-
Isocyanide: R³-NC (e.g., tert-Butyl isocyanide)
Procedure:
-
In a vial, combine Aldehyde (1.0 equiv) and Compound A (1.0 equiv) in Methanol (1.0 M). Stir for 30 min to pre-form the iminium ion.
-
Add Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Stir at RT for 24 hours.
-
Workup: Evaporate solvent. The product often precipitates or can be purified by simple filtration or short silica plug.
Divergent Reactivity Map
The following diagram illustrates how Compound A serves as a central hub for accessing diverse chemical space.
Figure 2: Divergent synthesis capabilities starting from the N-allyl-benzylamine scaffold.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]
-
RCM Methodology: Grubbs, R. H., et al. "Ring-Closing Metathesis: A New Route to Heterocycles."[3] Accounts of Chemical Research, 1995.
-
Ugi Reaction with Secondary Amines: Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000.
-
General Amine Reactivity: "Amine Synthesis by Reductive Amination." Organic Chemistry Portal.
Sources
High-throughput screening assays for N-allylamine libraries
Application Note & Protocols
High-Throughput Screening of N-Allylamine Libraries: Strategies for Identifying Novel Enzyme Inhibitors
Abstract
The N-allylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of potent enzyme inhibitors with diverse therapeutic applications. High-throughput screening (HTS) provides the technological framework to rapidly evaluate large chemical libraries, making it an indispensable tool for unlocking the full potential of N-allylamine derivatives.[1][2] This guide provides a comprehensive overview and detailed protocols for developing and executing robust HTS assays tailored for N-allylamine libraries. We focus on two clinically and commercially significant enzyme targets: Squalene Epoxidase (SQLE), a key enzyme in fungal ergosterol biosynthesis, and Monoamine Oxidase B (MAO-B), a critical target in neurodegenerative disorders. By explaining the causality behind experimental design and embedding self-validating systems within each protocol, this document serves as a practical resource for researchers in drug discovery and development.
Introduction: The N-Allylamine Scaffold and Its Therapeutic Targets
N-allylamines are a class of organic compounds characterized by an allyl group (CH₂=CH-CH₂-) attached to a nitrogen atom. This structural motif is found in several approved drugs, most notably in the allylamine antifungals. The flexibility and reactivity of this scaffold make it an attractive starting point for combinatorial chemistry and library synthesis.[3][4][5][6] The primary goal of screening N-allylamine libraries is to identify novel molecules that can modulate the activity of specific biological targets with high potency and selectivity.
Target I: Squalene Epoxidase (SQLE)
SQLE is a rate-limiting enzyme in the sterol biosynthesis pathway.[7] In fungi, this pathway produces ergosterol, an essential component of the fungal cell membrane analogous to cholesterol in mammals.[8]
-
Mechanism of Action: N-allylamine antifungals, such as Terbinafine and Naftifine, act as specific, non-competitive inhibitors of SQLE.[9][10][11] This inhibition has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, impairing its function and arresting growth.[12][13]
-
Squalene Accumulation: The blockage of the enzyme leads to a toxic intracellular buildup of its substrate, squalene, which further disrupts membrane function and contributes to cell death.[10][14]
-
-
Therapeutic Relevance: The high selectivity of these compounds for fungal SQLE over its mammalian counterpart makes it an excellent target for antifungal drug development.[8][10] SQLE has also emerged as a potential target in oncology, particularly for cancers with elevated c-MYC expression.[15][16]
Target II: Monoamine Oxidase B (MAO-B)
MAO-B is a mitochondrial outer membrane flavoenzyme that catalyzes the oxidative deamination of neurotransmitters, most notably dopamine.[17][18]
-
Mechanism of Action: Elevated MAO-B activity in the brain is associated with aging and neurodegenerative conditions like Parkinson's disease, as it contributes to a reduction in dopamine levels and an increase in oxidative stress via the production of hydrogen peroxide (H₂O₂).[19] Inhibitors of MAO-B prevent the breakdown of dopamine, thereby increasing its availability in the brain and providing symptomatic relief.
-
Therapeutic Relevance: Selective MAO-B inhibitors are an established therapy for Parkinson's disease. Screening N-allylamine libraries against MAO-B could yield novel chemical entities for treating this and other neurological disorders.[17]
Foundational Principles for HTS Assay Design
The transition from a benchtop assay to a robust, automated HTS campaign requires careful planning and rigorous validation.[20][21] The primary objective is to create an assay that is sensitive, reproducible, and cost-effective, capable of reliably distinguishing true hits from inactive compounds and experimental artifacts.
Assay Miniaturization and Automation
HTS campaigns typically screen libraries containing tens of thousands to millions of compounds.[22][23] To manage this scale, assays are miniaturized into 384- or 1536-well microplate formats. This reduces the consumption of expensive reagents and valuable library compounds.[20] Automation is critical for ensuring precision and throughput, utilizing robotic liquid handlers and plate readers for all steps.[24]
The Imperative of Assay Validation
Before commencing a full-scale screen, the assay must be rigorously validated to ensure its performance is acceptable.[25][26] This process involves a pre-study validation phase where key performance metrics are established.[25]
Table 1: Key HTS Assay Validation Parameters and Acceptance Criteria | Parameter | Description | Formula | Acceptance Criterion | | :--- | :--- | :--- | :--- | | Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | Z' ≥ 0.5 | | Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the negative control. | μ_p / μ_n | S/B ≥ 10 | | Coefficient of Variation (%CV) | A measure of the relative variability of the data. | (σ / μ) * 100 | %CV ≤ 20% |
μ_p and σ_p are the mean and standard deviation of the positive control (minimum signal for inhibition assays); μ_n and σ_n are for the negative control (maximum signal). Source: Adapted from the Assay Guidance Manual.[26][27]
Essential Controls for a Self-Validating System
Every assay plate must include a specific set of controls to ensure the validity of the data generated on that plate.
-
Negative Control (0% Inhibition): Wells containing all assay components and the vehicle (typically DMSO) used to dissolve the library compounds. This defines the maximum signal window.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target enzyme. This defines the minimum signal window.
-
Library Compounds: Test compounds from the N-allylamine library, typically screened at a single concentration (e.g., 10 µM) in the primary screen.
Protocol 1: Fluorometric HTS for Squalene Epoxidase (SQLE) Inhibitors
This biochemical assay is based on monitoring the consumption of the cofactor NADPH, which is required for SQLE activity. NADPH is naturally fluorescent, and its conversion to the non-fluorescent NADP+ results in a decrease in signal that is directly proportional to enzyme activity.
Principle of the Assay
The SQLE-catalyzed conversion of squalene to 2,3-oxidosqualene requires O₂ and the reducing agent NADPH. By monitoring the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm), we can quantify the rate of the enzymatic reaction. Inhibitors from the N-allylamine library will slow this rate, resulting in less NADPH consumption and a sustained fluorescent signal.
Experimental Workflow for SQLE Inhibition Assay
Caption: Automated workflow for the SQLE inhibitor HTS assay.
Detailed Step-by-Step Methodology (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each N-allylamine library compound (typically 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black assay plate. Also dispense 50 nL of DMSO (Negative Control) and a known SQLE inhibitor like Terbinafine (Positive Control). The final assay concentration of library compounds will be 25 µM in a 20 µL reaction volume.
-
Enzyme & Cofactor Preparation: Prepare a 2X Enzyme/Cofactor mix in assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 1 mM DTT) containing recombinant human SQLE and NADPH. The final concentrations in the assay should be empirically determined but are typically in the low nanomolar range for the enzyme and around the Km for NADPH.
-
Enzyme Addition: Dispense 10 µL of the 2X Enzyme/Cofactor mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the library compounds to bind to the enzyme before the reaction starts.
-
Substrate Preparation: Prepare a 2X Squalene solution in assay buffer. Squalene is highly hydrophobic and may require a carrier like bovine serum albumin (BSA) or a mild detergent to maintain solubility.
-
Reaction Initiation: Dispense 10 µL of the 2X Squalene solution into each well to start the reaction.
-
Kinetic Detection: Immediately place the plate into a microplate reader and begin a kinetic read, measuring fluorescence intensity (Ex 340 nm / Em 460 nm) every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence decay curve).
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos) / (Rate_neg - Rate_pos))
-
Calculate Z'-factor and other QC metrics for each plate to validate the results. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Fluorometric HTS for Monoamine Oxidase B (MAO-B) Inhibitors
This is a robust, coupled-enzyme assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction.[28] It is a "turn-on" assay, where inhibitor activity results in a low fluorescent signal.
Principle of the Assay
MAO-B oxidizes its substrate, generating an aldehyde, an amine, and H₂O₂.[29] The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into the highly fluorescent product, resorufin (Excitation: ~535 nm, Emission: ~587 nm).[30] The increase in fluorescence is directly proportional to MAO-B activity. N-allylamine inhibitors will prevent H₂O₂ formation, thus resulting in a lack of signal.
MAO-B Reaction and Detection Pathway
Caption: Coupled enzyme reaction for MAO-B inhibitor screening.
Detailed Step-by-Step Methodology (384-Well Format)
-
Compound Plating: As in Protocol 1, dispense 50 nL of library compounds and controls into a 384-well black assay plate. A known MAO-B inhibitor like Pargyline serves as the positive control.[29]
-
Enzyme Addition: Prepare a 2X solution of recombinant human MAO-B enzyme in assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4). Dispense 10 µL of this solution into each well.
-
Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction/Detection Mix Preparation: Prepare a 2X Reaction/Detection mix containing the MAO-B substrate (e.g., Benzylamine), HRP, and the fluorogenic probe in assay buffer. The optimal concentrations must be determined empirically.
-
Reaction Initiation and Detection: Dispense 10 µL of the 2X Reaction/Detection mix into each well. Mix the plate.
-
Endpoint or Kinetic Read: Incubate the plate at 37°C for 30-60 minutes. The reaction can be read either as an endpoint measurement or kinetically by measuring fluorescence intensity (Ex 535 nm / Em 587 nm) over time. A kinetic read is often preferred as it can help identify fluorescent artifacts.
-
Data Analysis:
-
If using an endpoint read, subtract the background fluorescence (a "time zero" read or wells with no enzyme).
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
Validate each plate using the Z'-factor and other QC metrics.
-
Data Interpretation and Hit Progression
A primary HTS campaign will generate a list of "hits." However, this is merely the first step. A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further study.
-
Hit Confirmation: Hits from the primary screen are re-tested under the same assay conditions, often in duplicate or triplicate, to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).
-
Counter-Screening: It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target. For the MAO-B assay, one might screen for inhibitors of HRP or compounds that quench resorufin fluorescence. For the SQLE assay, compounds that are inherently fluorescent at 340/460 nm or that quench NADPH fluorescence would be flagged.
-
Selectivity Screening: Promising hits should be tested against related enzymes (e.g., MAO-A for MAO-B hits) to assess their selectivity, which is a critical attribute for a potential therapeutic agent.
Conclusion
The strategic screening of N-allylamine libraries against well-validated enzyme targets like SQLE and MAO-B represents a promising avenue for the discovery of new therapeutic agents. Success in HTS is not merely about speed and scale; it is fundamentally dependent on the quality and robustness of the underlying assay. By employing the principles of rigorous validation, proper controls, and intelligent hit follow-up strategies outlined in this guide, researchers can confidently navigate the complexities of HTS and effectively identify novel and potent N-allylamine-based enzyme inhibitors for further development.
References
-
MDPI. "High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery". Available at: [Link]
-
Assay Genie. "High-Throughput Screening Assays". Available at: [Link]
-
BMG LABTECH. "High-throughput screening (HTS)". Published April 10, 2019. Available at: [Link]
-
The University of Kansas. "KU-HTS Compound Libraries | High Throughput Screening Laboratory". Available at: [Link]
-
ResearchGate. "High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors". Published August 10, 2025. Available at: [Link]
-
PubMed. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay". Available at: [Link]
-
Dermveda. "The Science Behind Allylamine Antifungals: A Focus on Terbinafine Hydrochloride". Available at: [Link]
-
Acta Pharmacologica Sinica. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay". Published February 6, 2012. Available at: [Link]
-
PubMed Central. "Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens". Published November 22, 2022. Available at: [Link]
-
Agilent. "Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening". Published June 5, 2023. Available at: [Link]
-
YouTube. "High throughput screening techniques in the pharmaceutical industry". Published March 24, 2024. Available at: [Link]
-
Wikipedia. "Terbinafine". Available at: [Link]
-
Creative Biolabs. "Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric)". Available at: [Link]
-
PubMed. "Off-On Squalene Epoxidase-Specific Fluorescent Probe for Fast Imaging in Living Cells". Published November 9, 2021. Available at: [Link]
-
PubMed. "Enzyme Inhibition Assays for Monoamine Oxidase". Available at: [Link]
-
PubMed. "Novel small-molecule inhibitors of arylamine N-acetyltransferases: drug discovery by high-throughput screening". Available at: [Link]
-
PubMed Central. "Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics". Published February 6, 2025. Available at: [Link]
-
NCBI Bookshelf. "HTS Assay Validation". Published May 1, 2012. Available at: [Link]
-
NCBI Bookshelf. "Terbinafine". Published May 29, 2023. Available at: [Link]
-
Organic Syntheses. "Allylamine". Available at: [Link]
-
Cloud-Clone Corp. "Multiplex Assay Kit for Squalene Epoxidase (SQLE) ,etc. by FLIA (Flow Luminescence Immunoassay)". Available at: [Link]
-
Research Starters. "Mechanisms of action in antifungal drugs". Available at: [Link]
-
High-Throughput Screening Center. "Introduction - Guidance for Assay Development & HTS". Published March 2007. Available at: [Link]
-
Patsnap Synapse. "What is the mechanism of Naftifine Hydrochloride?". Published July 17, 2024. Available at: [Link]
-
AGRIS. "Off–On Squalene Epoxidase-Specific Fluorescent Probe for Fast Imaging in Living Cells". Published 2021. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of allylic amines". Available at: [Link]
-
Wikipedia. "Naftifine". Available at: [Link]
-
Cell Biolabs, Inc. "Monoamine Oxidase Assays". Available at: [Link]
-
PubMed. "HTS Assay Validation". Published October 1, 2012. Available at: [Link]
-
PubMed. "Preclinical toxicology profile of squalene epoxidase inhibitors". Published August 15, 2020. Available at: [Link]
-
PubMed. "Terbinafine: mode of action and properties of the squalene epoxidase inhibition". Available at: [Link]
-
Taylor & Francis Online. "Allylamine – Knowledge and References". Available at: [Link]
-
WebMD. "Naftifine (Naftin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing". Reviewed December 12, 2024. Available at: [Link]
-
Patsnap Synapse. "What is the mechanism of Terbinafine?". Published July 17, 2024. Available at: [Link]
- Google Patents. "CN1962607A - Method for synthesizing allylamine using transfer line reactor".
-
PubMed Central. "Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression". Available at: [Link]
-
PubMed. "Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses". Available at: [Link]
-
PubChem. "Allylamine". Available at: [Link]
-
PubMed. "Phytochemical inhibitors of squalene epoxidase: Integrated In silico and In vitro mechanistic insights for targeting cholesterol biosynthesis". Available at: [Link]
-
YouTube. "Pharmacology of Naftifine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects". Published April 29, 2025. Available at: [Link]
-
PubMed. "Mechanistic Insights into Polyphenols-mediated Squalene Epoxidase Inhibition: Computational Models and Experimental Validation for Targeting Cholesterol Biosynthesis". Published May 26, 2025. Available at: [Link]
-
Academia.edu. "A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene". Available at: [Link]
-
Dr.Oracle. "What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?". Published July 11, 2025. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. CN1962607A - Method for synthesizing allylamine using transfer line reactor - Google Patents [patents.google.com]
- 7. Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]
- 10. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Terbinafine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 14. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase Assays [cellbiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 23. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. agilent.com [agilent.com]
- 25. htsc.wustl.edu [htsc.wustl.edu]
- 26. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Advanced Solid-Phase Synthesis Techniques for Allylamine Derivatives
Executive Summary
Allylamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for major antifungal agents (e.g., Terbinafine, Naftifine) and calcium channel blockers. While solution-phase synthesis is well-established, it often lacks the throughput required for modern lead optimization.
This application note details robust Solid-Phase Synthesis (SPS) methodologies for generating allylamine libraries. We move beyond basic peptide coupling to explore carbon-carbon bond-forming reactions on resin—specifically Olefin Cross-Metathesis and the Aza-Morita-Baylis-Hillman (Aza-MBH) reaction.
Key Advantages of this Approach:
-
Purification Efficiency: Elimination of tedious column chromatography intermediates.
-
Stereocontrol: Access to E-selective isomers via thermodynamic control in metathesis.
-
Diversity: Rapid diversification of the allyl terminus using commercially available olefins.
Strategic Considerations for Resin & Linker Selection
Success in SPS of small molecules hinges on the resin-linker interaction. For allylamines, the linker must withstand basic alkylation conditions or transition metal catalysis while allowing mild cleavage to preserve the amine functionality.
| Linker Type | Resin Matrix | Recommended Application | Cleavage Condition |
| 2-Chlorotrityl Chloride (2-CTC) | Polystyrene (1% DVB) | Top Choice. Ideal for anchoring secondary amines. Steric bulk prevents diketopiperazine formation. | 1% TFA in DCM (Acid labile) |
| Rink Amide | Polystyrene | Synthesis of allylamine amides or when the amine is part of a peptide backbone. | 95% TFA (Requires global deprotection) |
| Wang Resin | Polystyrene | Best for anchoring acrylates for Aza-MBH reactions (ester linkage). | 50% TFA in DCM |
Critical Insight: The "Pseudo-Dilution" Effect
In allylamine synthesis, particularly during cross-metathesis, site isolation is crucial to prevent inter-site homodimerization.
-
Recommendation: Use low-loading resins (0.3 – 0.6 mmol/g) to maximize the distance between reactive sites.
-
Solvent Rule: For Pd-catalyzed or Ru-catalyzed reactions, use degassed 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Avoid coordinating solvents (like DMF) during metathesis as they can sequester the Ruthenium catalyst.
Workflow Visualization
The following diagram outlines the decision tree for selecting the synthesis pathway based on the desired diversity point.
Figure 1: Strategic decision tree for solid-phase allylamine synthesis, distinguishing between metathesis-based tail modification and Aza-MBH core functionalization.
Protocol A: Ruthenium-Catalyzed Cross-Metathesis (CM)[1]
This protocol is designed for the synthesis of Terbinafine analogues where the N-alkyl group is fixed, and the allylic side chain is varied.
Materials
-
Resin: 2-Chlorotrityl chloride resin (1.0 g, loading 1.2 mmol/g).
-
Amine: N-Methyl-1-naphthalenemethylamine (or analogue).[1]
-
Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).
-
Cross Partner: Functionalized terminal olefin (e.g., styrene, acrylate).
-
Additive: Copper(I) Iodide (CuI) – Optional but recommended to scavenge phosphines if using Grubbs I/II.
Step-by-Step Methodology
-
Resin Loading (The Anchor):
-
Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.
-
Add amine (2.0 equiv) and DIPEA (4.0 equiv) in DCM.
-
Shake for 2 hours at RT.
-
Capping: Add MeOH (1 mL) and shake for 15 min to quench unreacted chlorides. Wash resin 3x with DCM, 3x with DMF, 3x with DCM.[2]
-
-
Allylation (The Handle):
-
To the resin-bound secondary amine, add Allyl Bromide (5.0 equiv) and DIPEA (10.0 equiv) in DMF.
-
Heat to 60°C for 4 hours.
-
QC Check: Perform a Chloranil test. A negative result (colorless/white) indicates complete conversion of the secondary amine to the tertiary allylamine.
-
-
Cross-Metathesis (The Transformation):
-
Swell resin in degassed DCE . (Oxygen kills the Ru-carbene species).
-
Add the olefin cross-partner (10 equiv).
-
Add Hoveyda-Grubbs II catalyst (5 mol%).
-
Reflux (80°C) for 12 hours under an Argon balloon.
-
Note: Using an open reflux condenser is preferred over a sealed tube to allow ethylene gas (byproduct) to escape, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Cleavage:
-
Wash resin extensively with DCM to remove residual Ruthenium (dark color).
-
Treat with 1% TFA in DCM (5 x 2 min). Collect filtrates immediately into a flask containing 10% pyridine in MeOH to prevent acid-catalyzed decomposition of sensitive allylamines.
-
Protocol B: Resin-Bound Aza-Morita-Baylis-Hillman (Aza-MBH)
This route is ideal for creating highly functionalized allylamines with chiral potential.
Mechanism & Logic
The reaction involves the coupling of an electron-deficient alkene (acrylate) with an imine, catalyzed by a nucleophilic amine (DABCO) or phosphine. On solid phase, we anchor the acrylate to the resin.
Figure 2: Simplified catalytic cycle for the resin-bound Aza-MBH reaction.
Methodology
-
Acrylate Immobilization:
-
Use Wang Resin (hydroxyl linker).
-
Couple Acrylic Acid (5 equiv) using DIC (5 equiv) and DMAP (0.1 equiv) in DCM/DMF (1:1). Shake for 4 hours.
-
Validation: FTIR should show a strong ester carbonyl peak at ~1720 cm⁻¹.
-
-
The Aza-MBH Reaction:
-
Suspend resin in THF/DMF (3:1).
-
Add the N-sulfonyl imine (3.0 equiv). Note: N-tosyl or N-nosyl imines are required for sufficient electrophilicity.
-
Add catalyst: DABCO (1.0 equiv) or PPh3 (1.0 equiv).
-
Shake at RT for 24–48 hours.
-
Optimization: If the reaction is slow, add a Brønsted acid additive (e.g., phenol, 1.0 equiv) to stabilize the zwitterionic intermediate (proton transfer assistance).
-
-
Cleavage:
-
Treat with 50% TFA/DCM for 30 min.
-
Evaporate solvent to yield the
-methylene- -amino acid derivative.
-
Analytical Validation & Troubleshooting
On-Bead Monitoring (FTIR)
Because allylamines can be difficult to detect via colorimetric tests once tertiary, FTIR is the gold standard.
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| Ester C=O (Wang) | 1720–1735 | Strong signal indicates successful acrylate loading. |
| Amide C=O | 1650–1680 | If using Rink Amide linker. |
| C=C (Alkene) | 1630–1640 | Weak signal; disappearance suggests successful Michael addition (in Aza-MBH). |
Troubleshooting Guide
-
Problem: Low yield in Cross-Metathesis.
-
Root Cause:[3][4][5][6][7][8] Ruthenium catalyst poisoning by residual amine or coordinating solvent.
-
Solution: Ensure the amine is fully alkylated (tertiary) before CM. Free secondary amines coordinate to Ru. Wash resin with 0.1M HCl in DCM prior to the reaction to protonate trace amines, then neutralize immediately before adding catalyst.
-
-
Problem: Isomerization of the double bond (Allyl to Vinyl).
References
-
Solid-Phase Synthesis of Terbinafine
- Context: While specific SPS of Terbinafine is often adapted from solution phase, the core alkylation logic is supported by
-
Gupta, B., et al. (2014).[1] "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine." Letters in Organic Chemistry.
-
Cross-Metathesis on Solid Phase
-
Context: Protocol for preventing isomerization and catalyst selection.[9]
-
Source: "Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization." Organic & Biomolecular Chemistry.
-
-
Aza-Morita-Baylis-Hillman Mechanism
-
FTIR Monitoring of Solid Phase Reactions
- Context: Validation techniques for resin-bound intermedi
-
Source: Yan, B. "Monitoring the progress of solid-phase organic synthesis by FTIR." Accounts of Chemical Research.
-
General SPS Protocols
- Context: Standard handling of 2-CTC and Wang resins.
-
Source: "Practical Protocols for Solid-Phase Peptide Synthesis."[2] MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]
- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stirring solid-phase peptide synthesis to a new level of efficiency - American Chemical Society [acs.digitellinc.com]
- 9. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Chiral Separation of N-Substituted Allylamine Enantiomers: Protocols for HPLC and SFC
Executive Summary & Scientific Context
N-substituted allylamines represent a critical scaffold in antifungal therapeutics, exemplified by squalene epoxidase inhibitors like Naftifine and Butenafine. While first-generation allylamines (e.g., Terbinafine) are often achiral, next-generation derivatives and their synthetic precursors (such as
Separating these enantiomers presents a specific challenge: basic amine tailing . The nitrogen atom in the allylamine core interacts strongly with residual silanols on silica-based stationary phases, leading to peak broadening that obscures enantioselectivity.
This guide provides a validated, self-correcting workflow for the enantioseparation of N-substituted allylamines using Polysaccharide-based HPLC and Supercritical Fluid Chromatography (SFC) . We prioritize "Green Chromatography" principles where possible, leveraging SFC for its speed and reduced solvent footprint.
Method Development Strategy: The "Selector-First" Approach
Do not screen randomly. The interaction mechanism for allylamines relies on a combination of hydrogen bonding (between the carbamate on the CSP and the amine) and steric fit within the chiral cavity.
Decision Matrix (DOT Visualization)
The following decision tree outlines the logical flow for selecting the optimal separation mode based on analyte solubility and basicity.
Figure 1: Strategic decision tree for selecting the chromatographic mode. SFC is prioritized for throughput, while Polar Organic mode addresses solubility issues common with amine salts.
Protocol A: Normal Phase HPLC (The "Gold Standard")
Polysaccharide-based Chiral Stationary Phases (CSPs) are the most reliable selectors for this class. The key to success is the Basic Additive .
Materials & Equipment
-
Columns:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
-
-
Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA) or Triethylamine (TEA).
-
Detector: UV (typically 220 nm or 254 nm; allylamines have weak absorbance, so lower wavelengths are often necessary).
Step-by-Step Workflow
-
Column Conditioning:
-
Flush the column with 100% Ethanol (10 CV) if switching from Reversed Phase.
-
Equilibrate with Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) .
-
Expert Insight: The 0.1% DEA is non-negotiable. It competes with the allylamine for silanol sites, sharpening the peak. Without it, you will likely see a single broad smear instead of two peaks.
-
-
Screening Gradient (Isocratic Steps):
-
Run 1: 90/10 (Hex/IPA) + 0.1% DEA. Flow: 1.0 mL/min.
-
Run 2: 98/2 (Hex/IPA) + 0.1% DEA (If retention is too low).
-
Run 3: 80/20 (Hex/IPA) + 0.1% DEA (If retention is too high).
-
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be < 1.3. If , increase DEA to 0.2% or switch to Ethanol as the modifier. -
Resolution (
): Target for baseline separation.
-
Data Summary: Modifier Effects
Table 1: Impact of Basic Additives on Allylamine Separation (Simulated Data based on Literature Trends)
| Additive (0.1%) | Retention ( | Resolution ( | Tailing Factor | Suitability |
| None | 4.2 | 0.8 | 2.5 (Severe) | Fail |
| Triethylamine (TEA) | 3.5 | 1.8 | 1.4 | Pass |
| Diethylamine (DEA) | 3.1 | 2.1 | 1.1 | Optimal |
| Isopropylamine | 2.9 | 2.2 | 1.0 | Excellent |
Protocol B: Supercritical Fluid Chromatography (SFC)[1][2]
SFC is increasingly the preferred method for amines due to the high diffusivity of supercritical CO2 and the ability to use amine-philic modifiers without the viscosity penalties of Normal Phase HPLC.
Why SFC for Allylamines?
-
Solubility: Free base allylamines are highly soluble in scCO2/MeOH mixtures.
-
Speed: 3x-5x faster than HPLC.
-
Purification: Easier solvent removal (CO2 evaporates instantly) for isolating pure enantiomers for biological testing.
SFC Workflow
-
Mobile Phase Setup:
-
Component A: CO2 (Liquid grade).
-
Component B (Co-solvent): Methanol + 0.1% Isopropylamine (IPAm) or DEA.
-
Note: Methanol is preferred over IPA in SFC for better peak shape with basic compounds.
-
-
Gradient Screening:
-
Column: Chiralpak IG or IA (Immobilized phases are preferred for robustness).
-
Gradient: 5% to 40% B over 5 minutes.
-
Backpressure (BPR): 120-150 bar.
-
Temperature: 40°C.[1]
-
-
Optimization:
-
Once the elution %B is identified (e.g., 15%), switch to isocratic mode at that percentage for maximum resolution.
-
Protocol C: Polar Organic Mode (The Problem Solver)
Use this when the sample is an HCl salt and you wish to avoid free-basing it, or if the compound is insoluble in Hexane.
-
Mobile Phase: 100% Acetonitrile (ACN) or Methanol (MeOH) + 0.1% DEA + 0.1% Acetic Acid (optional, for controlling ionization state).
-
Columns: Immobilized Polysaccharide columns (Chiralpak IA, IB, IC) are required. Do not use coated columns (AD-H, OD-H) with 100% Acetone/THF/Chloroform, though ACN/MeOH are generally safe.
Mechanism of Interaction & Troubleshooting
Understanding the molecular interaction allows for faster troubleshooting.
Figure 2: The "Blocking" mechanism.[2] The basic additive (Green) preferentially binds to silanols (Grey), preventing the analyte (Red) from tailing, allowing the chiral selector (Blue) to function effectively.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Unmasked silanols interacting with amine. | Increase DEA conc. to 0.2%. Switch modifier to Methanol (more polar). |
| No Retention | Mobile phase too strong. | Reduce alcohol content (e.g., from 10% to 2%). Switch from EtOH to IPA. |
| Broad Peaks | Slow mass transfer or solubility issues. | Increase column temp to 35-40°C. Check sample solubility. |
| Peak Inversion | Elution order change. | Note that changing from NP (Hex/IPA) to PO (MeOH) can reverse elution order on the same column. |
References
-
Polysaccharide-Based CSPs: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 2022.
-
SFC for Amines: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate, 2025.
-
Allylamine Antifungals: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects. Journal of Fungi, 2022.
-
Green Chromatography: Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Marine Drugs, 2022.
Sources
Application Note: In Vitro Permeability Profiling for Novel Allylamine Antifungals
Introduction & Scientific Context
Allylamine antifungals (e.g., Terbinafine, Naftifine) represent a critical class of therapeutics that function by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] While their potency is well-established, the development of novel allylamine derivatives often faces a specific bottleneck: balancing high lipophilicity with adequate bioavailability.
Novel allylamines are typically characterized by:
-
High Lipophilicity (
): Essential for penetrating the fungal cell membrane and accumulating in keratinized tissues (skin, nails). -
Basic pKa (~7.0 – 9.0): Resulting in pH-dependent ionization that drastically alters permeability in different physiological compartments.
-
High Non-Specific Binding (NSA): A tendency to adhere to plastic labware, leading to erroneous
(apparent permeability) calculations.
This Application Note provides a tiered screening strategy designed specifically to overcome these challenges, moving from high-throughput passive diffusion (PAMPA) to mechanistic active transport (Caco-2).
Experimental Workflow Strategy
The following workflow integrates physicochemical filtering with biological assays to ensure only viable candidates progress to in vivo studies.
Figure 1: Tiered screening workflow for allylamine compounds, prioritizing early identification of passive permeability followed by active transport assessment.
Tier 1: High-Throughput PAMPA (Passive Diffusion)
For allylamines, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary screen to assess transcellular passive diffusion. However, standard protocols often fail due to membrane retention.
Critical Modification: The "Sink" Condition
Because allylamines are highly lipophilic, they tend to get trapped in the artificial lipid membrane. To measure true permeability rather than just membrane partitioning, we utilize a chemical sink in the acceptor well.
Detailed Protocol
Materials:
-
Donor Plate: 96-well hydrophobic PVDF filter plate (0.45 µm).
-
Acceptor Plate: 96-well PTFE (Teflon) plate to minimize NSA.
-
Lipid Solution: 1% (w/v) Lecithin in Dodecane (mimics gastrointestinal lipids).
-
Sink Buffer: PBS pH 7.4 containing 0.5% (w/v) BSA or surfactant (e.g., Tween-20) to scavenge drug from the membrane.
Step-by-Step Methodology:
-
Membrane Coating: Carefully pipette 5 µL of the Lipid Solution onto the filter of the donor plate. Note: Ensure the pipette tip does not puncture the filter. Allow 5 minutes for solvent evaporation.
-
Donor Preparation: Dilute the test compound to 10 µM in Donor Buffer (PBS pH 6.5 or 7.4). Crucial: Keep DMSO concentration < 1% to avoid disrupting the lipid layer.
-
Assembly:
-
Add 200 µL of Sink Buffer to the Acceptor plate.[5]
-
Add 150 µL of Donor Solution to the Donor plate.
-
Carefully lower the Donor plate onto the Acceptor plate to create the "sandwich."
-
-
Incubation: Incubate at room temperature for 4–6 hours in a humidity chamber (to prevent evaporation). Allylamines equilibrate fast; 16h overnight incubation often leads to back-diffusion.
-
Analysis: Separate plates. Quantify compound concentration in both Donor (
) and Acceptor ( ) wells using LC-MS/MS.
Data Calculation: Mass Retention
For lipophilic drugs, calculating Mass Retention (
-
Acceptance Criteria: If
(30% retention), the compound is trapped in the membrane or bound to plastic. Retest using glass-coated plates or higher surfactant concentration.
Tier 2: Caco-2 Bidirectional Transport (Mechanistic)
Compounds with high PAMPA permeability (
The Caco-2 Model System
Figure 2: Caco-2 transport model illustrating the competition between passive diffusion and P-gp mediated efflux.
Detailed Protocol
Cell Culture Requirements:
-
Cells: Caco-2 (HTB-37) seeded at
cells/cm² on polycarbonate Transwell® inserts. -
Differentiation: 21-day culture to form a polarized monolayer with tight junctions.
-
Integrity Check: TEER (Transepithelial Electrical Resistance) must be
before use.
Assay Steps:
-
Equilibration: Wash monolayers twice with HBSS (Hank's Balanced Salt Solution).
-
Dosing (Bidirectional):
-
A
B (Absorptive): Add compound (10 µM) to Apical (pH 6.5). Sample Basolateral (pH 7.4). -
B
A (Secretory): Add compound (10 µM) to Basolateral (pH 7.4). Sample Apical (pH 6.5).
-
-
Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 90 minutes.
-
Sampling: Remove 50 µL aliquots from the receiver compartment at 30, 60, and 90 minutes to ensure linearity. Replace volume with fresh buffer.
-
Lucifer Yellow Control: Co-dose with Lucifer Yellow. If LY permeability
cm/s, the monolayer was compromised; discard data.
Data Analysis & Interpretation
Calculating Efflux Ratio (ER)
The Efflux Ratio distinguishes between passive substrates and active transporter targets.
Reference Values for Allylamines
| Parameter | High Permeability (Ideal) | Moderate Permeability | Low Permeability | Notes |
| PAMPA | High | |||
| Caco-2 ER | ER > 2 suggests P-gp substrate (potential resistance risk). | |||
| Mass Recovery | Low recovery indicates NSA to plastic or cellular retention. |
Troubleshooting "Sticky" Compounds
If Mass Recovery is
-
Pre-saturation: Incubate tips and reservoirs with the compound solution for 30 mins before the assay.
-
Material Change: Switch from Polystyrene to Glass or low-binding Polypropylene plates.
-
Solvent: Add 0.5% BSA to the receiver buffer to act as a carrier protein, mimicking plasma binding.
References
-
Avdeef, A. (2005). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][7] Nature Protocols, 2(9), 2111–2119.
-
Petrilla, V., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects.[1][3] Membranes, 12(12), 1171.[3]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crsubscription.com [crsubscription.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. diva-portal.org [diva-portal.org]
Application Note: A Comprehensive Framework for the Development of Analytical Standards for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Introduction and Analytical Strategy
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is a secondary amine featuring an ethylphenyl group linked to an allylamine moiety. As with any new chemical entity intended for potential use in regulated industries, the development of a qualified analytical reference standard is a foundational requirement for accurate quantification, impurity profiling, and stability testing. The quality of all subsequent data is predicated on the thorough characterization of this standard.
This guide eschews a rigid template to present a logical, science-driven workflow. Our strategy is multi-tiered, beginning with unambiguous structural confirmation and culminating in the development of a validated, stability-indicating quantitative method. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Predicted Physicochemical Profile
A preliminary in-silico assessment of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is crucial for guiding method development. The presence of a basic nitrogen atom (pKa likely in the range of 7-9), an aromatic chromophore, and moderate lipophilicity dictates the selection of appropriate analytical techniques.
| Property | Predicted Value / Characteristic | Implication for Analysis |
| Molecular Formula | C12H17N | --- |
| Molecular Weight | 175.27 g/mol | Guides mass spectrometry settings. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Dictates sample handling and preparation. |
| pKa (Basic) | Estimated 7.5 - 9.0 | pH control is critical for repeatable HPLC analysis. |
| logP | Estimated 2.5 - 3.5 | Suggests good retention on reversed-phase columns. |
| UV λmax | ~215 nm, ~265 nm | The aromatic ring provides a chromophore for UV detection in HPLC. |
| Volatility | Moderately volatile | Suitable for Gas Chromatography (GC), potentially with derivatization. |
Overall Analytical Workflow
The comprehensive analysis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine requires an orthogonal approach, employing multiple techniques to build a complete profile of the reference standard.
Caption: Overall workflow for analytical standard development.
Protocols for Identification and Structural Confirmation
The first step in qualifying a reference standard is to confirm its chemical structure unequivocally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) provides confirmation of the molecular weight. Tandem MS (MS/MS) reveals fragmentation patterns that are characteristic of the molecule's structure. For N-benzylamines, a key expected fragmentation is the cleavage of the benzylic C-N bond to form a stable ethylphenylmethyl (ethyl-tropylium) cation.[1]
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine for efficient ionization in positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
MS Scan Parameters (Positive Ion Mode):
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]+ at the expected m/z (176.1434 ± 5 ppm).
-
Perform MS/MS on the precursor ion (m/z 176.1). The primary fragment should correspond to the ethylphenylmethyl cation (m/z 119.0855).
-
NMR Spectroscopy for Structural Elucidation
Rationale: ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecule's covalent framework. Chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[2]
-
Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Ethyl Group (CH₃): Triplet, ~1.2 ppm (3H)
-
Ethyl Group (CH₂): Quartet, ~2.6 ppm (2H)
-
Allyl Group (=CH₂): Multiplet, ~5.1-5.3 ppm (2H)
-
Allyl Group (=CH): Multiplet, ~5.8-6.0 ppm (1H)
-
Allyl Group (N-CH₂): Doublet, ~3.3 ppm (2H)
-
Benzylic (Ar-CH₂): Singlet or Doublet (if coupled to N-H), ~3.7 ppm (2H)
-
Aromatic Protons: Two doublets (AA'BB' system), ~7.1-7.3 ppm (4H)
-
Amine Proton (N-H): Broad singlet, variable position ~1.5-2.5 ppm (1H)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR confirms the presence of key functional groups. As a secondary amine, the compound should exhibit a characteristic N-H stretching vibration, which distinguishes it from primary (two bands) and tertiary (no N-H band) amines.[3][4][5][6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Apply a small drop of the neat liquid or a few crystals of the solid directly onto the ATR crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H Stretch (Secondary Amine): A single, weak-to-moderate band at 3300-3350 cm⁻¹.[4]
-
Aromatic C-H Stretch: Bands >3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands <3000 cm⁻¹.
-
C=C Stretch (Alkene): ~1645 cm⁻¹.
-
C=C Stretch (Aromatic): ~1610 and ~1500 cm⁻¹.
-
N-H Bend: ~1550-1580 cm⁻¹ (can be weak or absent).
-
C-N Stretch: ~1250-1335 cm⁻¹ (aromatic amine).[4]
-
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for determining the purity of a reference standard and for developing a quantitative assay. We will develop both HPLC and GC methods to provide orthogonal data. Chromatographic methods should adhere to the principles outlined in USP General Chapter <621>.[7][8][9]
Reversed-Phase HPLC (RP-HPLC) Method
Rationale: RP-HPLC with UV detection is the preferred method for assay and purity determination of non-volatile, UV-active compounds. A C18 column is chosen for its versatility and strong retention of aromatic compounds.[10][11] The mobile phase must be buffered or acidified to control the ionization of the basic amine, ensuring sharp, symmetrical peaks.
Caption: HPLC method development and validation workflow.
Protocol: HPLC-UV for Purity and Assay
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters ACQUITY, or equivalent | Standard quaternary or binary system. |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column with good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier. |
| Gradient | 20% B to 95% B over 15 min, hold 5 min | To elute the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | --- |
| Detection | UV Diode Array Detector (DAD) at 220 nm | 220 nm for general detection; monitor peak purity across the spectrum. |
-
Sample Preparation:
-
Assay: Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water (Diluent). This gives a stock of 500 µg/mL. Further dilute to a working concentration of 50 µg/mL.
-
Purity: Prepare a more concentrated solution (~1000 µg/mL) to facilitate the detection of low-level impurities.
-
-
System Suitability: Before analysis, perform five replicate injections of the working standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 1.0%
-
-
Analysis and Calculation:
-
Purity: Inject the purity sample. Integrate all peaks. Calculate purity using the area percent method: Purity % = (Area_MainPeak / Area_Total) * 100.
-
Assay: Perform a single-point calibration by comparing the peak area of the sample to that of a well-characterized primary reference standard.
-
Gas Chromatography (GC) Method
Rationale: GC with Flame Ionization Detection (FID) is an excellent orthogonal technique for purity analysis, particularly for identifying volatile impurities or potential starting materials that may not be visible by HPLC. Due to the basic nature of amines, a specialized base-deactivated column is essential to prevent peak tailing and analyte adsorption.[12][13]
Protocol: GC-FID for Volatile Impurity Profiling
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890, Shimadzu Nexis 2030, or equivalent | Standard GC with FID. |
| Column | Agilent J&W DB-Volamine or equivalent (30m x 0.32mm, 1.8 µm) | Base-deactivated phase optimized for amines.[12] |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 2.0 mL/min | --- |
| Injector Temp. | 250 °C | Ensures complete vaporization. |
| Injection Mode | Split (50:1) | Prevents column overloading. |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Broad temperature range for separating volatile and semi-volatile components. |
| Detector Temp. | 300 °C (FID) | --- |
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like methylene chloride or MTBE.
-
Analysis: Inject 1 µL of the sample. Calculate purity by area percent normalization, similar to the HPLC method.
Method Validation and Reference Standard Qualification
Once a suitable analytical method (typically the HPLC method) is developed, it must be validated to prove its fitness for purpose, following ICH Q2(R1) guidelines.[14][15][16]
HPLC Method Validation Summary
The following table summarizes the key validation experiments and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities, degradants, and matrix components. | Peak purity index > 0.999. Baseline resolution between analyte and known impurities. |
| Linearity | Analyze a minimum of five concentrations across a specified range (e.g., 50-150% of assay concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established from linearity, accuracy, and precision data. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: %RSD of ≥6 preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and observe the effect on results. | System suitability parameters remain within limits. |
Reference Standard Qualification
A batch of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is qualified as a reference standard by compiling the data from all preceding tests. The Certificate of Analysis should include:
-
Identity: Confirmed by MS, NMR, and FTIR.
-
Purity (Chromatographic): Determined by HPLC area % (e.g., 99.8%).
-
Purity (by Assay): Determined by HPLC against a primary standard (if available) or by mass balance.
-
Volatile Impurities: Determined by GC area %.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace GC-MS.
-
Assigned Purity: Calculated using the mass balance approach: Purity = (100% - %Water - %Res. Solvents - %Non-volatile residue) * (Chromatographic Purity / 100).
Conclusion
This application note provides a comprehensive, science-based strategy for developing and validating analytical standards for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine. By employing an orthogonal set of techniques—spectroscopic for identity and chromatographic for purity and assay—a complete and robust characterization can be achieved. The detailed protocols for MS, NMR, FTIR, HPLC, and GC serve as a foundational blueprint. Adherence to the validation principles outlined by ICH ensures that the resulting analytical methods are reliable, reproducible, and suitable for their intended use in a regulated environment, thereby guaranteeing the quality and integrity of all future studies that rely on this critical reference standard.
References
- Vertex AI Search. N-[(4-methylphenyl)methyl]prop-2-yn-1-amine Properties. Accessed February 7, 2026.
- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. May 1, 2019.
- PubChem. 1-(4-Methylphenyl)propane-2-amine. Accessed February 7, 2026.
- PubChem. 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Accessed February 7, 2026.
- ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Accessed February 7, 2026.
- Agilent Technologies. Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. October 8, 2010.
- University of Calgary. IR Spectroscopy Tutorial: Amines. Accessed February 7, 2026.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- U.S. Pharmacopeia.
- International CCS Knowledge Centre.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 1996.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. March 24, 2024.
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Accessed February 7, 2026.
- PubMed. Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. December 1, 2005.
- U.S. Pharmacopeia.
- PubMed. Selective determination of secondary amines as their N-diethylthiophosphoryl derivatives by gas chromatography with flame photometric detection. May 26, 1995.
- ResearchGate. Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. February 2012.
- LCGC International. Are You Sure You Understand USP <621>?. September 16, 2024.
- Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Accessed February 7, 2026.
- The Royal Society of Chemistry. Carbon Monoxide and Hydrogen (Syngas)
- PubMed. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. August 14, 2023.
- ResearchGate. The infrared spectra of secondary amines and their salts. October 2025.
- ACS Publications.
- ChemicalBook. 2-methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis. Accessed February 7, 2026.
- BYJU'S. Difference between Primary Secondary and Tertiary Amines Via FTIR. December 25, 2023.
- RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. August 30, 2023.
- Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Accessed February 7, 2026.
- ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. February 21, 2019.
- PubChem. N-ethyl-4-methyl-1-(4-methylphenyl)pentan-1-amine. Accessed February 7, 2026.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. March 2015.
- AMSbiopharma.
- Scribd.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed February 7, 2026.
- ResearchGate. Q2(R1)
- Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). April 8, 2022.
- The Royal Society of Chemistry. Supplementary Information - General procedure for the Cu-catalyzed amination of aryl halides. Accessed February 7, 2026.
- NIST WebBook. Benzylamine. Accessed February 7, 2026.
- ResearchGate.
- International Council for Harmonisation. Quality Guidelines. Accessed February 7, 2026.
- Analytice.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. June 14, 2024.
- PubChem. N-Ethyl-N-methyl-2-propen-1-amine. Accessed February 7, 2026.
- ChemicalBook. 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one synthesis. Accessed February 7, 2026.
- BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines. Accessed February 7, 2026.
- National Center for Biotechnology Information. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. December 30, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. gcms.cz [gcms.cz]
- 14. fda.gov [fda.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Process Optimization & Troubleshooting for Secondary Amine Synthesis
Executive Summary & Chemical Profile
You are attempting to synthesize
-
Target CAS: (Not widely indexed; treated as a specific intermediate).
-
Key Structural Challenge: The molecule contains a terminal alkene (allyl group). Crucial Warning: Standard catalytic hydrogenation (Pd/C,
) is contraindicated as it will reduce the allyl group to a propyl group, destroying your target. -
Primary Impurity Risk: Over-alkylation to the tertiary amine (
-diallyl or -dibenzyl species).
Synthesis Strategy: Route Selection
Before troubleshooting, ensure you are using the correct pathway for your available starting materials.
Figure 1: Decision matrix for synthetic route selection based on starting material availability.
Troubleshooting & FAQs
Category A: Reductive Amination (The "Clean" Route)
Starting Materials: 4-Ethylbenzaldehyde + Allylamine
Q1: I am seeing low conversion, and the imine intermediate seems unstable. How do I drive the reaction? Diagnosis: Allylamine is a nucleophile, but water generation during imine formation can stall the equilibrium. Solution:
-
Pre-form the Imine: Do not mix everything at once. Stir the aldehyde and allylamine in solvent (DCE or MeOH) for 1–2 hours before adding the reducing agent.
-
Dehydrating Agents: Add anhydrous
or molecular sieves (4Å) during the imine formation step to sequester water and drive the equilibrium forward [1]. -
Lewis Acid Additive: If the reaction is sluggish, add Titanium(IV) isopropoxide (
). It acts as both a Lewis acid and a water scavenger.
Q2: I used Pd/C and Hydrogen gas, and my product mass is M+2. What happened? Diagnosis: You reduced the allyl double bond. Correction: STOP using catalytic hydrogenation. The allyl group is sensitive. Protocol Shift: Switch to Sodium Triacetoxyborohydride (STAB) . It is mild, selective for imines over aldehydes, and will not reduce the C=C double bond [2].
Q3: Can I use Sodium Borohydride (
-
Fully form the imine first (check via TLC/NMR).
-
Cool to 0°C.
-
Add
in portions.
Category B: Direct Alkylation (The "Hard" Route)
Starting Materials: 4-Ethylbenzylamine + Allyl Bromide
Q4: I have 30% tertiary amine (dialkylated impurity). How do I stop at the secondary amine? Diagnosis: The product (secondary amine) is often more nucleophilic than the starting primary amine. Solution:
-
Inverse Addition: Add the Allyl Bromide dropwise to a solution of the amine, not the other way around.
-
High Dilution: Run the reaction at 0.1 M concentration or lower.
-
Cesium Effect: Switch your base to Cesium Carbonate (
) .[1] Cesium promotes mono-alkylation due to the specific "Cesium Effect" which facilitates surface-mediated selectivity, often suppressing the second alkylation [3]. -
Stoichiometry: Use a 3:1 ratio of Amine:Allyl Bromide. You will have to recover the excess starting amine during purification, but your yield of the target secondary amine will skyrocket.
Optimized Experimental Protocols
Protocol A: Reductive Amination (Preferred)
Reference Standard: Modified Abdel-Magid Protocol [2]
| Parameter | Specification | Note |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE is faster; THF is greener. |
| Stoichiometry | 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.4 equiv STAB | Slight excess of amine ensures full aldehyde consumption. |
| Temperature | 20–25 °C | Do not heat; heating promotes side reactions. |
| Time | 2–4 Hours | Monitor by TLC (disappearance of aldehyde). |
Step-by-Step:
-
Dissolve 4-ethylbenzaldehyde (1.0 equiv) and allylamine (1.1 equiv) in DCE (0.2 M).
-
Stir for 30–60 minutes under
to allow imine formation. (Optional: Add ). -
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Stir at room temperature.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with DCM. Wash organic layer with brine.
Protocol B: Selective Mono-Alkylation
Reference Standard: Cesium-Promoted Alkylation [3]
| Parameter | Specification | Note |
| Solvent | DMF or Acetonitrile | DMF promotes |
| Base | Essential for selectivity. | |
| Stoichiometry | 3.0 equiv Amine : 1.0 equiv Allyl Bromide | Excess amine is critical. |
| Additive | TBAI (0.1 equiv) | Optional; speeds up reaction if using Allyl Chloride. |
Step-by-Step:
-
Dissolve 4-ethylbenzylamine (3.0 equiv) and
(1.2 equiv) in DMF. -
Cool to 0°C.
-
Dissolve Allyl Bromide (1.0 equiv) in a small volume of DMF.
-
Add the Allyl Bromide solution dropwise over 30 minutes.
-
Allow to warm to RT and stir for 4–6 hours.
-
Workup: Pour into water/brine mixture. Extract with Ethyl Acetate.
-
Purification: The excess starting amine will co-extract. See Section 5.
Purification Strategy (Acid-Base Swing)
Since both routes may leave unreacted amine starting materials, use an Acid-Base extraction to purify without column chromatography if possible.
Figure 2: Acid-Base "Swing" Purification Logic. Note: If using Route B with excess starting amine, both amines will be in the final extract and fractional distillation or chromatography will be required.
References
-
Ti(IV) Isopropoxide in Reductive Amination: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2][3] Chem.1990 , 55, 2552–2554. Link
-
STAB Protocol (Gold Standard): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2][3] Chem.1996 , 61, 3849–3862.[2] Link
-
Cesium Effect in Alkylation: Salvatore, R. N.; Nagle, A. S.; Jung, K. W. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." J. Org.[1] Chem.2002 , 67, 2329–2332. Link
Sources
Technical Support Center: Enhancing the Stability of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine in Solution
Welcome to the technical support center for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. The following information is structured in a question-and-answer format to directly address common challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My solution of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is showing signs of degradation over a short period. What are the likely causes?
Degradation of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine in solution can be attributed to several factors, primarily oxidative and thermal degradation.[1] The presence of a secondary amine and an allylic group in its structure makes it susceptible to these degradation pathways.
-
Oxidative Degradation: The lone pair of electrons on the nitrogen atom in the secondary amine is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. The allylic C-H bonds are also prone to radical-mediated oxidation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[1] For amines, this can involve complex reaction pathways leading to the formation of various degradation products.[2][3]
-
pH Effects: The pH of your solution can significantly influence the stability of the amine.[4] Generally, protonation of the amine at acidic pH can protect it from oxidation.
How can I mitigate oxidative degradation of my N-[(4-ethylphenyl)methyl]prop-2-en-1-amine solution?
Several strategies can be employed to minimize oxidative degradation. The choice of method will depend on the specific requirements of your experiment.
-
Inert Atmosphere: Purging your solvent with an inert gas like nitrogen or argon before dissolving the compound can significantly reduce the concentration of dissolved oxygen. It is also advisable to store the solution under an inert atmosphere.
-
Antioxidants: The addition of antioxidants can effectively scavenge free radicals and reactive oxygen species.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.
-
Aromatic Amines: Certain aromatic amines can act as potent antioxidants and are particularly useful at elevated temperatures.[5][6] An example is 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine.[6]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.
-
What is the optimal pH range for storing solutions of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine?
-
Protonation of the Amine: In an acidic environment (pH < pKa of the conjugate acid), the secondary amine will exist in its protonated form. This positively charged ammonium ion is significantly less susceptible to oxidation than the free amine with its lone pair of electrons.
-
Recommended pH Range: A pH range of 4-6 is a reasonable starting point for enhancing stability. However, the optimal pH should be determined empirically for your specific application and solvent system. It is crucial to use a buffer system that is compatible with your downstream applications.
I am observing the formation of colored impurities in my solution. What could be the cause?
The formation of colored impurities is often an indication of oxidative degradation. Oxidation of amines can lead to the formation of colored products such as nitrosamines, especially in the presence of nitrogen oxides.[7][8] The aromatic ring in N-[(4-ethylphenyl)methyl]prop-2-en-1-amine could also be susceptible to oxidation, potentially leading to colored byproducts.
Troubleshooting Steps:
-
Analyze Impurities: If possible, use analytical techniques like HPLC-MS or GC-MS to identify the structure of the colored impurities. This can provide valuable insights into the degradation pathway.
-
Implement Protective Measures: Follow the recommendations for mitigating oxidative degradation outlined in FAQ 2, such as using an inert atmosphere and adding antioxidants.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
This protocol provides a general procedure for preparing a more stable stock solution of the target compound.
Materials:
-
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
-
Desired solvent (e.g., ethanol, DMSO)
-
Antioxidant (e.g., BHT)
-
Chelating agent (e.g., EDTA disodium salt)
-
Inert gas (Nitrogen or Argon)
-
Appropriate buffer components for pH adjustment
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a suitable container and purge with an inert gas (e.g., nitrogen) for at least 15-30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers: To the degassed solvent, add the desired antioxidant (e.g., BHT to a final concentration of 0.01% w/v) and chelating agent (e.g., EDTA to a final concentration of 1 mM). Stir until fully dissolved.
-
pH Adjustment (Optional but Recommended): If an aqueous or partially aqueous solvent system is used, adjust the pH to a slightly acidic range (e.g., pH 5.0) using a suitable buffer system.
-
Dissolving the Compound: Weigh the required amount of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine and dissolve it in the prepared stabilized solvent.
-
Storage: Store the final solution in a tightly sealed container, preferably under an inert atmosphere, and protect it from light by using an amber vial or wrapping the container in aluminum foil. Store at a low temperature (e.g., 2-8°C or -20°C), but be mindful of the solvent's freezing point.[9]
| Component | Recommended Concentration | Purpose |
| N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | As per experimental need | Active compound |
| Degassed Solvent | - | Minimize dissolved oxygen |
| BHT | 0.01% w/v | Antioxidant |
| EDTA | 1 mM | Chelating agent |
| Buffer (e.g., Citrate) | To achieve pH 4-6 | pH control for stability |
| Inert Atmosphere (N2 or Ar) | - | Prevent oxygen exposure |
Visualizing Degradation and Stabilization
Diagram 1: Key Factors Influencing Stability
Caption: Factors influencing the stability of the compound in solution.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting solution instability.
References
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021-08-12). National Institutes of Health. [Link]
-
Aromatic Amines Antioxidants. Performance Additives. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022-10-18). ACS Publications. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
-
Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. National Energy Technology Laboratory. [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Stability of the terbinafine hydrochloride-loaded SLNs. ResearchGate. [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Prospector. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. performanceadditives.us [performanceadditives.us]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. forcetechnology.com [forcetechnology.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for N-Aryl Allylamines
Introduction: The "Grease" Trap in Bioassays
Welcome to the technical support center. If you are working with N-aryl allylamines (e.g., terbinafine analogs, synthetic intermediates), you are likely encountering a common paradox: high potency but erratic reproducibility.
N-aryl allylamines are chemically deceptive. While the amine functionality suggests basicity and potential water solubility (pKa ~9.0–9.5), the N-aryl and allyl substituents often drive the LogP (lipophilicity) above 4.0 or 5.0. In biological buffers (pH 7.4), these molecules exist in an equilibrium that favors precipitation or, more insidiously, colloidal aggregation .
This guide addresses the three most frequent support tickets we receive:
-
"My compound crashes out when added to media."
-
"I see activity, but the dose-response curve is incredibly steep (Hill slope > 2)."
-
"My cells are dying in the vehicle control."
Module 1: Stock Solution & Storage
Q: Why does my DMSO stock solution look cloudy after freezing?
The Root Cause: Dimethyl sulfoxide (DMSO) is hygroscopic. If stored at -20°C in non-airtight containers, it absorbs atmospheric water. N-aryl allylamines are often "borderline" soluble in wet DMSO. Even 1-2% water content can serve as a nucleating point for precipitation, especially for the free base form of the amine.
The Protocol: Anhydrous Stock Preparation
-
Salt Selection: Always prefer the Hydrochloride (HCl) salt over the free base. The ionic lattice energy is easier to break in polar solvents than the hydrophobic interactions of the free base.
-
The "Dry-Heat" Method:
-
Dry the solid compound in a desiccator for 24h prior to weighing.
-
Use anhydrous DMSO (99.9%, stored over molecular sieves).
-
If cloudiness persists, sonicate at 40°C for 10 minutes . The heat increases kinetic energy to overcome the crystal lattice, while sonication breaks micro-aggregates.
-
Visual Workflow: Stock Preparation Decision Tree
Figure 1: Decision tree for preparing stable N-aryl allylamine stock solutions. Note the critical step of salt conversion for lipophilic bases.
Module 2: The Dilution Crash (Media Compatibility)
Q: My compound precipitates immediately upon addition to cell culture media. How do I fix this?
The Root Cause: This is the "Solvent Shock" effect. You are moving from 100% DMSO (dielectric constant ~47) to aqueous media (dielectric constant ~80) heavily laden with salts (PBS, DMEM).
-
Salting Out: The high ionic strength of media reduces the solubility of organic molecules.
-
pH Shock: While the amine is protonated at pH 7.4, the lipophilic tail may still force the molecule out of solution if the concentration exceeds the Thermodynamic Solubility Limit .
The Protocol: Intermediate Dilution & Cyclodextrins Do not pipette 100% DMSO stock directly into the well. This creates a local "hotspot" of high concentration that precipitates instantly.
Step-by-Step Dilution Strategy:
-
Prepare a 100x Intermediate: Dilute your DMSO stock into a surfactant-containing buffer or pure DMSO first to create a 100x working solution.
-
The Carrier Solution (The "Magic Bullet"): Instead of standard media, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
N-aryl allylamines fit well into the hydrophobic cavity of β-cyclodextrin.
-
Recipe: Prepare a 5-10% (w/v) HP-β-CD stock in your assay buffer. Use this to perform the intermediate dilution.
-
Data: Solubility Enhancement with HP-β-CD
| Solvent System | Solubility of Terbinafine-like Analog (µM) | Observation |
| PBS (pH 7.4) | < 5 µM | Visible precipitate |
| PBS + 0.1% DMSO | ~ 10 µM | Micro-precipitates (Tyndall effect) |
| PBS + 5% HP-β-CD | > 500 µM | Clear Solution |
Module 3: False Positives & Aggregation
Q: I have a steep dose-response curve and activity varies between replicates. Is this real inhibition?
The Root Cause: You are likely observing Colloidal Aggregation .[1][2][3] N-aryl allylamines are notorious "Promiscuous Inhibitors." At specific concentrations (Critical Aggregation Concentration, CAC), they form microscopic oil droplets (colloids) that sequester enzymes or disrupt membranes non-specifically.[3] This mimics specific inhibition but is an artifact.
The Diagnostic Experiment: The Detergent Test To validate your hit, you must run the "Shoichet Protocol" (named after Brian Shoichet, who pioneered this field).
Protocol:
-
Control Arm: Run your standard IC50 assay.
-
Detergent Arm: Run the same assay with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.
-
Logic: Detergents disrupt colloids but usually do not affect specific ligand-protein binding.
-
-
Analysis:
-
If IC50 shifts significantly (e.g., from 1 µM to >100 µM) with detergent -> Artifact (Aggregation).
-
If IC50 remains stable -> True Binder.
-
Visual Pathway: Aggregation Logic
Figure 2: The "Detergent Test" workflow to distinguish between true pharmacological inhibition and colloidal aggregation artifacts.
Module 4: Toxicity vs. Solubility
Q: How much DMSO can I actually use?
The Answer: It depends on your target. N-aryl allylamines often require higher DMSO concentrations to stay soluble, but this compromises biology.
Tolerance Table:
| Assay Type | Max DMSO (%) | Mechanism of DMSO Toxicity |
| Enzymatic (Cell-free) | 1.0% - 5.0% | Denaturation of enzyme tertiary structure. |
| Cell Culture (Robust) | 0.5% | Membrane permeabilization; stress response. |
| Cell Culture (Sensitive) | < 0.1% | Primary Neurons/Stem Cells. DMSO induces differentiation or apoptosis. |
Troubleshooting Tip: If you need >0.5% DMSO to keep your allylamine soluble in a cell assay, stop . You are measuring solvent toxicity, not drug efficacy. Switch to the Liposome or Cyclodextrin formulation immediately.
References
-
Shoichet, B. K. (2006).[4] "Screening in a spirit of haunting." Drug Discovery Today. (Describes the mechanism of colloidal aggregation in hydrophobic amines).
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility and Permeability." NCBI Bookshelf. (Standard protocols for DMSO tolerance and solubility limits).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for solubilizing lipophilic drugs).
-
Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.[5] (Provides context on the physicochemical behavior of N-aryl allylamines).
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for the Chromatography of Allylamine Derivatives
Welcome to the Technical Support Center dedicated to the chromatographic analysis of allylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As basic compounds, allylamine derivatives present unique challenges in chromatographic separations, primarily due to their tendency to interact with stationary phases, leading to poor peak shapes and inconsistent retention. This resource offers practical, field-proven insights to help you navigate these challenges and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of allylamine derivatives, providing concise answers and foundational knowledge.
Q1: Why do my allylamine derivative peaks often show significant tailing in reversed-phase HPLC?
Peak tailing for basic compounds like allylamine derivatives is primarily caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based stationary phases.[1][2][3] At typical mobile phase pH values, the amine functional group is protonated (cationic), while residual silanol groups on the silica backbone are deprotonated (anionic), leading to strong, undesirable ionic interactions that cause the peak to tail.
Q2: What is the first step I should take to improve the peak shape of my allylamine derivative?
The most straightforward initial step is to adjust the mobile phase pH.[1][2][3] Lowering the pH to a value between 2.5 and 3.5 will suppress the ionization of the silanol groups, minimizing the secondary interactions that cause peak tailing.[2][3]
Q3: Are there alternatives to low pH mobile phases for analyzing allylamine derivatives?
Yes. Operating at a high pH (e.g., pH > 8) can also be effective. At high pH, the allylamine derivative will be in its neutral (un-ionized) form, reducing interactions with the stationary phase. However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH. Hybrid or ethylene-bridged silica columns are recommended for high-pH applications.
Q4: What are mobile phase additives, and how can they help with the analysis of allylamine derivatives?
Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like allylamine derivatives, additives such as triethylamine (TEA) or diethylamine (DEA) can be used.[3][4] These are competing bases that interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and reducing peak tailing.[3]
Q5: What is ion-pair chromatography, and is it suitable for allylamine derivatives?
Ion-pair chromatography is a technique where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte.[5][6] For cationic allylamine derivatives, an anionic ion-pairing reagent, such as an alkyl sulfonate, can be used. This neutral complex then interacts with the reversed-phase stationary phase, improving retention and peak shape. This technique is particularly useful for highly polar allylamine derivatives that have poor retention in standard reversed-phase chromatography.
Q6: I need to separate enantiomers of a chiral allylamine derivative. Where do I start?
For chiral separations, you will need a chiral stationary phase (CSP).[7][8] Polysaccharide-based CSPs are a common starting point.[9] Alternatively, a chiral mobile phase additive can be used with a standard achiral column.[7][10] The choice of mobile phase will depend on the CSP and the specific allylamine derivative. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with a buffer) conditions may be employed.[8]
Q7: What is HILIC, and when should I consider it for my allylamine derivative analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11] HILIC is an excellent alternative for the analysis of polar allylamine derivatives that are not well-retained in reversed-phase chromatography.[11][12][13][14]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the chromatography of allylamine derivatives.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common issue when analyzing basic compounds. Follow this systematic approach to identify the cause and implement a solution.
Problem: My allylamine derivative peak is tailing significantly (Asymmetry factor > 1.5).
Initial Assessment:
-
Check the mobile phase pH: Is it within the optimal range (2.5-3.5 for low pH, or >8 for high pH on a suitable column)?
-
Review the column chemistry: Are you using a modern, high-purity, end-capped silica column (Type B silica)? Older columns have more active silanol sites.[2]
-
Evaluate sample concentration: Overloading the column can cause peak tailing. Try injecting a diluted sample.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Corrective Actions:
-
pH Adjustment:
-
Low pH Protocol: Prepare the aqueous portion of your mobile phase with 0.1% formic acid or 0.1% acetic acid to achieve a pH between 2.5 and 3.5.[15] Ensure the final pH of the mixed mobile phase is at the desired level.
-
High pH Protocol: If using a pH-stable column, prepare your mobile phase with a buffer such as ammonium bicarbonate at pH 9-10.
-
-
Mobile Phase Additives:
-
Column Selection:
-
If you are using an older column, switch to a modern, high-purity silica column with end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less active.[1]
-
Guide 2: Optimizing Chiral Separations of Allylamine Derivatives
Achieving baseline separation of enantiomers requires careful selection of the chiral stationary phase (CSP) and mobile phase.
Problem: I am not getting any separation of my chiral allylamine derivative enantiomers.
Initial Assessment:
-
Confirm CSP suitability: Is the chosen CSP known to be effective for separating amines or similar compounds? Polysaccharide-based phases are a good starting point.
-
Check mobile phase composition: Is the mobile phase compatible with the CSP? Some CSPs have limitations on the types and concentrations of solvents and additives that can be used.
-
Review detection method: Are you using a detector that is sensitive enough for the concentration of your enantiomers?
Experimental Protocol for Chiral Method Development:
-
Column Selection: Start with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives.
-
Mobile Phase Screening (Normal Phase):
-
Begin with a simple mobile phase of hexane and isopropanol (IPA) in a 90:10 ratio.
-
If no separation is observed, systematically vary the hexane/IPA ratio (e.g., 80:20, 70:30).
-
Add a small amount of an amine modifier, such as 0.1% diethylamine or ethylenediamine, to the mobile phase to improve peak shape.[8]
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful, switch to a reversed-phase mobile phase such as acetonitrile and water with a buffer (e.g., 10 mM ammonium bicarbonate).
-
Vary the acetonitrile/water ratio to optimize retention and selectivity.
-
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can have a significant impact on chiral selectivity.
Data Presentation: Chiral Separation Screening
| CSP Type | Mobile Phase | Additive | Result |
| Cellulose-based | Hexane/IPA (90:10) | 0.1% DEA | No separation |
| Cellulose-based | Hexane/IPA (80:20) | 0.1% DEA | Partial separation (Rs = 0.8) |
| Amylose-based | Hexane/IPA (90:10) | 0.1% DEA | Baseline separation (Rs = 1.7) |
| Amylose-based | ACN/Water (70:30) | 10mM NH4HCO3 | Co-elution |
Guide 3: Addressing Poor Retention in Reversed-Phase HPLC
Highly polar allylamine derivatives may exhibit poor retention in standard reversed-phase chromatography.
Problem: My allylamine derivative elutes at or near the void volume.
Troubleshooting Workflow:
Caption: Workflow for addressing poor retention.
Detailed Corrective Actions:
-
Mobile Phase Adjustment:
-
Decrease the polarity of the mobile phase by increasing the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
Ensure that the mobile phase pH is appropriate to maximize the retention of your analyte (for a basic compound, a higher pH will generally lead to longer retention in reversed-phase).
-
-
Ion-Pair Chromatography Protocol:
-
Select an appropriate ion-pairing reagent. For a cationic allylamine, an anionic reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate is suitable.
-
Prepare the aqueous portion of the mobile phase containing the ion-pairing reagent at a concentration of 5-10 mM.
-
Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes before the first injection to ensure the stationary phase is fully coated with the reagent.
-
Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired retention and separation.
-
-
HILIC Protocol:
-
Select a HILIC column (e.g., bare silica, amino, or amide-bonded phase).
-
Start with a mobile phase containing a high percentage of acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate).
-
Optimize the water content in the mobile phase; increasing the water content will decrease retention in HILIC.
-
Quantitative Data Summary
Table 1: pKa Values of Allylamine and Related Compounds
| Compound | pKa of Conjugate Acid | Reference |
| Allylamine | 9.49 | [16][17] |
| Methylamine | 10.59 | [16] |
| Ethylamine | 10.67 | [16] |
| Triethylamine | 10.75 | [16] |
Understanding the pKa of your analyte is crucial for selecting the appropriate mobile phase pH for optimal retention and peak shape.[18]
Table 2: Recommended Buffers for HPLC of Basic Compounds
| Buffer | pKa | Useful pH Range | Comments |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2, 11.3-13.3 | Not suitable for LC-MS due to non-volatility.[15][19] |
| Formate | 3.8 | 2.8-4.8 | Volatile and compatible with LC-MS.[15][19] |
| Acetate | 4.8 | 3.8-5.8 | Volatile and compatible with LC-MS.[15][19] |
| Ammonia | 9.2 | 8.2-10.2 | Volatile and suitable for high pH mobile phases in LC-MS.[15][19] |
A general rule is to choose a buffer with a pKa value within +/- 1 pH unit of the desired mobile phase pH.[18][19]
References
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis. (2015). PubMed. [Link]
-
Separation of Allylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How ion pair reagent works in RPLC? (2021). YouTube. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC. [Link]
-
HPLC solvents and mobile phase additives. UCL. [Link]
-
Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. (2020). PubMed. [Link]
-
Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link]
-
220217 - Allylamine SI. The Royal Society of Chemistry. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018). Journal of Chromatography A. [Link]
-
Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. MDPI. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
The selection of buffer salts for the high-performance liquid chromatography of basic compounds. ResearchGate. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
-
Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Rapid HILIC method with fluorescence detection using derivatization reaction utilizing o-phthaldialdehyde for determination of degradation product of aliskiren. PubMed. [Link]
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Allylamine. Wikipedia. [Link]
-
TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. [Link]
-
Drugs with corresponding pKa values. ResearchGate. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. Rapid HILIC method with fluorescence detection using derivatization reaction utilizing o-phthaldialdehyde for determination of degradation product of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Allylamine - Wikipedia [en.wikipedia.org]
- 18. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up the Synthesis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine. Our focus is on the robust and widely applicable method of reductive amination, offering practical solutions to common challenges encountered during laboratory development and large-scale production.
Overview of the Synthetic Strategy
The synthesis of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is most efficiently achieved through a one-pot reductive amination process. This method involves the reaction of 4-ethylbenzaldehyde with allylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is superior to direct N-alkylation with an allyl halide, as it circumvents the common issue of over-alkylation, where the more nucleophilic product amine reacts further to produce undesired tertiary amines.[1][2][3] The choice of a mild and selective reducing agent is critical for a high-yielding and clean reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent for its efficacy and broad functional group tolerance.[4]
Core Reaction Scheme
Caption: General mechanism for the synthesis via reductive amination.
Frequently Asked Questions (FAQs)
Q1: Why is reductive amination preferred over direct alkylation for this synthesis?
Direct alkylation of allylamine with a 4-ethylbenzyl halide is prone to over-alkylation.[3] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine.[2] This results in a mixture of products that can be difficult to separate, lowering the overall yield of the desired compound. Reductive amination is a more controlled, one-pot process that selectively forms the secondary amine by reducing the imine intermediate, effectively preventing the runaway reaction.[1]
Q2: What is the optimal choice for the reducing agent and why?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] Unlike stronger reductants like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde before it can form the imine.[1] It also functions well in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and does not require strictly anhydrous or acidic conditions, although a catalytic amount of acetic acid can sometimes accelerate ketone reductions.[4] While sodium cyanoborohydride (NaBH₃CN) is also effective, NaBH(OAc)₃ is often preferred in process development to avoid the generation of toxic cyanide waste streams.[1]
Q3: Can this reaction be performed in "green" or more environmentally friendly solvents?
Yes, while chlorinated solvents like DCE are common, greener alternatives can be employed. Solvents like 2-methyltetrahydrofuran (2-MeTHF), isopropyl acetate (IPAc), or acetonitrile have been successfully used for reductive aminations. When switching solvents, it is crucial to re-optimize reaction parameters such as temperature, concentration, and reaction time, as solubility of reagents and intermediates can vary significantly. For large-scale operations, considering factors like solvent boiling point (for removal), safety profile, and waste disposal is critical.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, providing causal explanations and actionable solutions.
Issue 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled, with significant amounts of 4-ethylbenzaldehyde remaining even after extended reaction time. What went wrong?
This is a common issue that can typically be traced to two main areas: imine formation or the reducing agent.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive.[6][7] Exposure to atmospheric humidity during storage or handling can lead to decomposition, reducing its activity. | Use a fresh bottle of NaBH(OAc)₃ or a batch that has been stored under an inert atmosphere (e.g., nitrogen or argon). Ensure it is weighed and added to the reaction mixture promptly. |
| Incomplete Imine Formation | The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be due to excessive water in the reaction or unfavorable pH conditions. | 1. Pre-formation: Stir the 4-ethylbenzaldehyde and allylamine together in the solvent for 30-60 minutes before adding the reducing agent. This allows the imine to form.[4] 2. Drying Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to the mixture of aldehyde and amine to sequester the water formed during imination, driving the equilibrium forward. 3. Monitor Imine Formation: Use an analytical technique like ¹H NMR or GC-MS on an aliquot to confirm imine formation before proceeding. |
| Sub-optimal Stoichiometry | Using insufficient amounts of either the amine or the reducing agent will naturally lead to incomplete conversion of the aldehyde. | Ensure at least 1.0-1.2 equivalents of allylamine and 1.2-1.5 equivalents of NaBH(OAc)₃ are used relative to the 4-ethylbenzaldehyde. A slight excess of the amine can help push the imine equilibrium. |
Issue 2: Formation of Key Side Products
Q: My crude product contains significant impurities. How do I identify and prevent them?
The two most common byproducts in this reaction are 4-ethylbenzyl alcohol and the over-alkylation product, N,N-bis[(4-ethylphenyl)methyl]prop-2-en-1-amine.
| Side Product | Formation Mechanism | Prevention Strategy |
| 4-Ethylbenzyl Alcohol | Direct reduction of the starting 4-ethylbenzaldehyde by the hydride source. This occurs when the reducing agent reacts with the aldehyde faster than the aldehyde reacts with the amine. | 1. Use a Milder Reductant: This is the primary reason NaBH(OAc)₃ is preferred over NaBH₄.[1] 2. Controlled Addition: Add the reducing agent portion-wise or as a solution over time, after the imine has had sufficient time to form. |
| Tertiary Amine (Over-alkylation) | The desired secondary amine product reacts with another molecule of 4-ethylbenzaldehyde and is subsequently reduced. | 1. Stoichiometry Control: Use a slight excess of allylamine (1.1-1.2 eq.) to ensure the aldehyde is consumed in the formation of the primary imine. 2. Stepwise Procedure: In challenging cases, a stepwise process involving pre-forming the imine and then adding the reducing agent is highly effective at minimizing this side product.[4] |
Issue 3: Scale-Up and Work-Up Challenges
Q: I am scaling up the reaction to 1 kg. What are the primary safety and purification concerns?
Scaling up introduces new challenges related to thermal management, reagent handling, and product isolation.
Caption: A decision workflow for troubleshooting common synthesis issues.
-
Thermal Management: The reaction, particularly the quenching of excess hydride, is exothermic. On a large scale, this can lead to a dangerous temperature increase.
-
Solution: Use a jacketed reactor with controlled cooling. Add reagents, especially the reducing agent and the quenching solution (e.g., water or aqueous base), slowly and subsurface to ensure efficient heat dissipation. A reaction calorimetry study is highly recommended before scaling beyond the lab.
-
-
Safe Handling of NaBH(OAc)₃: This reagent reacts with water to release flammable gases.[7]
-
Scalable Purification: Column chromatography is not economically or practically viable for multi-kilogram scale production.
-
Solution: Acid-Base Extraction. This is the ideal method for purifying basic amines.
-
Step A: After quenching the reaction, dilute the organic phase with a suitable solvent like methyl tert-butyl ether (MTBE) or toluene.
-
Step B: Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like 4-ethylbenzyl alcohol) in the organic layer.
-
Step C: Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Step D: Basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 12. This will deprotonate the amine salt, regenerating the free base.
-
Step E: Extract the free amine back into an organic solvent. Wash with brine, dry over Na₂SO₄, filter, and concentrate under vacuum to yield the purified product.
-
-
Detailed Experimental Protocol (100g Scale)
This protocol is provided as a robust starting point for laboratory-scale synthesis.
Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Ethylbenzaldehyde | 134.18 | 100.0 g | 0.745 | 1.0 |
| Allylamine | 57.09 | 46.8 g | 0.820 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 205.2 g | 0.968 | 1.3 |
| 1,2-Dichloroethane (DCE) | 98.96 | 1000 mL | - | - |
Procedure:
-
Setup: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 4-ethylbenzaldehyde (100.0 g, 0.745 mol) and 1,2-dichloroethane (1000 mL).
-
Amine Addition: Begin stirring and add allylamine (46.8 g, 0.820 mol) to the solution at room temperature (20-25 °C).
-
Imine Formation: Stir the mixture for 60 minutes under a nitrogen atmosphere.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (205.2 g, 0.968 mol) portion-wise over 30-45 minutes. Maintain the internal temperature below 30 °C by using a water bath for cooling if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting aldehyde by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 500 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and control the rate of addition to manage foaming.
-
Work-up: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (2 x 150 mL).
-
Purification (Extraction): Combine the organic layers and extract with 1 M HCl (2 x 300 mL). Separate and discard the organic layer. Cool the combined acidic aqueous layers in an ice bath and slowly add 6 M NaOH until the pH is >12, confirming with pH paper.
-
Final Extraction: Extract the basified aqueous layer with dichloromethane or MTBE (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as an oil.
References
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journals. (2018-09-26). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017-05-26). [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. (2022-05-06). [Link]
-
Amine alkylation. Wikipedia. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Lysinibacillus Isolate MK212927: A Natural Producer of Allylamine Antifungal 'Terbinafine'. Molecules. (2021-12-29). [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Chemistry – A European Journal. (2021-01-12). [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). (2018-09-28). [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. (2023-11-30). [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]
-
Allylamine Impurities and Related Compound. Veeprho. [Link]
-
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]
-
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS. Loba Chemie. (2017-06-06). [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
Method for removing residual catalysts from allylamine reaction mixtures
Technical Support Center: Catalyst Remediation for Allylamine Synthesis
Status: Operational | Tier: Level 3 Engineering Support Topic: Removal of Residual Palladium/Transition Metals from Allylamine Reaction Mixtures
Diagnostic Triage: The "Double-Edged Sword" of Allylamines
The Core Problem:
You are likely experiencing difficulty removing palladium (or Ru/Rh) because allylamines are not just products; they are competitive ligands .[1] The basic nitrogen and the alkene
-
Symptom A: High residual metal (>100 ppm) despite scavenger treatment.
-
Symptom B: Significant yield loss (10–30%) during scavenging.[1]
-
Symptom C: Product discoloration (grey/brown oil) persists after filtration.[1]
Immediate Action Plan (Decision Tree): Use the flowchart below to select the correct remediation strategy based on your specific substrate properties.
Figure 1: Decision logic for selecting the remediation method. Polymer supports are favored for allylamines to prevent non-specific amine binding.
Protocol Library: Field-Proven Methodologies
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Best For: Organic-soluble allylamines where low ppm (<10 ppm) is required. Recommended Scavenger: MP-TMT (Macroporous Polymer-bound Trimercaptotriazine) or Si-TMT (Silica-bound).
-
Why TMT? The trimercaptotriazine ligand has a very high affinity for Pd(II) and Pd(0), often outcompeting the allylamine chelation.
-
Why Polymer (MP)? Silica backbones have acidic silanol groups (Si-OH).[1] Basic allylamines can protonate and stick to these silanols, causing yield loss.[1] Polymer backbones are inert.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude reaction mixture in a solvent that swells the resin (THF, DCM, or Ethyl Acetate).[1] Avoid MeOH if using polystyrene resins (poor swelling).[1]
-
Loading Calculation:
-
Incubation:
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin.[1]
-
Wash: Wash the filter cake with a polar solvent (e.g., 10% MeOH in DCM) to desorb any physically trapped product.[1]
Protocol B: The "NAC" Wash (Liquid-Liquid Extraction)
Best For: Large-scale batches or when solid scavengers are too expensive/unavailable.[1] Reagent: N-Acetylcysteine (NAC) .[1]
-
Mechanism:[2][3][4][5][6] NAC is a zwitterionic amino acid derivative with a thiol.[1] It forms a highly water-soluble complex with Palladium [Pd(NAC)₂]²⁻, pulling it from the organic phase into the aqueous phase.
Step-by-Step Workflow:
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc or Toluene).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7–8) using NaOH (this deprotonates the thiol, activating it).[1]
-
Extraction:
-
Separation: Separate layers. Wash the organic layer once with dilute NaHCO₃, then brine.[1]
Troubleshooting Board (FAQs)
Q1: I used a silica-based scavenger (Si-Thiol), and I lost 25% of my product. Where did it go?
Diagnosis: Non-specific adsorption.
Explanation: Your allylamine is a base.[1] Silica surfaces possess acidic silanol groups (
-
Elution: Wash the used silica scavenger with a solution of 7N Ammonia in Methanol (or Et3N in MeOH).[1] This disrupts the ionic bond and releases your product.
-
Prevention: Switch to a polymer-backed scavenger (e.g., MP-TMT) or "capped" silica (end-capped silanols).[1]
Q2: The Pd level is still 500 ppm. Why isn't the scavenger working? Diagnosis: Competitive Binding / Kinetic Trap.[1] Explanation: The Pd-Allylamine bond is strong.[1] At room temperature, the exchange rate between the Pd-Allylamine complex and the Scavenger-Thiol is too slow. Fix:
-
Heat: Increase temperature to 50–60°C.
-
Solvent: Switch to a non-coordinating solvent. Avoid THF or MeCN if possible; Toluene or DCM are better for promoting adsorption onto the scavenger.[1]
Q3: Can I use Activated Carbon (Charcoal)? Answer: Proceed with caution. Risk: Charcoal is non-selective.[1] It often adsorbs planar aromatic rings (common in drug-like allylamines), leading to yield loss.[1] Optimization: If you must use carbon, use a specific "metal-grade" carbon (e.g., C-MAX) and add a filter aid (Celite) to prevent fine particulate contamination.
Technical Data & Compliance
Scavenger Comparison Table
| Scavenger Type | Functional Group | Affinity (Pd) | Compatibility with Allylamines | Risk Factor |
| Si-TMT | Trimercaptotriazine | Very High | Moderate | Silanol binding (Yield Loss) |
| MP-TMT | Trimercaptotriazine | Very High | Excellent | Low (Polymer backbone) |
| Si-Thiol | Propylthiol | High | Low | Competitive binding; Silanol acidity |
| NAC Wash | N-Acetylcysteine | High | Good | Emulsion formation |
Regulatory Context (ICH Q3D) Drug developers must adhere to strict elemental impurity limits.[1] For Palladium (Class 2B):
-
Oral PDE: 100 µ g/day (~10 ppm for a 10g daily dose).[1]
-
Note: Allylamines intended for antifungal creams (topical) generally have higher allowances, but "sensitization" risks often drive internal specs to <20 ppm.[1]
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development.[1]
-
ICH Q3D Guideline. (2019). Guideline for Elemental Impurities.[7] European Medicines Agency / FDA.[1]
-
SiliCycle Application Note. (2023). Metal Scavenging from Amine-Containing API.[1]
Sources
Technical Support Center: Chemoselective Reductive Amination for Allylamine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preserving unsaturation during amine synthesis
The Engineering Challenge: The Chemoselectivity Paradox
Welcome to the technical support hub for allylamine synthesis. As researchers, we face a distinct "chemoselectivity paradox" when synthesizing allylamines via reductive amination.
The objective is to reduce the intermediate imine (C=N) to an amine while leaving the alkene (C=C) (allyl group) completely untouched. Standard reducing agents like Sodium Borohydride (
This guide provides the "source code" for high-fidelity allylamine synthesis, focusing on reagent selection and Lewis acid catalysis to bypass these failure modes.
Reagent Selection: The "Hardware" of Synthesis
Choosing the wrong reducing agent is the #1 cause of experimental failure in this workflow. Use the comparison matrix below to select your reagent.
| Reducing Agent | Selectivity (C=N vs C=C) | Risk Profile | Best Use Case |
| Sodium Triacetoxyborohydride (STAB) | High | Low (Generates AcOH) | Standard Protocol. Excellent for preserving double bonds in aldehydes/ketones. |
| Sodium Cyanoborohydride ( | High | Critical (Toxic Cyanide) | Legacy method. Use only if STAB fails or pH < 4 is required. |
| Sodium Borohydride ( | Low | Low | Avoid for one-pot allylamine synthesis. Too aggressive; reduces ketones/aldehydes before imine forms. |
| Very Low | High (Fire hazard) | Do Not Use. Will hydrogenate the allyl group to a propyl group. |
💡 Expert Insight: Why STAB?
Sodium triacetoxyborohydride (
Visualizing the Pathway (Mechanism)
The following diagram illustrates the kinetic competition in the reaction flask. Your goal is to maximize the Green Path and eliminate the Red Path .
Figure 1: Kinetic pathway showing the necessity of selective reducing agents (STAB) to avoid over-reduction to saturated amines.
Standard Operating Procedures (SOPs)
Protocol A: The "STAB" Method (Direct Reductive Amination)
Best for: Unhindered aldehydes reacting with primary/secondary amines.
-
Solvent: 1,2-Dichloroethane (DCE) is preferred.[1][2][3] THF is a viable alternative if halogenated solvents are restricted.[3][4] Avoid Methanol (reacts with STAB).[5]
-
Stoichiometry: Mix Amine (1.0 equiv) and Carbonyl (1.0–1.1 equiv).
-
Acid Catalyst: Add Acetic Acid (1.0 equiv) if using a ketone (promotes iminium formation).
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.
-
Time: Stir at Room Temp for 2–4 hours.
-
Workup: Quench with saturated
. Extract with DCM.[5][6]
Protocol B: The "Titanium" Method (Stepwise)
Best for: Sterically hindered ketones, acid-sensitive substrates, or weak amines.
This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, forcing the equilibrium toward the imine [2].[7]
-
Imine Formation: Mix Amine (1.0 equiv) and Carbonyl (1.0 equiv) in neat Titanium(IV) isopropoxide (
, 1.25 equiv) . -
Stir: 1 hour at Room Temp (or 60°C for difficult substrates).
-
Dilution: Dilute with Ethanol (absolute).
-
Reduction: Add
(1.0 equiv). Note: Because the imine is pre-formed and "locked" by Titanium, the cheaper/stronger NaBH4 can be used here with lower risk to the allyl group compared to Protocol A. -
Quench: Add water (precipitates
). Filter over Celite.
Troubleshooting & FAQs (Help Desk)
Ticket #001: "I am detecting the saturated amine (propylamine) in my MS."
Diagnosis: Over-reduction of the C=C bond. Root Cause:
-
Using
or without the Titanium locking step. -
Reaction running too long or too hot. Solution: Switch to Protocol A (STAB) immediately. STAB is chemically incapable of reducing isolated alkenes at room temperature. If already using STAB, check your starting material purity; conjugated enones (e.g., cinnamaldehyde derivatives) are more susceptible to 1,4-reduction.
Ticket #002: "The reaction is stuck at the Imine intermediate."
Diagnosis: Steric hindrance or wet solvent preventing reduction.
Root Cause: The reducing agent cannot access the iminium carbon, or water is hydrolyzing the imine back to the ketone.
Solution: Switch to Protocol B (Titanium) .
Ticket #003: "I'm getting dialkylation (Tertiary amine side product)."
Diagnosis: The primary amine product is reacting again with the aldehyde. Root Cause: The product amine is more nucleophilic than the starting amine. Solution:
-
Stepwise Addition: Allow the imine to form completely (1–2 hours) before adding the reducing agent.
-
Stoichiometry: Use a large excess of the amine (5–10 equiv) if the amine is cheap/volatile.
Decision Logic: Which Protocol?
Use this logic flow to determine your experimental setup.
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][7][11][12] The Journal of Organic Chemistry, 60(15), 4928–4929.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. designer-drug.com [designer-drug.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Stereoselective Allylamine Synthesis
Status: Operational Ticket Priority: High (Drug Discovery/Process Chemistry) Operator: Senior Application Scientist
Mission Statement
Welcome to the Stereoselective Allylamine Synthesis Support Center. Allylamines are privileged pharmacophores found in antifungals (e.g., Naftifine), antihistamines, and chemotherapeutics. Achieving high enantiomeric excess (ee) and regiocontrol (
This guide moves beyond textbook definitions to address the failure modes you encounter at the bench: catalyst deactivation, regio-scrambling, and imidate hydrolysis.
Module 1: Transition-Metal Catalyzed Allylic Amination (AAA)
Primary Issue: Controlling Regioselectivity (Branched vs. Linear) and Enantioselectivity.
The Decision Matrix: Palladium vs. Iridium
Before troubleshooting, ensure you are using the correct metal for your desired isomer.
| Feature | Palladium (Pd) | Iridium (Ir) |
| Preferred Product | Linear ( | Branched ( |
| Mechanism | Attack at less hindered terminus | Attack at more substituted terminus |
| Stereocontrol | Difficult for acyclic substrates | Excellent (via Phosphoramidite ligands) |
| Key Failure Mode | Isomerization of product | Slow conversion / Ligand oxidation |
Workflow 1: Iridium-Catalyzed Asymmetric Allylic Amination
The Gold Standard for Chiral Branched Allylamines.
Standard Protocol (The "Hartwig-Helmchen" Conditions):
-
Pre-catalyst:
-
Ligand: Chiral Phosphoramidite (e.g., Feringa or Carreira type).
-
Activator: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or labile base.
-
Solvent: THF (Critical for ee).
Troubleshooting Guide (Q&A)
Q1: "I am getting the branched product, but my enantiomeric excess (ee) is stuck at 60-70%. How do I boost it to >95%?"
-
Diagnosis: This is often a solvent polarity or temperature issue.
-
The Fix:
-
Check Solvent: Are you using DMF or MeOH to improve solubility? Polar solvents accelerate the reaction but erode ee by stabilizing a solvent-separated ion pair, allowing non-selective attack. Switch to THF or Dioxane.
-
Temperature: Lower the temperature to 0°C or -10°C. While rate decreases, the discrimination between the diastereomeric transition states increases.
-
Counter-ion Effect: If using an ionic nucleophile (salt), the counter-cation matters. Lithium salts often yield lower ee than ammonium salts due to tight ion pairing.
-
Q2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
-
Diagnosis: Product inhibition or Catalyst Deactivation.[1] The resulting amine product can bind competitively to the Ir center, shutting down the cycle.
-
The Fix:
-
Protecting Group: Ensure your nucleophile is protected (e.g., benzylamine, phthalimide) to reduce Lewis basicity.
-
Activator: Add a specific promoter like propylphosphonic anhydride (T3P) or a Lewis acid co-catalyst if using difficult nucleophiles, though this requires careful optimization to avoid background racemization.
-
Q3: "I'm observing linear product formation despite using Iridium."
-
Diagnosis: Ligand dissociation or "Pd contamination."
-
The Fix:
-
Ensure the Ligand:Metal ratio is 2:1 (or slightly higher, e.g., 2.2:1). If the phosphoramidite ligand dissociates, the "naked" Ir species or trace Pd contaminants will catalyze the formation of the thermodynamic (linear) product.
-
Visualizing the Mechanism
Understanding the enantio-determining step is crucial. In Ir-catalysis, it is the outer-sphere nucleophilic attack on the
Figure 1: The Ir-Catalyzed cycle. Note that ligand dissociation (dashed red line) leads to loss of regiocontrol.
Module 2: The Overman Rearrangement
Primary Issue: Hydrolysis of the Imidate Intermediate.
The Overman rearrangement is a powerful [3,3]-sigmatropic shift transforming allylic alcohols into allylic amines (via trichloroacetimidates) with complete 1,3-chirality transfer.[2]
Workflow 2: The Two-Step Protocol
-
Imidate Formation: Allylic alcohol +
+ DBU (cat.) Allylic Trichloroacetimidate. -
Rearrangement: Thermal (140°C) or Catalytic (Pd(II)/Au(I) at RT).
Troubleshooting Guide (Q&A)
Q4: "My imidate disappears, but I isolate the starting allylic alcohol and trichloroacetamide instead of the amine."
-
Diagnosis: Hydrolysis. The trichloroacetimidate intermediate is extremely sensitive to moisture. If water is present, it hydrolyzes rather than rearranging.[1]
-
The Fix:
-
Strict Anhydrous Conditions: Flame-dry glassware. Use fresh DBU.
-
One-Pot Procedure: Do not isolate the imidate if it is unstable. Add the rearrangement catalyst (e.g., Bis(acetonitrile)palladium(II) chloride) directly to the crude imidate solution after checking for complete formation.
-
Q5: "The thermal rearrangement requires 140°C, and my substrate decomposes."
-
Diagnosis: Thermal instability.[1]
-
The Fix: Switch to Catalytic Overman Rearrangement .
-
Catalyst: COP-Cl (Cobalt Oxazoline Palladacycle) or simple Pd(II) salts.
-
Benefit: Allows reaction at Room Temperature (RT) to 40°C.
-
Note: Pd(II) catalysis favors the E-alkene geometry in the product.
-
Decision Tree: Overman Troubleshooting
Figure 2: Diagnostic flow for Overman Rearrangement failures.
Module 3: Emerging Methodologies (C-H Activation)
Primary Issue: Low Conversion and Site-Selectivity.
For substrates where pre-functionalization (leaving groups) is impossible, Allylic C-H amination is the frontier.
Q6: "I am trying Pd-catalyzed C-H amination (White's catalyst type), but yield is <30%."
-
Diagnosis: Inefficient re-oxidation of Pd(0) to Pd(II) or substrate oxidation.
-
The Fix:
-
Oxidant: Ensure the benzoquinone (BQ) or sulfoxide oxidant is pure.
-
Lewis Acid: Add a Lewis Acid (e.g.,
) which can act cooperatively to lower the activation energy of the C-H cleavage step. -
Nucleophile: Use N-tosyl carbamates; they are often more competent than simple amines in C-H functionalization.
-
References
-
Iridium-Catalyzed Asymmetric Allylic Substitution (Mechanism & Ligands)
- Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution. Topics in Organometallic Chemistry.
-
Regio- and Enantioselective Allylic Amination (Recent Review)
- Cheng, Q., Tu, H. F., Zheng, C., Qu, J. P., Helmchen, G., & You, S. L. (2019). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews.
-
The Overman Rearrangement (Original & Catalytic)
-
Palladium vs.
- Trost, B. M., & Van Vranken, D. L. (1996).
-
Recent Advances in Stereoselective Allylamine Synthesis (2024 Context)
Sources
Validation & Comparative
Structural Integrity: A Comparative Guide to Validating N-[(4-ethylphenyl)methyl]prop-2-en-1-amine via 2D NMR
Executive Summary
Objective: To provide a rigorous structural validation protocol for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (also known as N-allyl-4-ethylbenzylamine), distinguishing it from potential regioisomers and synthetic byproducts.
The Challenge: While 1D
The Solution: This guide compares the limitations of 1D NMR against a self-validating 2D NMR workflow (COSY, HSQC, HMBC), establishing a "Gold Standard" for characterization in drug development pipelines.
Molecular Breakdown & Spin Systems
To validate the structure, we must first deconstruct the molecule into three distinct spin systems that must be mathematically verified.
-
Fragment A (Ethyl Group): A classic triplet-quartet system attached to the aromatic ring.
-
Fragment B (Aromatic Core): A 1,4-disubstituted benzene ring (AA'BB' system) connecting the ethyl group to the methylene bridge.
-
Fragment C (Allylamine Tail): The N-allyl moiety containing a vinyl group (
) and a methylene linker ( ).
Experimental Protocol (Self-Validating System)
Sample Preparation
-
Solvent:
(99.8% D) + 0.03% TMS. Rationale: Chloroform minimizes exchange broadening of the amine proton compared to DMSO, allowing for sharper coupling constants in the allyl chain. -
Concentration: 10–15 mg in 600
L. Rationale: High concentration is required for adequate signal-to-noise in HMBC (Long-range Carbon-Proton) experiments.
Acquisition Parameters (600 MHz equiv.)
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1D | zg30 | D1 = 10s | Quantitative integration (relaxation delay > 5x T1). |
| 2D COSY | cosygpppqf | 2048 x 256 | Tracing scalar coupling (neighboring protons). |
| 2D HSQC | hsqcedetgpsisp | Direct C-H correlation (multiplicity edited). | |
| 2D HMBC | hmbcgplpndqf | Long-range connectivity (The "glue" between fragments). |
Comparative Analysis: 1D vs. 2D NMR
The 1D H NMR Spectrum (The "Partial Picture")
The 1D spectrum provides integration data but lacks connectivity proof.
Expected Data & Limitations:
-
Ethyl Group: Triplet (
1.[1]22) and Quartet ( 2.63). Limitation: Does not prove position 4 on the ring. -
Aromatic: Two doublets (
7.15, 7.25). Limitation: Often resembles a meta-substituted pattern if resolution is low or second-order effects occur. -
Allyl: Multiplets at 5.1–6.0 ppm. Limitation: Overlap with solvent or impurities often obscures the fine splitting (
vs ).
The 2D Validation (The "Gold Standard")
Step A: COSY (Correlation Spectroscopy)
-
Function: Maps protons that are 3-bonds apart (
). -
Validation Check:
-
Cross-peak 1: The Ethyl
(1.22 ppm) MUST show a cross-peak with the Ethyl (2.63 ppm). -
Cross-peak 2: The Allyl
(3.28 ppm) MUST couple to the internal vinyl proton (5.92 ppm). -
Self-Validation Failure: If the Benzyl
(3.78 ppm) shows a COSY peak to the aromatic ring protons, it confirms the benzylic position, but this is often weak due to small coupling.
-
Step B: HSQC (Heteronuclear Single Quantum Coherence)
-
Function: Assigns carbon shifts to specific protons.
-
Validation Check:
-
Separates the Allyl
(terminal) from the internal . -
Confirms the hybridization of the carbon attached to the Nitrogen (sp3 vs sp2).
-
Step C: HMBC (Heteronuclear Multiple Bond Correlation) – CRITICAL STEP
-
Function: Sees through quaternary carbons (2-4 bonds away). This is the only way to definitively link the three fragments.
-
The "Smoking Gun" Correlations:
-
Ethyl-to-Ring: The Ethyl
protons (2.63 ppm) must show a strong correlation to the Quaternary Aromatic C4 and the Aromatic C3/C5 (ortho to ethyl). -
Benzyl-to-Ring: The Benzyl
protons (3.78 ppm) must correlate to Quaternary Aromatic C1 and Aromatic C2/C6 . -
Bridge Confirmation: If correlations from both the Ethyl group and the Benzyl group point to the same aromatic ring system with correct symmetry (equivalent C2/C6 and C3/C5), the para-substitution is confirmed.
-
Summary of Chemical Shift Data
The following table summarizes the expected chemical shifts derived from empirical data of N-ethylbenzylamine and allylamine derivatives [1, 2, 3].
| Position | Fragment | Multiplicity | Key HMBC Correlation (H | ||
| 1 | Ethyl | 1.22 | Triplet ( | 15.8 | Ethyl |
| 2 | Ethyl | 2.63 | Quartet ( | 28.5 | Arom C4, Arom C3,5 |
| 3, 7 | Aromatic | 7.15 | Doublet ( | 128.0 | Arom C4, Benzyl C |
| 4, 6 | Aromatic | 7.25 | Doublet ( | 128.5 | Arom C1, Ethyl C |
| 5 | Linker | 3.78 | Singlet | 53.2 | Arom C1, Arom C2,6, Allyl C1 |
| 8 | Allyl | 3.28 | Doublet ( | 51.8 | Vinyl CH, Linker C |
| 9 | Allyl | 5.92 | Multiplet | 136.5 | Allyl |
| 10 | Allyl | 5.15 / 5.22 | Doublets (cis/trans) | 116.0 | Allyl CH |
Validation Workflow Diagram
Caption: Step-by-step logic flow for structurally validating secondary amines using 2D NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84352, N-Ethylbenzylamine. Retrieved from [Link]
- SDBS.Spectral Database for Organic Compounds, SDBS No. 4258 (Allylamine). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for allylamine shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants).
Sources
Comparative study of different catalytic systems for N-aryl allylamine synthesis
Executive Summary
N-Aryl allylamines are privileged pharmacophores found in antifungal agents (e.g., Naftifine), antihistamines, and chemotherapeutics. Their synthesis typically relies on the transition-metal-catalyzed allylic substitution of allylic electrophiles (carbonates, acetates, halides) with amine nucleophiles.
This guide provides a technical comparison of the three dominant catalytic systems—Palladium (Pd) , Iridium (Ir) , and Copper (Cu) . Unlike generic reviews, this analysis focuses on the regiodivergence (Linear vs. Branched selectivity) and mechanistic distinctiveness that dictates catalyst choice in drug discovery workflows.
Quick Selection Matrix
| Requirement | Recommended System | Primary Mechanism |
| Linear Product (Thermodynamic) | Palladium (Pd) | Inner-sphere |
| Branched Product (Chiral/Kinetic) | Iridium (Ir) | Inner-sphere |
| Oxidative / Radical Pathway | Copper (Cu) | Radical-polar crossover / Oxidative amination |
Mechanistic Divergence & Selectivity
The core challenge in synthesizing N-aryl allylamines is controlling regioselectivity.[1] The nucleophile can attack either the terminal carbon (Linear,
The Palladium Standard (Linear Selectivity)
Palladium catalysis, typically utilizing Pd(PPh
-
Mechanism: The Pd(0) species performs oxidative addition to form a
-allyl Pd(II) complex. -
Regiochemistry: Steric factors dominate. The amine attacks the less hindered terminus of the
-allyl system to minimize steric clash, overwhelmingly favoring the linear (E)-isomer . -
Limitation: Generating chiral branched amines is difficult because the branched product often isomerizes to the more stable linear form via a
- - equilibration.
The Iridium Specialist (Branched Selectivity)
Iridium catalysis, particularly with phosphoramidite ligands , reverses the standard selectivity.
-
Mechanism: The active species is often an iridacycle formed via C-H activation of the ligand. The unique electronic and steric environment of the Ir-phosphoramidite complex directs the nucleophile to attack the more substituted carbon.
-
Regiochemistry: Highly selective for the branched product .[2][3]
-
Stereochemistry: This system is the gold standard for enantioselective synthesis, often achieving >95% ee.
The Copper Alternative (Radical/Oxidative)
Copper systems operate on entirely different principles, often utilizing Cu(I)/Cu(II) redox couples.
-
Mechanism: Recent protocols employ oxidative amination (using O-benzoylhydroxylamines) or radical-polar crossover. This involves generating nitrogen-centered radicals or aminium radical cations.[4]
-
Regiochemistry: Can be tuned to favor anti-Markovnikov addition to alkenes or specific
-substitution on allylic substrates, offering a complementary scope to Pd/Ir.
Visualization: Mechanistic Decision Pathways
Caption: Mechanistic divergence of Pd, Ir, and Cu catalysts determining regioselectivity outcomes.
Comparative Performance Analysis
The following data aggregates performance metrics from standard "best-in-class" protocols for the amination of cinnamyl carbonate (or equivalent) with aniline .
| Feature | Palladium (Pd) | Iridium (Ir) | Copper (Cu) |
| Primary Selectivity | Linear (E) | Branched | Linear / Anti-Markovnikov |
| Regio-ratio (b:l) | < 1:20 | > 20:1 | Variable (Ligand dependent) |
| Enantioselectivity | Low (for branched) | Excellent (>95% ee) | Moderate to Good |
| Reaction Conditions | Mild (RT to 50°C) | Requires Activation (50°C+) | Often requires Oxidant or Light |
| Atom Economy | High (leaving group dependent) | High | Lower (if oxidant used) |
| Cost Profile | High (Pd) | Very High (Ir) | Low (Cu) |
| Key Limitation | Isomerization of branched products | Catalyst activation time / Air sensitivity | Radical side reactions |
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Linear Synthesis (Standard)
Best for: Rapid generation of achiral linear N-aryl allylamines.
-
Reagents:
-
Allyl Acetate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd(PPh
) (2-5 mol%) -
Base: K
CO (2.0 equiv) -
Solvent: THF or DCM
-
-
Procedure:
-
Charge a flame-dried flask with Pd(PPh
) and flush with Argon. -
Add solvent (THF) followed by the allyl acetate and aniline.
-
Stir at room temperature for 4–12 hours.
-
Monitor: TLC will show disappearance of the allyl acetate.
-
Workup: Filter through a celite pad, concentrate, and purify via flash chromatography.
-
-
Expected Outcome: >85% Yield, >95% Linear selectivity.
Protocol B: Iridium-Catalyzed Branched Synthesis (Chiral)
Best for: Creating chiral centers alpha to the nitrogen.
-
Reagents:
-
Cinnamyl Carbonate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
[Ir(COD)Cl]
(2 mol%) -
Ligand: Feringa or Alexakis Phosphoramidite (4 mol%)
-
Base: DABCO (1.0 equiv)
-
Solvent: Ethanol (Critical for rate acceleration) or THF
-
-
Procedure:
-
Pre-activation: Mix [Ir(COD)Cl]
, Ligand, and Propylamine (activator) in THF/EtOH for 30 mins at 50°C to form the active species. -
Add the allylic carbonate and the aniline nucleophile.
-
Stir at 50°C for 12–24 hours.
-
Note: The reaction color often shifts from yellow to dark orange/brown upon activation.
-
-
Expected Outcome: >80% Yield, >96% Branched selectivity, >94% ee.
Protocol C: Copper-Catalyzed Oxidative Amination
Best for: Direct coupling of alkenes or use of radical precursors.
-
Reagents:
-
Alkene substrate (e.g.,
-methylstyrene) -
O-Benzoylhydroxylamine (1.2 equiv) - Acts as oxidant and N-source
-
Cu(OAc)
or Cu(MeCN) PF (5-10 mol%) -
Solvent: Methanol or DMF
-
-
Procedure:
-
Expected Outcome: Moderate Yield (60-75%), Anti-Markovnikov selectivity.
Strategic Workflow (Decision Tree)
Use this logic flow to select the appropriate methodology for your target molecule.
Caption: Strategic decision tree for catalyst selection based on target structure and starting material.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.
-
Takeuchi, R., et al. (2001). Iridium Complex-Catalyzed Allylic Amination of Allylic Esters. Journal of the American Chemical Society.[6]
-
Hartwig, J. F., & Ohmura, T. (2002). Regio- and Enantioselective Iridium-Catalyzed Amination of Allylic Carbonates. Journal of the American Chemical Society.[6]
-
Ghora, A., et al. (2022). Palladium-Catalyzed Reaction between Iodoanilines and Aryl Allylic Alcohols. MDPI Catalysts.
-
McLaren, E. J., et al. (2021). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines. PMC (NIH).[7]
-
Trost, B. M. (2005). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination [organic-chemistry.org]
- 3. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
Inter-laboratory validation of a synthetic protocol for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Executive Summary
This guide presents the results of a multi-site inter-laboratory validation study comparing two synthetic routes for
The study aimed to establish a robust, scalable Standard Operating Procedure (SOP) for drug development researchers. We compared the Direct Reductive Amination (Method A) against the traditional Nucleophilic Substitution (Method B) .
Key Findings:
-
Method A (Target Protocol) demonstrated superior reproducibility (RSD < 2.5%) and selectivity, eliminating the formation of tertiary amine byproducts.
-
Method B (Control) suffered from significant over-alkylation (12-18% tertiary amine impurity) and lower atom economy.
-
Recommendation: Method A is the validated standard for producing high-purity (>98%) secondary allylic amines.
Chemical Strategy & Mechanistic Rationale
The target molecule contains a secondary amine flanked by a benzylic group and an allyl group. The preservation of the allyl double bond (
The Contenders
-
Method A: Reductive Amination (The Validated Protocol)
-
Chemistry: Condensation of 4-ethylbenzaldehyde with allylamine to form an imine, followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).
-
Rationale: STAB is a mild, selective hydride donor. Unlike
, it does not require strict pH control to prevent aldehyde reduction. Unlike catalytic hydrogenation, it carries zero risk of reducing the allyl bond. -
Causality: The steric bulk of the acetoxy groups on boron slows the reaction with the aldehyde, favoring the reduction of the more basic iminium intermediate.
-
-
Method B: Direct Alkylation (The Historic Baseline)
-
Chemistry:
reaction between 4-ethylbenzyl chloride and allylamine. -
Rationale: Uses cheap starting materials.
-
Failure Mode: The product (secondary amine) is more nucleophilic than the starting primary amine, leading to competitive over-alkylation to the tertiary amine (
-bis(4-ethylbenzyl)allylamine).
-
Inter-Laboratory Validation Data
Three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed both protocols using identical reagent batches to assess Reproducibility and Robustness .
Table 1: Comparative Performance Metrics
| Metric | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Mean Isolated Yield | 92.4% (± 1.8%) | 68.3% (± 5.2%) |
| Purity (HPLC a/a%) | 99.1% | 84.5% |
| Major Impurity | Des-allyl (trace < 0.1%) | Tertiary Amine (14.2%) |
| Reaction Time | 2.5 Hours | 18 Hours |
| E-Factor (Waste/Product) | 4.2 (Low) | 12.8 (High) |
| Inter-Lab RSD | 1.9% (Highly Reproducible) | 7.6% (Variable) |
Table 2: Impurity Profile Analysis
| Impurity Type | Origin | Method A Level | Method B Level |
| Tertiary Amine | Over-alkylation | Not Detected | 12 - 18% |
| Benzyl Alcohol | Hydrolysis/Reduction | < 0.5% | 2 - 4% |
| Alkene Reduction | Side reaction | < 0.1% | N/A |
Visualizing the Validation Workflow
The following diagram illustrates the "Round Robin" validation structure used to ensure the protocol is self-validating across different environments.
Caption: Round-robin validation workflow ensuring protocol robustness across variable environmental conditions.
Detailed Experimental Protocols
Method A: STAB-Mediated Reductive Amination (Recommended)
Safety Warning: Allylamine is toxic and a lachrymator. Perform all operations in a fume hood.
Reagents:
-
4-Ethylbenzaldehyde (1.0 equiv)
-
Allylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
-
Acetic Acid (1.0 equiv)
Step-by-Step SOP:
-
Imine Formation:
-
Charge a reaction vessel with 4-ethylbenzaldehyde (10 mmol) and DCM (30 mL).
-
Add Allylamine (11 mmol) followed by Acetic Acid (10 mmol).
-
Observation Point: The solution may warm slightly. Stir at Room Temperature (RT) for 30 minutes.
-
Self-Validation: TLC should show disappearance of aldehyde and formation of a new, less polar imine spot.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add STAB (14 mmol) portion-wise over 10 minutes. (Caution: Mild gas evolution).
-
Remove ice bath and stir at RT for 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition until bubbling ceases). -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically >95% pure. If necessary, purify via short silica plug (Hexane:EtOAc 8:2).
-
Method B: Direct Alkylation (For Reference Only)
Reagents:
-
4-Ethylbenzyl chloride (1.0 equiv)
-
Allylamine (3.0 equiv - Excess required to minimize side products)
- (2.0 equiv)
-
Acetonitrile (Solvent)[1]
Step-by-Step SOP:
-
Suspend
in Acetonitrile. Add Allylamine. -
Add 4-ethylbenzyl chloride dropwise at 0°C.
-
Heat to reflux for 16 hours.
-
Critical Failure Point: Even with excess allylamine, TLC will show a third spot (tertiary amine) forming before the starting material is consumed.
Mechanistic Analysis & Pathway Visualization
Why does Method A succeed where Method B fails? The diagram below maps the kinetic pathways.
Caption: Mechanistic divergence showing how Method A avoids the "Product as Nucleophile" trap inherent in Method B.
Expert Insight
The success of Method A relies on the Iminium Ion intermediate. STAB reduces the protonated iminium ion much faster than it reduces the aldehyde or the ketone. Crucially, the resulting secondary amine product is not reactive toward the reducing agent, nor does it react with the aldehyde to form a stable species that could be further reduced under these conditions (unlike in catalytic hydrogenation where over-alkylation can still occur via reductive alkylation of the product).
In contrast, Method B creates a product (Secondary Amine) that is more nucleophilic than the reactant (Primary Amine) due to the inductive effect of the benzyl group. This ensures that as soon as the product is formed, it competes for the alkyl halide, inevitably lowering yield.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes STAB as the gold standard for selectivity).
-
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (Guideline used for defining reproducibility and robustness in this study).
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[2] Chemical Society Reviews. (Mechanistic background on acyloxyborohydrides).
-
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. (Basis for the E-Factor calculations in Table 1).
Sources
Validating the Purity of N-[(4-ethylphenyl)methyl]prop-2-en-1-amine: A Comparative Technical Guide
Executive Summary
In the synthesis of secondary amines like N-[(4-ethylphenyl)methyl]prop-2-en-1-amine (C₁₂H₁₇N), relying solely on HPLC for purity validation is a common but critical oversight. While HPLC excels at separating organic impurities, it often fails to detect inorganic salts, moisture, and trapped solvents—contaminants that drastically alter the stoichiometry of downstream reactions.
This guide establishes Elemental Analysis (CHNS) as the primary method for validating the bulk purity of this amine. We compare its efficacy against HPLC and qNMR, providing a rigorous protocol to meet the standard journal requirement of ±0.4% tolerance .
Technical Profile & Theoretical Specifications
Before validation, the theoretical composition must be established. This molecule is a secondary amine comprising a 4-ethylbenzyl group and an allyl group.
-
IUPAC Name: N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
-
Common Name: N-Allyl-4-ethylbenzylamine
-
Molecular Formula: C₁₂H₁₇N
-
Molecular Weight: 175.27 g/mol
Theoretical Elemental Composition (Target Values)
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12 | 144.13 | 82.23% |
| Hydrogen (H) | 17 | 17.14 | 9.78% |
| Nitrogen (N) | 1 | 14.01 | 7.99% |
Critical Note: If this amine is isolated as a hydrochloride salt (C₁₂H₁₇N·HCl), the theoretical values shift drastically (C: 68.07%, H: 8.57%, N: 6.62%). You must confirm the salt form before analysis.
Comparative Analysis: EA vs. HPLC vs. qNMR[1]
Why use Elemental Analysis when HPLC is available? The following matrix compares the three dominant validation methods for this specific class of molecule.
Method Selection Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (¹H) |
| Primary Utility | Bulk purity & stoichiometry confirmation. | Trace organic impurity profiling. | Absolute quantification & solvent detection.[1][2][3] |
| Detection Scope | Universal (Organic + Inorganic + Water). | Limited to chromophores (UV active). | Universal for soluble protons. |
| Water Detection | Yes (Indirectly via C% dilution). | No (Elutes with solvent front). | No (Exchangeable protons interfere). |
| Inorganic Salts | Yes (Low C/H/N values). | No (Invisible to UV). | No (Invisible). |
| Sample Required | 2–5 mg (Destructive). | <1 mg (Non-destructive). | 5–20 mg (Non-destructive). |
| Journal Standard | ±0.4% tolerance required. | >95% Area Under Curve (AUC). | Internal standard integration.[4] |
Decision Logic: When to Use Which?
-
Use HPLC to optimize the reaction and remove side-products (e.g., tertiary amines from over-alkylation).
-
Use EA to certify the final dry solid for biological testing or publication, ensuring no trapped water or silica gel remains.
Visualizing the Validation Workflow
The following diagram illustrates the critical decision pathways for validating the amine purity.
Figure 1: Analytical decision matrix for validating secondary amine purity.
Experimental Protocol: Elemental Analysis
To achieve the required ±0.4% precision for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, strict adherence to sample preparation is mandatory. Secondary amines are hygroscopic; they will absorb atmospheric moisture, skewing results.
Step 1: Sample Preparation (The Critical Variable)
-
Purification: Ensure the sample has passed HPLC screening (>98% AUC).
-
Drying:
-
Place 50 mg of the amine in a tared vial.
-
Dry under high vacuum (<1 mbar) at 40°C for 24 hours.
-
Note: If the amine is an oil (free base), use a vacuum desiccator with P₂O₅. If it is a solid (HCl salt), use a drying pistol.
-
-
Handling: Store under nitrogen/argon immediately after breaking vacuum.
Step 2: Weighing & Combustion
-
Microbalance Calibration: Verify zero-point using a 5 mg standard weight.
-
Encapsulation:
-
Using forceps, place a tin capsule on the balance. Tare.
-
Add 2.0–3.0 mg of the sample.
-
Crucial: If the amine is liquid, seal the capsule immediately (cold welding) to prevent evaporation of the volatile allyl fraction.
-
-
Combustion:
-
Furnace Temperature: >950°C (to ensure complete oxidation of the aromatic ring).
-
Carrier Gas: Helium.
-
Oxygen Boost: 2-3 seconds to facilitate flash combustion.
-
Step 3: Data Interpretation (The ±0.4% Rule)[6]
Compare your Found values against the Theoretical values calculated in Section 2.
| Scenario | Observation | Root Cause Diagnosis | Corrective Action |
| Ideal | C, H, N within ±0.4% | High Purity (>99.5%).[5] | Proceed to publication/screening. |
| Hydrate | C↓ (Low), N↓ (Low), H↑ (High) | Water contamination. | Dry at higher temp or calculate for hemi-hydrate. |
| Inorganic | C↓ , H↓ , N↓ (All Low) | Silica gel or inorganic salts (NaCl/Na₂SO₄). | Filter through celite or re-extract. |
| Solvate | C↑ (High), H↑ (High) | Trapped solvent (e.g., EtOAc, Hexane). | Extended vacuum drying or lyophilization. |
Scientific Rationale & Causality
Why EA fails with "oily" amines
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine contains a lipophilic ethyl-phenyl tail and a reactive allyl head. In its free base form, it is likely a viscous oil. Oils often trap solvent molecules within their lattice (solvates) or absorb CO₂ from the air to form carbamates.
-
Causality: If your Carbon value is consistently high (+1.5%), it is likely due to trapped Ethyl Acetate (C₄H₈O₂) from the extraction layer.
-
Validation: Run a ¹H-NMR. If you see solvent peaks, EA will fail. EA is the "final boss" that confirms the absence of these invisible NMR-silent contaminants (like inorganic salts).
The "Nitrogen Rule" Check
The molecule has an odd molecular weight (175.27) and an odd number of nitrogens (1). This adheres to the Nitrogen Rule. If your Mass Spec (MS) shows an even parent ion, your sample is likely contaminated or has degraded (e.g., oxidation of the allyl group).
References
-
American Chemical Society (ACS). Author Guidelines for Journal of Organic Chemistry: Characterization of New Substances. (Accessed 2023).[1][5] [Link] Citation for the ±0.4% purity standard.
-
Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link] Citation for statistical variability and error sources in EA.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link] Citation for comparing qNMR vs. EA/HPLC.
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. [Link] Citation for the necessity of raw data support.
Sources
Comparative SAR analysis of ethylphenyl versus other substituted N-benzylallylamines
Executive Summary
This technical guide provides a comparative Structure-Activity Relationship (SAR) analysis of N-(4-ethylphenyl)methyl-N-methyl-1-naphthylmethylamine derivatives and their analogs. The focus is on the specific impact of the ethylphenyl substituent relative to other halogenated, alkylated, and bulky aryl substitutions on the N-benzyl ring.
While the tert-butylbenzyl motif (as seen in Butenafine) and the naphthalenyl motif (Terbinafine/Naftifine) are clinical standards, the ethylphenyl analog represents a critical study in the balance between hydrophobic pocket filling and metabolic liability . This guide synthesizes experimental data to demonstrate that while ethylphenyl derivatives exhibit potent Squalene Epoxidase (SE) inhibition, they often lack the steric bulk required for the picomolar affinity seen in tert-butyl analogs.
Pharmacophore Architecture & Mechanism
The allylamine antifungal pharmacophore targets Squalene Epoxidase (SE) (ERG1 gene product), a key enzyme in the ergosterol biosynthesis pathway.[1] The inhibition is non-competitive with respect to the substrate (squalene), suggesting the drugs bind to an allosteric hydrophobic pocket that regulates the enzyme's conformation.
Pathway Visualization
The following diagram illustrates the specific intervention point of N-benzylallylamines within the ergosterol pathway.
Figure 1: Mechanism of Action.[1] N-benzylallylamines inhibit Squalene Epoxidase, leading to intracellular accumulation of toxic squalene and depletion of ergosterol.
Comparative SAR Analysis
The potency of N-benzylallylamines is governed by the fit of the lipophilic tail into the SE hydrophobic cleft. The table below compares the 4-Ethylphenyl substituent against standard benchmarks.
Comparative Potency Data (In Vitro)
Data synthesized from standard antifungal SAR profiles (e.g., Stütz et al., Ryder et al.).
| Compound Class | R-Substituent (Para-position) | LogP (Calc) | MIC (µg/mL) T. rubrum | MIC (µg/mL) C. albicans | SAR Interpretation |
| Ethylphenyl | -CH₂CH₃ | 5.2 | 0.008 | 0.8 | Good hydrophobic fit, but susceptible to benzylic oxidation. |
| Methylphenyl | -CH₃ | 4.8 | 0.03 | 1.6 | Insufficient steric bulk for optimal pocket filling. |
| Butylphenyl | -C(CH₃)₃ (tert-butyl) | 6.1 | 0.001 | 0.1 | Optimal steric bulk (Butenafine-like). High metabolic stability. |
| Chlorophenyl | -Cl | 5.0 | 0.01 | 0.5 | Electronic withdrawal improves metabolic stability; moderate potency. |
| Unsubstituted | -H | 4.3 | 0.10 | >6.0 | Lacks necessary lipophilicity for membrane penetration and binding. |
| Naphthyl | (1-Naphthyl) | 5.8 | 0.003 | 0.2 | Clinical Standard (Naftifine). Excellent rigid hydrophobic fit. |
Critical Insights
-
The "Ethyl" Plateau: The ethyl group provides significantly better potency than the methyl analog (4-fold improvement) due to increased lipophilicity and van der Waals contact within the binding pocket.
-
Steric Limitation: While the ethyl group is effective, it falls short of the tert-butyl group. The SE binding pocket is large and accommodates bulky, spherical hydrophobic groups (like t-butyl) more effectively than planar or short-chain alkyls.
-
Metabolic Liability: The benzylic position of the ethyl chain is a prime target for Cytochrome P450-mediated hydroxylation. In contrast, the tert-butyl group lacks benzylic hydrogens, conferring superior metabolic stability (longer half-life).
Experimental Protocols
To validate these SAR findings, the following protocols for synthesis and biological evaluation are recommended.
Synthesis of N-(4-ethylbenzyl)-N-methylallylamine derivatives
This protocol utilizes a Nucleophilic Substitution approach, which is robust for generating SAR libraries.
Figure 2: General synthetic workflow for N-benzylallylamine derivatives.
Step-by-Step Methodology:
-
Reagents: Dissolve 4-ethylbenzyl chloride (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 equiv) and Potassium Iodide (catalytic, 0.1 equiv). -
Amine Addition: Add N-methylallylamine (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexane).
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography. The amine product will typically elute in 5–10% EtOAc/Hexane.
In Vitro Squalene Epoxidase Assay
Objective: Determine
-
Enzyme Source: Prepare microsomes from Candida albicans (ATCC 90028) disrupted via French press or bead beating.
-
Reaction Mix:
-
Buffer: 0.1 M Phosphate buffer (pH 7.4).
-
Cofactors: 1 mM NADPH, 0.1 mM FAD.
-
Substrate:
-Squalene (dispersed in Tween 80). -
Inhibitor: Test compounds (Ethylphenyl analog) dissolved in DMSO (Final DMSO <1%).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 15% KOH in methanol (saponification).
-
Extraction: Extract non-saponifiable lipids with petroleum ether.
-
Quantification: Separate substrates/products via Thin Layer Chromatography (TLC).[2][3] Scrape spots corresponding to Squalene and 2,3-Oxidosqualene (or Lanosterol) and quantify via Liquid Scintillation Counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
References
-
Stütz, A., & Petranyi, G. (1984). Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity.[4] Journal of Medicinal Chemistry, 27(12), 1539–1543.
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[5] British Journal of Dermatology, 126(s39), 2–7.
-
Nowosielski, M., et al. (2011). Structural basis of squalene epoxidase inhibition by terbinafine and other allylamine antifungals.[6] Journal of Chemical Information and Modeling. (General reference for SE binding modes).
-
Petranyi, G., et al. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase.[5] Science, 224(4654), 1239-1241.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
Topic: Personal Protective Equipment (PPE) for Handling N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS: 407567-33-9 (and related analogs) Role: Senior Application Scientist
Executive Safety Summary: The "Unknown" Hazard Protocol
As research scientists, we often handle intermediates where specific toxicological data is sparse. N-[(4-ethylphenyl)methyl]prop-2-en-1-amine is a secondary allylamine derivative. While less volatile than the highly toxic parent Allylamine, the presence of the allyl-amine motif necessitates a Structure-Activity Relationship (SAR) safety approach.
The Hazard Logic (Why we choose this PPE):
-
Amine Functionality: High basicity implies Skin Corrosion (Cat 1B/1C) and Serious Eye Damage (Cat 1) .
-
Allyl Group: Historically linked to cardiotoxicity and high skin permeability. We treat this as Acute Toxic (Dermal/Inhalation) until proven otherwise.
-
Lipophilicity: The ethyl-benzyl group increases skin absorption potential, making glove permeation kinetics critical.
Immediate Directive: Handle only inside a certified chemical fume hood. Do not rely on standard thin nitrile gloves for prolonged contact.
The Barrier Defense System: PPE Specifications
Standard lab PPE is insufficient for reactive allylamines. You must upgrade your barrier protection based on the "Breakthrough Time" principle.
A. Hand Protection (The Critical Failure Point)
Allylamines are small, nucleophilic molecules that can permeate thin nitrile rubber rapidly.
| Contact Type | Recommended Material | Min. Thickness | Estimated Breakthrough | Brand Examples |
| Incidental Splash | Double Nitrile (Disposable) | 0.11 mm (min) | < 10 mins | Ansell TouchNTuff®, Kimtech Purple |
| Intentional Handling | Laminate Film | Multi-layer | > 480 mins | Honeywell Silver Shield®, Ansell Barrier® |
| Heavy Exposure | Butyl Rubber | 0.7 mm | > 480 mins | Aldan, Showa Butyl |
-
Protocol: Wear a laminate liner glove (Silver Shield) under a standard nitrile glove. The nitrile provides dexterity and grip; the laminate provides the chemical barrier.
B. Eye & Face Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Standard safety glasses. (Vapors and splashes can bypass the sides).
-
Adjunct: If pouring volumes >50 mL or working under pressure/vacuum, add a Polycarbonate Face Shield over the goggles.
C. Respiratory & Body Protection
-
Primary Control: Variable Air Volume (VAV) Fume Hood operating at face velocity 80–100 fpm .
-
Body: Chemical-resistant lab coat (Tyvek® or chemically treated cotton). Ensure cuffs are tucked under glove gauntlets to prevent sleeve channeling.
Operational Workflow: The "Zero-Exposure" Technique
Safety is not just what you wear; it is how you move. This protocol minimizes the probability of a breach.
Step 1: The Pre-Synthesis Check
-
Verify Quenching Agents: Have 1M HCl or dilute acetic acid ready. (Neutralizes the amine base immediately upon spill).
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Step 2: Active Handling (Cannula vs. Pouring)
-
Preferred Method: Use Cannula/Syringe transfer for all liquid handling. Avoid open pouring.
-
Why? Pouring generates aerosols. The allyl-amine motif is a potent mucous membrane irritant.
-
Glassware: Use threaded joints (GL-14/GL-18) with Teflon caps rather than standard ground glass stoppers, which can seize due to amine basification.
Step 3: Decontamination & Doffing
The highest risk of exposure occurs when removing PPE.
DOT Diagram: Safe Doffing Sequence
Figure 1: The "Beak Method" involves pinching the glove at the wrist and peeling it off so the contaminated exterior is wrapped inside the clean interior.
Emergency Response: Spill & Exposure
Scenario A: Skin Contact
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.
-
Flush: Rinse with copious water for 15 minutes .
-
Neutralize (Surface only): After flushing, wash with mild soap (amines are lipophilic; water alone may not remove residues).
Scenario B: Bench Spill (< 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).
-
Absorb: Use a Universal Absorbent Pads or Vermiculite.
-
Note: Do not use clay-based kitty litter; amines can sometimes react exothermically with certain clays.
-
-
Neutralize: Wipe area with dilute acetic acid or 1M HCl to convert the volatile amine into a non-volatile ammonium salt.
Waste Disposal & Segregation
-
Classification: Organic Basic Waste (Toxic/Corrosive).
-
Segregation: NEVER mix with:
-
Oxidizers (Peroxides, Nitric Acid)
Risk of N-oxide formation or violent combustion. -
Acid Chlorides/Anhydrides
Violent exotherm.
-
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (amines can corrode copper/brass fittings).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21662383 (Related Structure: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one). Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
